Seltorexant
描述
Structure
3D Structure
属性
IUPAC Name |
[2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-fluoro-6-(triazol-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN7O/c1-13-8-14(2)26-21(25-13)28-11-15-9-27(10-16(15)12-28)20(30)19-17(22)4-3-5-18(19)29-23-6-7-24-29/h3-8,15-16H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOCEMCKYDVLMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4F)N5N=CC=N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1293281-49-8 | |
| Record name | Seltorexant [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1293281498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, [5-(4,6-dimethyl-2-pyrimidinyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl][2-fluoro-6-(2H-1,2,3-triazol-2-yl)phenyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Seltorexant's Mechanism of Action: A Deep Dive into Orexin 2 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Seltorexant (also known as JNJ-42847922 or MIN-202) is a first-in-class, selective orexin (B13118510) 2 receptor (OX2R) antagonist under investigation for the treatment of major depressive disorder (MDD) with insomnia symptoms.[1][2] Its mechanism of action centers on the modulation of the orexin neuropeptide system, a key regulator of sleep-wake cycles, arousal, and mood.[3] By selectively blocking the OX2R, this compound aims to normalize the hyperarousal states associated with both insomnia and depression.[2][4][5] This technical guide provides a comprehensive overview of this compound's interaction with the OX2R, detailing its binding affinity, functional antagonism, relevant signaling pathways, and the experimental methodologies used to characterize its activity.
The Orexin System and the Rationale for OX2R Selectivity
The orexin system comprises two neuropeptides, orexin-A and orexin-B, and their corresponding G protein-coupled receptors, the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R).[6][7] These receptors are differentially distributed throughout the brain and have distinct roles in regulating physiological processes. While both receptors are involved in promoting wakefulness, the OX2R is considered to be more directly implicated in the regulation of sleep and mood.[1] this compound's high selectivity for the OX2R is a key feature that distinguishes it from dual orexin receptor antagonists (DORAs).[8] This selectivity is hypothesized to provide a targeted therapeutic effect on sleep and mood while potentially minimizing off-target effects associated with OX1R modulation.
Quantitative Pharmacology of this compound
This compound exhibits high affinity and potent antagonism at the human and rat OX2R, with significantly lower affinity for the OX1R. This selectivity has been quantified in various preclinical studies.
Table 1: this compound In Vitro Binding Affinity
| Receptor | Species | Assay Type | pKi | Reference |
| OX2R | Human | Radioligand Binding | 8.0 | [9] |
| OX2R | Rat | Radioligand Binding | 8.1 | [7][10] |
| OX1R | Human | Radioligand Binding | ~6.0 (inferred from 2-log selectivity) | [9] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: this compound In Vivo Receptor Occupancy and Efficacy
| Species | Administration Route | Dose | Peak OX2R Occupancy (in cortex) | Time to Peak Occupancy | Efficacious Dose (Sleep Promotion) | Reference |
| Rat | Oral | 30 mg/kg | 74.66% | 60 minutes | 3 mg/kg | [1] |
Signaling Pathways Modulated by this compound
Orexin receptors couple to multiple G proteins, including Gq, Gs, and Gi, to initiate downstream signaling cascades.[6][11][12] The primary pathway for orexin-induced neuronal excitation is through the Gq protein, leading to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a resultant increase in intracellular calcium concentrations.[13][14] this compound, as an antagonist, blocks these orexin-A and orexin-B-mediated signaling events at the OX2R.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro and in vivo assays. The following sections detail the general methodologies for these key experiments.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of this compound for the orexin receptors.[15]
Objective: To quantify the affinity of this compound for OX1R and OX2R.
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing either human OX1R or OX2R.[16]
-
Competitive Binding: A fixed concentration of a radiolabeled orexin receptor ligand (e.g., [³H]-EMPA for OX2R) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.[1]
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[15]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[17]
In Vitro Functional Assays (Calcium Flux)
These assays measure the ability of this compound to block the functional response (e.g., an increase in intracellular calcium) induced by an orexin receptor agonist.[1]
Objective: To determine the functional antagonist potency of this compound at OX2R.
General Protocol:
-
Cell Culture: Cells (e.g., CHO or HEK293) stably expressing the OX2R are plated in a multi-well plate.[18]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM). These dyes exhibit an increase in fluorescence intensity upon binding to calcium.[19][20]
-
Compound Addition: this compound at various concentrations is added to the wells and incubated for a defined period.
-
Agonist Stimulation: An orexin receptor agonist (e.g., orexin-A or orexin-B) is added to the wells to stimulate the OX2R.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.[21]
-
Data Analysis: The ability of this compound to inhibit the agonist-induced calcium flux is quantified, and an IC50 value is determined.
In Vivo Sleep Studies in Rodents
These studies assess the effects of this compound on sleep architecture in animal models.[1]
Objective: To evaluate the sleep-promoting effects of this compound in vivo.
General Protocol:
-
Animal Model: Male Sprague-Dawley rats are commonly used.[1][7]
-
Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor brain activity and muscle tone, respectively.
-
Acclimatization: Animals are allowed to recover from surgery and are habituated to the recording chambers.
-
Drug Administration: this compound is administered orally at various doses (e.g., 3-30 mg/kg) at the beginning of the animal's active phase (dark cycle).[10][22]
-
EEG/EMG Recording: Continuous EEG and EMG recordings are collected for a defined period (e.g., 6-12 hours) post-dosing.
-
Sleep Scoring: The recorded data is scored to identify different sleep-wake states (e.g., wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep).
-
Data Analysis: Parameters such as latency to persistent sleep, total sleep time, and time spent in each sleep stage are quantified and compared between this compound-treated and vehicle-treated groups.
Conclusion
This compound is a highly selective OX2R antagonist that effectively blocks orexin-mediated signaling, leading to the promotion of sleep. Its mechanism of action, characterized by high-affinity binding to the OX2R and functional antagonism of downstream signaling pathways, has been extensively validated through a combination of in vitro and in vivo studies. The targeted engagement of the OX2R offers a promising and novel therapeutic approach for the treatment of major depressive disorder with associated insomnia, addressing the underlying pathophysiology of hyperarousal. Further clinical investigations will continue to elucidate the full therapeutic potential of this first-in-class molecule.
References
- 1. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder. | CHDR [chdr.nl]
- 5. researchgate.net [researchgate.net]
- 6. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. Structure-based development of a subtype-selective orexin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signal transduction, dimerization, and therapeutic targeting of Orexin and receptor systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 14. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 19. benchchem.com [benchchem.com]
- 20. bu.edu [bu.edu]
- 21. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 22. academic.oup.com [academic.oup.com]
Seltorexant's Selective Antagonism of the Orexin 2 Receptor: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the selective binding profile of seltorexant (also known as MIN-202 and JNJ-42847922), an investigational orexin (B13118510) receptor antagonist. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the quantitative data, experimental methodologies, and relevant signaling pathways that define this compound's high selectivity for the orexin 2 receptor (OX2R) over the orexin 1 receptor (OX1R).
This compound is a selective orexin 2 receptor antagonist (2-SORA) that is under development for the treatment of major depressive disorder (MDD), insomnia, and Alzheimer's disease.[1] Its mechanism of action is centered on the targeted modulation of the orein system, which is a key regulator of sleep-wake cycles, arousal, and mood.[2][3][4]
Quantitative Analysis of Receptor Binding Affinity
This compound's pharmacological profile is distinguished by its significant selectivity for the OX2R. This selectivity is more than 100-fold greater for the OX2R compared to the OX1R.[1] In vitro studies have demonstrated a high binding affinity for the human OX2R, with a reported pKi of 8.0.[5] This translates to a 2-log selectivity ratio over the human OX1R.[5] The following table summarizes the quantitative binding data for this compound at both human orexin receptors.
| Compound | Receptor | Parameter | Value | Reference |
| This compound | Human OX2R | pKi | 8.0 | [5] |
| Ki | 10 nM | Calculated | ||
| This compound | Human OX1R | pKi | ~6.0 | Inferred from[5] |
| Ki | ~1000 nM | Calculated | ||
| Selectivity Ratio (OX1R Ki / OX2R Ki) | ~100 |
Orexin Signaling Pathway and this compound's Mechanism of Action
The orexin system comprises two neuropeptides, orexin-A and orexin-B, and two G protein-coupled receptors, OX1R and OX2R.[6] Orexin-A binds to both OX1R and OX2R with high affinity, while orexin-B is selective for OX2R.[7] Activation of these receptors, primarily through Gq/11 protein coupling, leads to an increase in intracellular calcium levels and subsequent neuronal excitation, promoting wakefulness. This compound exerts its therapeutic effects by selectively antagonizing the OX2R, thereby inhibiting the downstream signaling cascade and reducing the wake-promoting signals of the orexin system.
Experimental Protocols
The determination of this compound's binding affinity and functional antagonism at the orexin receptors involves standardized in vitro assays. The following sections detail the methodologies for two key experimental approaches.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for OX1R and OX2R.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing human OX1R or OX2R.
-
Radioligand: [³H]-EMPA (for OX2R) or another suitable radiolabeled orexin receptor antagonist.
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a non-labeled orexin receptor antagonist (e.g., suvorexant).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Functional Assay (FLIPR)
This cell-based functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist, providing a measure of the antagonist's potency (IC50).
Objective: To determine the functional potency (IC50) of this compound in blocking orexin-A-induced calcium mobilization in cells expressing OX1R or OX2R.
Materials:
-
CHO or HEK293 cells stably expressing human OX1R or OX2R.
-
Cell culture medium (e.g., DMEM/F12).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Orexin-A.
-
Test compound: this compound.
-
384-well black-walled, clear-bottom microplates.
-
A Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Plating: Seed the cells into 384-well microplates and culture overnight to allow for adherence.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye dissolved in assay buffer. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow the dye to enter the cells.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Add varying concentrations of this compound to the wells and pre-incubate for a short period.
-
Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. The instrument will add a fixed concentration of orexin-A to all wells and simultaneously measure the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Plot the agonist-induced fluorescence response against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the maximal agonist response) using a four-parameter logistic equation.
Conclusion
The data presented in this technical guide demonstrate that this compound is a potent and highly selective antagonist of the orexin 2 receptor. This selectivity is a key feature of its pharmacological profile and is the basis for its ongoing investigation as a novel therapeutic agent for disorders characterized by a hyperactive orexin system. The experimental protocols outlined provide a framework for the continued investigation of this compound and other orexin receptor modulators.
References
- 1. Assay in Summary_ki [bindingdb.org]
- 2. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of this compound in Insomnia Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety [mdpi.com]
Seltorexant's Journey Through Rodent Models: A Pharmacokinetic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seltorexant (also known as JNJ-42847922 or MIN-202) is a selective orexin-2 receptor (OX2R) antagonist under investigation for the treatment of major depressive disorder (MDD) and insomnia. Understanding its pharmacokinetic profile in preclinical rodent models is crucial for interpreting efficacy and safety data and for informing clinical development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats and mice, based on available scientific literature. The data is presented in structured tables for easy comparison, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.
Introduction
The orexin (B13118510) system, consisting of orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key regulator of wakefulness, arousal, and motivation. This compound selectively blocks the OX2R, a mechanism hypothesized to normalize the hyperarousal states associated with conditions like depression and insomnia. Preclinical studies in rodent models have been instrumental in characterizing the pharmacological properties of this compound, including its ability to cross the blood-brain barrier and engage its target receptor.
Pharmacokinetic Profile in Rodents
This compound exhibits rapid absorption and a relatively short duration of action in rodent models, a profile that is often desirable for sleep-promoting agents.
Rat Pharmacokinetics
Studies in Sprague-Dawley rats have demonstrated that this compound is orally bioavailable and quickly reaches the central nervous system.
| Dose (mg/kg) | Tmax (h) | Half-life (t½) (h) | Key Findings |
| 3, 10, 30 | 0.33 - 0.5 | ~2 | Rapid absorption with a short half-life. Cmax and AUC were found to be dose-dependent.[1] |
Mouse Pharmacokinetics
Pharmacokinetic studies in mice have been crucial in confirming the mechanism of action of this compound through the use of knockout models and in assessing its brain penetration.
Further detailed quantitative data on Cmax, AUC, and bioavailability in mice were not available in the public literature at the time of this guide's compilation.
Brain Penetration and Receptor Occupancy
A critical aspect of a centrally acting drug's profile is its ability to cross the blood-brain barrier (BBB) and engage its target.
Blood-Brain Barrier Penetration
In vivo Positron Emission Tomography (PET) imaging studies in rodents have confirmed that this compound effectively penetrates the BBB.[1] Interestingly, these studies also revealed that this compound is a substrate for the P-glycoprotein (P-gp) efflux transporter at the BBB.
Orexin-2 Receptor (OX2R) Occupancy in Rats
Ex vivo receptor occupancy studies in the rat cortex have quantified the extent and duration of this compound's engagement with its target.
| Time Post-Dose | Receptor Occupancy (%) |
| 1 hour | 74.66 |
| 4 hours | 40 |
| 24 hours | 0 |
These findings demonstrate a rapid onset of target engagement that diminishes over time, consistent with the drug's pharmacokinetic half-life. The EC50 for receptor occupancy was found to correspond to an oral ED50 of 3 mg/kg.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Animal Models
-
Rats: Male Sprague-Dawley rats were used for pharmacokinetic and receptor occupancy studies.
-
Mice: Wild-type and OX2R knockout mice were utilized for mechanistic and behavioral studies.
Drug Administration
This compound was administered orally (p.o.) via gavage in a suitable vehicle. Doses ranged from 1 to 30 mg/kg.
Pharmacokinetic Sample Collection and Analysis
-
Blood Sampling: Serial blood samples were collected from the tail vein at predetermined time points post-dosing. Plasma was separated by centrifugation.
-
Brain Tissue Collection: For brain concentration and receptor occupancy studies, animals were euthanized at specific time points, and brain tissue (cortex) was rapidly dissected.
-
Bioanalysis: Plasma and brain homogenate concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Ex Vivo Receptor Occupancy Assay
-
Radioligand: A specific radioligand for the OX2R was used.
-
Procedure: Following this compound administration, rat brains were collected and sectioned. The brain slices were incubated with the radioligand.
-
Quantification: The displacement of the radioligand by this compound was measured using autoradiography to determine the percentage of receptor occupancy.
Visualizations
This compound's Mechanism of Action
Experimental Workflow for Rodent Pharmacokinetic Studies
Discussion and Conclusion
The pharmacokinetic profile of this compound in rodent models is characterized by rapid oral absorption, good brain penetration, and a short half-life. This profile aligns well with its intended use as a therapeutic for conditions involving hyperarousal, where a rapid onset of action and limited potential for next-day residual effects are desirable. The receptor occupancy data from rat studies provide a clear link between the pharmacokinetic profile and target engagement in the brain.
While the available data provides a strong foundation, further studies detailing the metabolic pathways and potential for drug-drug interactions at the preclinical level would be beneficial. Specifically, more detailed quantitative pharmacokinetic data in mice would allow for a more direct comparison with the wealth of pharmacodynamic data generated in this species.
References
Seltorexant for Major Depressive Disorder with Insomnia Symptoms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Major Depressive Disorder (MDD) is a leading cause of disability worldwide, frequently co-occurring with insomnia symptoms that exacerbate the severity and impact of the illness.[1][2] Current antidepressant therapies often fail to adequately address these sleep disturbances, highlighting a significant unmet medical need.[2][3][4][5][6] Seltorexant (formerly JNJ-42847922/MIN-202) is an investigational, first-in-class, selective orexin-2 receptor antagonist (SORA-2) being developed as an adjunctive treatment for MDD with insomnia symptoms.[4][7][8] The orexin (B13118510) system is a key regulator of sleep-wake cycles, and its hyperactivity is implicated in states of hyperarousal common in depression and insomnia.[9][10][11][12] By selectively blocking the orexin-2 receptor, this compound aims to normalize this hyperarousal, thereby improving both depressive and sleep-related symptoms.[4][9] This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, pharmacokinetic profile, and pivotal clinical trial data, and details the experimental protocols of key studies.
Mechanism of Action: The Orexin Signaling Pathway
The orexin system, comprised of orexin-A and orexin-B neuropeptides and their G-protein coupled receptors, orexin-1 (OX1R) and orexin-2 (OX2R), plays a critical role in the regulation of arousal, wakefulness, and reward processing.[10][13] Orexin neurons, located in the lateral hypothalamus, project widely throughout the brain, influencing various neurotransmitter systems.[10][14] In individuals with MDD and insomnia, the orexin system is often overactivated, leading to a state of hyperarousal that contributes to both mood and sleep disturbances.[9][11]
This compound is a selective antagonist of the OX2R, with over 100-fold greater binding affinity for OX2R than OX1R.[8] This selectivity is a key differentiator from dual orexin receptor antagonists (DORAs). By blocking the OX2R, this compound is hypothesized to attenuate the excessive arousal signals, thereby promoting sleep and having a downstream positive effect on depressive symptoms.[11]
Pharmacokinetics and Pharmacodynamics
This compound exhibits a pharmacokinetic profile suitable for inducing sleep without significant next-day residual effects. It is characterized by rapid absorption, with a time to peak plasma concentration of 0.3 to 1.5 hours.[8][15] The elimination half-life is relatively short, ranging from 2 to 3 hours.[8][15] Metabolism of this compound is primarily mediated by the cytochrome P450 enzyme CYP3A4.[8][15] Pharmacokinetic studies have shown dose-linear pharmacokinetics, and no significant impact of age or ethnicity on its profile has been observed.[16]
Clinical Efficacy
Multiple clinical trials have evaluated the efficacy of this compound as an adjunctive therapy in patients with MDD and insomnia symptoms who have had an inadequate response to selective serotonin (B10506) reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).
Depressive Symptoms
Pivotal Phase 3 trials have demonstrated that this compound leads to a statistically significant and clinically meaningful improvement in depressive symptoms.[2][17][18]
Table 1: Efficacy of this compound on Depressive Symptoms (MADRS Score)
| Study | Treatment Group | Change from Baseline in MADRS Total Score | Least Squares (LS) Mean Difference vs. Placebo (95% CI) | p-value |
| Phase 3 (MDD3001) | This compound (adjunctive) | Statistically significant improvement at Day 43 | -2.6 (-4.53, -0.74) | 0.007 |
| Phase 3 (MDD3005) | This compound 20mg (adjunctive) | -23.0 | Not Applicable (vs. active comparator) | Not Statistically Significant for primary endpoint |
| Quetiapine (B1663577) XR (adjunctive) | -22.7 | |||
| Phase 2b | This compound 20mg (adjunctive) | Greater improvement vs. placebo at week 6 | -4.9 (-8.98, -0.80) in patients with ISI ≥15 | Not explicitly stated |
MADRS: Montgomery-Åsberg Depression Rating Scale; CI: Confidence Interval; ISI: Insomnia Severity Index
Insomnia Symptoms
This compound has shown significant improvements in key sleep parameters.
Table 2: Efficacy of this compound on Sleep Parameters
| Study | Treatment Group | Latency to Persistent Sleep (LPS) | Total Sleep Time (TST) | Sleep Efficiency (SE) | Wake After Sleep Onset (WASO) |
| Exploratory Study (NCT02067299) | This compound 10mg, 20mg, 40mg | Significantly shorter vs. placebo (dose-dependent) | Significantly longer vs. placebo | Significantly improved vs. placebo | Not explicitly stated |
| Phase 2 (Insomnia Disorder) | This compound 10mg, 20mg | Statistically significant dose-response relationship vs. placebo | Not explicitly stated | Not explicitly stated | Statistically significant dose-response relationship vs. placebo |
Safety and Tolerability
Across clinical trials, this compound has been generally safe and well-tolerated.[17][18]
Table 3: Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | This compound | Quetiapine XR | Placebo |
| Somnolence | 6% (MDD3005) | 24% (MDD3005) | Similar rates to this compound in MDD3001 |
| Headache | Common (≥5%) | Not specified | Not specified |
| Nausea | Common (≥5%) | Not specified | Not specified |
| Weight Gain (average) | 0.5 kg (MDD3005) | 2.1 kg (MDD3005) | Not specified |
Experimental Protocols
Phase 3 Study (MDD3001)
-
Objective: To evaluate the efficacy and safety of this compound as an adjunctive treatment to baseline antidepressants in adult and elderly patients with MDD and insomnia symptoms.[3][17]
-
Design: A randomized, double-blind, multicenter, placebo-controlled study.[3][17]
-
Participants: 588 adult and elderly patients with a diagnosis of MDD with insomnia symptoms who had an inadequate response to their current SSRI or SNRI therapy.[18]
-
Intervention: Participants received either this compound or placebo as an adjunctive therapy to their ongoing antidepressant treatment.
-
Primary Endpoint: Change in depressive symptoms as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at day 43.[9][18]
-
Secondary Endpoints: Included assessments of sleep disturbance outcomes.[17][18]
Phase 3 Study (MDD3005)
-
Objective: To evaluate the efficacy and safety of this compound compared to quetiapine extended-release (XR) as an adjunctive treatment in adult and elderly patients with MDD with insomnia symptoms.[7]
-
Design: A Phase 3, randomized, double-blind, parallel-group study.[7]
-
Participants: Adult and elderly patients with MDD with insomnia symptoms.
-
Intervention: Participants received either this compound 20 mg or quetiapine XR as adjunctive therapy to a current SSRI or SNRI.[7]
-
Primary Endpoint: Response rate at 26 weeks.[7]
-
Secondary Endpoints: Change in MADRS total score from baseline, safety, and tolerability.[7]
Logical Relationship of Effects
The therapeutic rationale for this compound in MDD with insomnia is based on the interconnectedness of sleep and mood regulation.
Conclusion
This compound represents a promising and novel therapeutic approach for the adjunctive treatment of major depressive disorder with insomnia symptoms. Its selective orexin-2 receptor antagonist mechanism directly targets the hyperarousal state implicated in both conditions. Clinical data to date have demonstrated a favorable efficacy and safety profile, with significant improvements in both depressive symptoms and sleep parameters. The findings from the Phase 3 clinical trial program support the continued development of this compound as a potential first-in-class treatment that could address a critical unmet need for patients with MDD.[19]
References
- 1. tandfonline.com [tandfonline.com]
- 2. J&J pivotal study: this compound shows significant improvement in depression and sleep outcomes [synapse.patsnap.com]
- 3. igmpi.ac.in [igmpi.ac.in]
- 4. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes - Medthority [medthority.com]
- 7. Johnson & Johnson’s investigational this compound shows numerically higher response in patients with depression with insomnia symptoms, with fewer side effects compared to quetiapine XR [jnj.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. psychiatrictimes.com [psychiatrictimes.com]
- 10. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. trial.medpath.com [trial.medpath.com]
- 16. Restricted [jnjmedicalconnect.com]
- 17. J&J’s this compound meets all endpoints in Phase III MDD trial [clinicaltrialsarena.com]
- 18. fiercebiotech.com [fiercebiotech.com]
- 19. This compound Shows Promise in MDD With Insomnia, Phase 3 Data [indiapharmaoutlook.com]
Seltorexant: A Technical Guide to a Selective Orexin-2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seltorexant (also known as JNJ-42847922 or MIN-202) is an investigational, first-in-class, selective orexin-2 receptor antagonist (2-SORA) being developed for the treatment of Major Depressive Disorder (MDD) with insomnia symptoms.[1][2] The orexin (B13118510) system is a key regulator of sleep, arousal, and mood; its overactivation is implicated in hyperarousal states common in depression and insomnia.[3][4] By selectively blocking the orexin-2 receptor (OX2R), this compound aims to normalize sleep-wake cycles and improve depressive symptoms without the side effects associated with less selective compounds.[1][3] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, pharmacology, and a summary of key preclinical and clinical findings.
Chemical Properties and Structure
This compound is a small-molecule compound developed by Janssen Pharmaceuticals and Minerva Neurosciences.[2][3] Its selectivity for the OX2R distinguishes it from dual orexin receptor antagonists (DORAs).[2]
-
IUPAC Name: [2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-fluoro-6-(triazol-2-yl)phenyl]methanone[5][6]
-
Molar Mass: 407.453 g·mol⁻¹[2]
-
Developmental Codes: JNJ-42847922, MIN-202[2]
References
- 1. Johnson & Johnson’s investigational this compound shows numerically higher response in patients with depression with insomnia symptoms, with fewer side effects compared to quetiapine XR [jnj.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]
- 5. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety [mdpi.com]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Seltorexant (JNJ-42847922/MIN-202) is a potent and selective antagonist of the orexin-2 receptor (OX2R) under investigation for the treatment of major depressive disorder (MDD) and stress-related disorders.[1][2] The orexin (B13118510) system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key regulator of wakefulness, arousal, and the stress response.[1][3] Dysregulation of this system has been implicated in the pathophysiology of stress-related disorders, including depression and anxiety.[1][2] By selectively targeting the OX2R, this compound is hypothesized to normalize the hyperarousal and hypothalamic-pituitary-adrenal (HPA) axis hyperactivity associated with these conditions.[2][3] This technical guide provides a comprehensive overview of the preclinical evidence for this compound's therapeutic potential, focusing on quantitative data from key experimental models and detailed methodologies.
Core Mechanism of Action: Selective Orexin-2 Receptor Antagonism
This compound demonstrates high affinity and selectivity for the human OX2R. In vitro studies have determined its pKi to be 8.0, with a 100-fold selectivity over the human OX1R.[2] This selectivity is crucial as the two orexin receptors have distinct roles in mediating the effects of orexin neuropeptides. While both are involved in arousal, OX2R appears to play a more prominent role in the regulation of the HPA axis and sleep-wake cycles.[4]
The engagement of this compound with its target in the central nervous system has been confirmed in vivo. Ex vivo receptor occupancy studies in rats have shown that oral administration of this compound leads to a dose-dependent and time-dependent occupancy of OX2R in the brain.[1] For instance, a 30 mg/kg oral dose resulted in approximately 75% occupancy of OX2R in the rat cortex one hour after administration.[1]
Preclinical Efficacy in Models of Stress-Related Disorders
The therapeutic potential of this compound in stress-related disorders has been evaluated in a range of preclinical models, primarily in rodents. These studies have investigated its effects on sleep architecture, HPA axis function, and behaviors analogous to anxiety and depression.
Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis
Chronic stress is known to induce hyperactivity of the HPA axis, a key feature of major depressive disorder. Preclinical evidence suggests that this compound can effectively blunt this stress-induced activation.
Table 1: Effect of this compound on Stress-Induced ACTH Release in Mice [4]
| Treatment Group | Dose (mg/kg) | Stressor | Outcome Measure | Result |
| Vehicle | - | Cage Exchange | Plasma ACTH (pg/mL) | Significant increase vs. non-stressed control |
| This compound | 30 | Cage Exchange | Plasma ACTH (pg/mL) | No significant increase vs. non-stressed control |
Objective: To determine the effect of this compound on the stress-induced release of adrenocorticotropic hormone (ACTH).
Animals: Male C57BL/6J mice.
Procedure:
-
Animals are habituated to the experimental room for at least 1 hour before the experiment.
-
This compound (30 mg/kg) or vehicle is administered orally.
-
One hour after drug administration, mice are subjected to an acute stressor, such as a cage exchange, which involves moving the animal to a new, clean cage.
-
Blood samples are collected at baseline and at specific time points following the stressor (e.g., 15, 30, 60, and 120 minutes).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Plasma ACTH concentrations are determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data are analyzed using an appropriate statistical method, such as a two-way ANOVA, to compare the effects of treatment and stress over time.
Effects on Sleep Architecture
Disturbed sleep is a hallmark symptom of many stress-related disorders. This compound has demonstrated robust sleep-promoting effects in preclinical models, primarily by increasing non-rapid eye movement (NREM) sleep.
Table 2: Effect of this compound on Sleep Parameters in Rats [1]
| Dose (mg/kg) | Latency to NREM Sleep (min) | Total NREM Sleep Time (min) in first 2h |
| Vehicle | 25.4 ± 3.1 | 48.2 ± 3.5 |
| 3 | 12.1 ± 1.8 | 65.7 ± 4.2 |
| 10 | 9.8 ± 1.5 | 78.9 ± 3.9 |
| 30 | 7.5 ± 1.1 | 85.1 ± 2.7 |
*p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM.
Objective: To assess the effects of this compound on sleep architecture in freely moving rats.
Animals: Male Sprague-Dawley rats.
Surgical Implantation:
-
Rats are anesthetized with isoflurane (B1672236) and placed in a stereotaxic frame.
-
EEG and electromyography (EMG) electrodes are implanted for polysomnographic recordings. EEG electrodes are placed over the frontal and parietal cortices, and EMG electrodes are inserted into the nuchal muscles.
-
A telemetric device is implanted subcutaneously for wireless recording.
-
Animals are allowed a recovery period of at least one week.
Experimental Procedure:
-
Rats are habituated to the recording chambers and tether system.
-
EEG and EMG signals are continuously recorded for a baseline period (e.g., 24 hours).
-
This compound (at various doses) or vehicle is administered orally at the beginning of the light or dark phase.
-
EEG and EMG recordings continue for a designated period post-dosing (e.g., 6-24 hours).
-
Sleep-wake states (wakefulness, NREM sleep, REM sleep) are scored manually or automatically in epochs (e.g., 10 seconds) based on the EEG and EMG signals.
-
Key sleep parameters, including latency to NREM and REM sleep, and total duration of each sleep stage, are calculated and statistically analyzed.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are initiated by its antagonism of the OX2R, which in turn modulates downstream signaling pathways involved in arousal and stress.
Caption: this compound's mechanism in the stress response pathway.
The preclinical evaluation of this compound follows a structured workflow to assess its efficacy and mechanism of action in models of stress-related disorders.
Caption: Preclinical experimental workflow for this compound.
Conclusion
The preclinical data for this compound provide a strong rationale for its development as a novel therapeutic for stress-related disorders. Its selective antagonism of the OX2R effectively modulates the HPA axis and promotes sleep without significantly altering sleep architecture. While the direct preclinical evidence in models of anxiety and depression is still emerging in the public domain, the well-established role of the orexin system in stress and the positive findings on HPA axis modulation and sleep regulation suggest a promising therapeutic potential. Further preclinical studies will be instrumental in fully elucidating the anxiolytic and antidepressant-like profile of this compound and its underlying neurobiological mechanisms.
References
- 1. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chronic unpredictable stress protocol to model anhedonic and resilient behaviors in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety [mdpi.com]
Seltorexant's Effect on Sleep Architecture and REM Sleep: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Seltorexant (JNJ-42847922/MIN-202) is an investigational, first-in-class, selective orexin-2 receptor (OX2R) antagonist being developed for the treatment of Major Depressive Disorder (MDD) and insomnia.[1][2] Its mechanism of action, which targets the regulation of wakefulness and arousal, distinguishes it from both traditional hypnotics and dual orexin (B13118510) receptor antagonists (DORAs).[1][3] Clinical trials have demonstrated this compound's efficacy in improving both sleep and mood-related symptoms.[2][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizes quantitative data from key clinical trials on its effects on sleep architecture, details the experimental protocols used in these studies, and visualizes the core signaling pathways and experimental workflows.
Core Mechanism of Action: Selective Orexin-2 Receptor Antagonism
This compound functions as a potent and selective antagonist of the human orexin-2 receptor (OX2R), exhibiting over 100-fold greater binding affinity for the OX2R compared to the orexin-1 receptor (OX1R).[1][5] The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors (OX1R and OX2R), is a critical regulator of the sleep-wake cycle, arousal, and emotional states.[6] Orexin neurons, located in the lateral hypothalamus, promote wakefulness.[6]
By selectively blocking the OX2R, this compound inhibits the downstream signaling cascade that promotes arousal. This targeted antagonism is hypothesized to normalize the excessive arousal drive often implicated in the pathophysiology of both insomnia and MDD, thereby facilitating the initiation and maintenance of sleep without the broad suppression of brain activity associated with other hypnotics.[2][3][5] This selective mechanism may differ from that of DORAs, potentially leading to a distinct profile of effects on sleep architecture.[7]
Signaling Pathway
The following diagram illustrates the orexin signaling pathway and the point of intervention for this compound. Orexin neuropeptides, released from hypothalamic neurons, typically bind to OX2R on target neurons, activating G-protein-coupled signaling that leads to depolarization and increased neuronal firing, promoting a state of wakefulness. This compound competitively binds to the OX2R, preventing orexin binding and subsequent neuronal activation.
Experimental Protocols
The quantitative data presented in this guide are derived from several key clinical trials. The methodologies for these studies are summarized below.
Phase 2b Dose-Finding Study in Insomnia Disorder (NCT03531516)
-
Study Design: A randomized, double-blind, multicenter trial with both active (zolpidem) and placebo controls, conducted over 17 days.[7][8]
-
Participant Population: 364 adult (ages 18-64) and elderly (ages 65-85) participants with a diagnosis of insomnia disorder (Insomnia Severity Index [ISI] score ≥15) and no psychiatric comorbidities.[7][9]
-
Interventions: Participants were randomized (1:1:1:1:1) to receive a nightly oral dose of this compound (5 mg, 10 mg, or 20 mg), zolpidem (5 mg or 10 mg), or a placebo for 14 days.[7][9]
-
Outcome Measures & Assessment:
-
Primary Endpoint: The dose-response relationship for Latency to Persistent Sleep (LPS) on Night 1.[7][8]
-
Key Secondary Endpoint: The effect on Wake After Sleep Onset during the first 6 hours (WASO-6) on Night 1.[7][8]
-
Data Collection: Objective sleep parameters were measured using in-lab polysomnography (PSG) on screening nights, Night 1, and Night 13. Baseline PSG values were established as the average of two screening nights.[7]
-
Exploratory Crossover Study in MDD with Persistent Insomnia (NCT02067299)
-
Study Design: An exploratory, double-blind, placebo-controlled, four-way crossover study.[10]
-
Participant Population: 20 male and female patients with MDD, currently treated with an antidepressant, who continued to experience persistent insomnia.[10]
-
Interventions: Participants received a single oral dose of this compound (10 mg, 20 mg, and 40 mg) and a placebo in a randomized order, separated by a washout period of at least seven days.[10]
-
Outcome Measures & Assessment: Objective sleep parameters, including LPS, Total Sleep Time (TST), and Sleep Efficiency (SE), were assessed via overnight PSG for each treatment period.[10]
Phase 1b Monotherapy Study in MDD (NCT02845122)
-
Study Design: A placebo-controlled, placebo lead-in, randomized, double-blind study.[11]
-
Participant Population: 128 participants with MDD. An "enriched" analysis set consisted of 86 patients who were non-responders to an initial placebo lead-in period.[11]
-
Interventions: Randomized participants received nightly oral doses of this compound (20 mg or 40 mg) or a placebo.[11]
-
Outcome Measures & Assessment: In addition to depression scales (HDRS-17), sleep effects were measured using PSG to assess sleep architecture, including TST, LPS, WASO, SE, and time spent in specific sleep stages (N1, REM).[11]
General Experimental Workflow
The diagram below outlines the typical workflow for a participant in these polysomnography-based clinical trials.
Quantitative Effects on Sleep Architecture
This compound has demonstrated statistically significant and clinically meaningful improvements in key sleep parameters across multiple studies.
Effects on Sleep Onset, Maintenance, and Duration
The tables below summarize the quantitative changes in primary sleep metrics as measured by polysomnography.
Table 1: this compound vs. Placebo in Insomnia Disorder (Phase 2b, Night 1) [8]
| Parameter | This compound 5 mg | This compound 10 mg | This compound 20 mg | Placebo |
|---|---|---|---|---|
| Mean Decrease in LPS (min) | 30 | 50 | 48 | 15 |
| Mean Improvement in WASO-6 (min) | 23 | 43 | 45 | 15 |
Table 2: this compound vs. Placebo in MDD with Insomnia (Single Dose) [10]
| Parameter | This compound 10 mg | This compound 20 mg | This compound 40 mg | Placebo |
|---|---|---|---|---|
| LPS (LS Mean Ratio to Placebo) | 0.32* | 0.15* | 0.17* | 1.0 (61.05 min) |
| Total Sleep Time (TST) | Significantly longer* | Significantly longer* | Significantly longer* | Baseline |
| Sleep Efficiency (SE) | Significantly improved* | Significantly improved* | Significantly improved* | Baseline |
*p < 0.001 vs. Placebo
Table 3: this compound (40 mg) vs. Placebo in Insomnia (Single & Multiple Doses) [12]
| Parameter | Mean Change from Placebo (Day 1/2) | Mean Change from Placebo (Day 5/6) |
|---|---|---|
| Sleep Efficiency (SE) | +5.8% | +7.9% |
| Total Sleep Time (TST) | +27.7 min | +37.9 min |
| Latency to Persistent Sleep (LPS) | -18.8 min | -29.9 min |
| Wake After Sleep Onset (WASO) | -11.1 min | -11.3 min |
Effects on Sleep Stages and REM Sleep
The effect of this compound on specific sleep stages, particularly REM sleep, appears to be dose-dependent and may differ from that of DORAs.
-
NREM Sleep: In a study of MDD patients, treatment with this compound 20 mg was associated with a relative increase in delta power and a decrease in theta, alpha, and beta power during NREM stage 2 sleep.[5] A separate study found that the 40 mg dose of this compound significantly increased time spent in light sleep (Stage N1) compared to both placebo and the 20 mg dose.[11] Notably, one study reported that this compound did not increase the percentage of time spent in deep sleep (N3), which is often reduced in depression.[13]
-
REM Sleep: The data on REM sleep are nuanced. One study in patients with insomnia noted that this compound treatment led to a persistent reduction in the time to REM onset as well as an increase in the total duration of REM sleep.[14] However, a pivotal trial in insomnia disorder explicitly stated that the known REM-sleep-increasing effects of DORAs were not observed with this compound, suggesting a key mechanistic difference.[7] Further clarifying this, a study in MDD patients found that the 40 mg dose, but not the 20 mg dose, was associated with a reduced REM onset latency.[11] This suggests that higher doses, potentially leading to excessive OX2R antagonism, may interfere with the orexinergic stabilization of REM sleep.[13]
Table 4: this compound Effects on Specific Sleep Stages in MDD (Phase 1b) [11]
| Parameter | This compound 20 mg | This compound 40 mg | Placebo |
|---|---|---|---|
| Mean Change in Stage N1 Sleep (min) | +0.98 | +8.52 | -4.87 |
| REM Onset Latency | Not evident | Reduced | No change |
Conclusion
This compound, a selective orexin-2 receptor antagonist, robustly improves sleep initiation and maintenance in patients with insomnia and in those with MDD. It significantly reduces Latency to Persistent Sleep and Wake After Sleep Onset while increasing Total Sleep Time and Sleep Efficiency.[10][12] Its effect on sleep architecture appears distinct from dual orexin receptor antagonists. While it may modulate NREM sleep power spectra, it does not consistently increase REM sleep in the manner of DORAs.[5][7] Higher doses (40 mg) may increase light N1 sleep and reduce REM latency, an effect not observed at the 20 mg dose, which has shown significant antidepressant efficacy.[11] This dose-dependent effect on sleep stages, particularly REM sleep, is a critical area for further research and suggests that the 20 mg dose may achieve a therapeutic balance, improving sleep and mood without significantly altering REM sleep architecture. These findings support this compound's potential as a novel targeted therapy for patients with MDD and comorbid insomnia.[15][16]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. J&J pivotal study: this compound shows significant improvement in depression and sleep outcomes [synapse.patsnap.com]
- 5. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Efficacy and Safety of this compound in Insomnia Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurologylive.com [neurologylive.com]
- 9. researchgate.net [researchgate.net]
- 10. The selective orexin-2 receptor antagonist this compound improves sleep: An exploratory double-blind, placebo controlled, crossover study in antidepressant-treated major depressive disorder patients with persistent insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment effect and safety of this compound as monotherapy for patients with major depressive disorder: a randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A randomized Phase 2 study to evaluate the orexin-2 receptor antagonist this compound in individuals with insomnia without psychiatric comorbidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Drug Improves Depression, Insomnia Symptoms as Add-On Therapy | MedPage Today [medpagetoday.com]
- 16. hcplive.com [hcplive.com]
The Antidepressant Potential of Seltorexant: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seltorexant (formerly JNJ-42847922/MIN-202) is an investigational, first-in-class, selective orexin-2 receptor (OX2R) antagonist under development for the adjunctive treatment of Major Depressive Disorder (MDD) with insomnia symptoms. Unlike traditional monoaminergic antidepressants, this compound introduces a novel mechanism of action by targeting the orexin (B13118510) system, a key regulator of arousal, wakefulness, and stress responses.[1][2] Overstimulation of this system is hypothesized to contribute to a state of hyperarousal, which is a pathophysiological component of both insomnia and depression.[2][3] By selectively blocking the OX2R, this compound aims to normalize this hyperarousal, thereby concurrently improving depressive symptoms and sleep disturbances.[3][4] This document provides an in-depth technical overview of the preclinical and clinical data supporting the antidepressant properties of this compound.
Mechanism of Action: The Orexin System in Depression
The orexin system consists of two neuropeptides, orexin-A and orexin-B, and their corresponding G-protein coupled receptors, OX1R and OX2R. While both are involved in promoting wakefulness, the OX2R is believed to be more directly implicated in the regulation of sleep and mood.[4] Orexin neurons, located in the lateral hypothalamus, project widely throughout the brain to areas involved in stress and emotion, such as the amygdala and prefrontal cortex.[5] In states of stress, the orexin system can become overactivated, contributing to hyperarousal, anxiety, and excessive cortisol release, all of which are linked to the pathophysiology of MDD.[2]
This compound acts as a selective antagonist at the OX2R, exhibiting over 100-fold greater binding affinity for OX2R compared to OX1R.[3] By inhibiting OX2R signaling, this compound is thought to reduce the downstream excitatory drive in arousal-promoting neural circuits. This targeted antagonism is hypothesized to restore normal sleep architecture and ameliorate core symptoms of depression without causing the broad sedation associated with non-selective hypnotics.
Signaling Pathway
Blockade of the OX2R by this compound interrupts the downstream signaling cascade typically initiated by orexin peptides. OX2R can couple to various G-proteins (Gq, Gi/o, Gs), leading to the modulation of multiple intracellular effectors. The primary pathway involves Gq protein activation, which stimulates phospholipase C (PLC), leading to increased intracellular calcium. By antagonizing the receptor, this compound prevents this cascade, thereby reducing neuronal excitability in key arousal centers.
Preclinical Evidence
Preclinical investigations with this compound provided the foundational evidence for its sleep-promoting and potential antidepressant effects.
Experimental Protocols
-
Receptor Occupancy and Pharmacokinetics (Rats): Studies in Sprague Dawley rats were conducted to assess brain penetration and receptor occupancy. Following oral administration, brain and plasma concentrations of this compound were measured. Ex vivo receptor binding studies were used to determine the percentage of OX2R occupancy over time.[6]
-
Sleep-Wake Pattern Analysis (Rats): To assess hypnotic effects, Sprague Dawley rats were orally administered this compound (doses ranging from 1-30 mg/kg) during either their active (dark) or rest (light) phase. Sleep-wake patterns were continuously monitored using electroencephalography (EEG) to measure latency to non-rapid eye movement (NREM) sleep, and total duration of NREM and REM sleep.[6]
-
Behavioral Models of Depression (Rodents): While specific data on this compound in classic antidepressant screening models like the Forced Swim Test (FST) or Chronic Mild Stress (CMS) are not detailed in publicly available literature, general studies on orexin antagonists show antidepressant-like effects in these paradigms.[4][7] For instance, the dual orexin receptor antagonist almorexant (B167863) was shown to reverse behavioral alterations in the unpredictable chronic mild stress model.[8] this compound has been reported to produce "antidepressant-like effects in animal models," which would have been evaluated using these standard tests.[4]
Data Presentation
Table 1: Preclinical Pharmacodynamic & Pharmacokinetic Profile of this compound
| Parameter | Species | Value/Result | Reference |
|---|---|---|---|
| OX2R Affinity (pKi) | Human | 8.0 | [3] |
| Selectivity | Human | ~100-fold for OX2R over OX1R | [3] |
| Oral ED₅₀ (for Occupancy) | Rat | 3 mg/kg | [6] |
| Sleep Effect (3-30 mg/kg) | Rat | Dose-dependent reduction in NREM latency and increase in NREM duration | [6] |
| REM Sleep Effect | Rat | Minimally affected |[6] |
Clinical Development Program
This compound has been evaluated in a comprehensive clinical trial program, including Phase 2 and Phase 3 studies, primarily focusing on patients with MDD who have an inadequate response to standard antidepressant therapy and exhibit comorbid insomnia symptoms.
Experimental Protocols
-
Phase 2b Adaptive Dose-Finding Study (NCT03227224):
-
Design: A multicenter, randomized, double-blind, placebo-controlled, adaptive dose-finding study.
-
Population: Adult patients with MDD who had an inadequate response to 1-3 selective serotonin/serotonin-norepinephrine reuptake inhibitors (SSRI/SNRIs) in the current episode. Patients were required to have a Montgomery-Åsberg Depression Rating Scale (MADRS) score ≥ 25 at screening.
-
Intervention: Patients were randomized to receive adjunctive this compound (10 mg, 20 mg, or 40 mg) or placebo once daily for 6 weeks, while continuing their baseline antidepressant.
-
Primary Endpoint: Change from baseline in MADRS total score at week 6.
-
Stratification: Patients were stratified by baseline sleep disturbance (Insomnia Severity Index [ISI] score ≥ 15 vs < 15).[7]
-
-
Phase 3 Pivotal Study (MDD3001 - NCT04533529):
-
Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled study.
-
Population: Adult and elderly patients with MDD with insomnia symptoms who had an inadequate response to current SSRI/SNRI therapy.
-
Intervention: Adjunctive this compound 20 mg or placebo once daily for 6 weeks (43 days).
-
Primary Endpoint: Change from baseline in MADRS total score at Day 43.[3][9]
-
-
Phase 3 Active Comparator Study (MDD3005):
-
Design: A randomized, double-blind, parallel-group study.
-
Population: Adult and elderly patients with MDD with insomnia symptoms.
-
Intervention: Adjunctive this compound 20 mg compared to adjunctive quetiapine (B1663577) extended-release (XR) for 26 weeks.
-
Primary Endpoint: Response rate (≥50% improvement from baseline MADRS total score) at week 26.[2]
-
Data Presentation
Table 2: Efficacy Results from Phase 2b Dose-Finding Study (at Week 6)
| Dose Group | Change from Baseline in MADRS (LSM) | Difference vs. Placebo (LSM) (90% CI) | P-value vs. Placebo | Response Rate (≥50% MADRS reduction) | Remission Rate (MADRS ≤12) |
|---|---|---|---|---|---|
| Placebo | - | - | - | 28.5% | 19.0% |
| This compound 10 mg | - | - | - | 24.2% | 15.2% |
| This compound 20 mg | -11.9 | -3.1 (-6.13; -0.16) | .083 | 41.0% | 29.5% |
| This compound 40 mg | - | - | - | 38.5% | 26.9% |
Data sourced from Savitz et al., 2021. LSM: Least-Squares Mean; CI: Confidence Interval.[7]
Table 3: Efficacy Results from Phase 3 Studies
| Study | Comparison | Primary Endpoint | Result | P-value |
|---|---|---|---|---|
| MDD3001 | This compound 20 mg vs. Placebo | Change in MADRS at Day 43 | LSM Difference: -2.6 (95% CI: -4.53, -0.74) | 0.007 |
| MDD3005 | This compound 20 mg vs. Quetiapine XR | Response Rate at Week 26 | 57.4% vs. 53.4% | Not Statistically Significant |
Data sourced from Johnson & Johnson press releases and clinical trial data.[2][9]
Table 4: Key Safety and Tolerability Findings
| Adverse Event | This compound 20 mg | Quetiapine XR | Placebo | Notes |
|---|---|---|---|---|
| Somnolence | 6% | 24% | Similar to this compound | Data from MDD3005 vs. Quetiapine.[2] |
| Weight Gain (kg, avg) | +0.5 kg | +2.1 kg | - | Data from MDD3005 vs. Quetiapine.[2] |
| Headache | Common (≥5%) | - | Common (≥5%) | Data from Phase 2b.[7] |
| Nausea | Common (≥5%) | - | Common (≥5%) | Data from Phase 2b.[7] |
Discussion and Future Directions
Clinical data, particularly from the pivotal MDD3001 study, demonstrate that adjunctive this compound (20 mg) provides a statistically significant and clinically meaningful improvement in depressive symptoms for patients with MDD and comorbid insomnia.[9] The novel mechanism of targeting the orexin system represents a significant departure from conventional monoamine-based therapies.
The logical relationship between this compound's mechanism and its clinical effects is rooted in the hyperarousal hypothesis of depression. By selectively antagonizing the OX2R, this compound reduces excessive wake-promoting signals, which not only improves sleep but also appears to directly impact the core psychic symptoms of depression.[3] This is supported by analyses showing improvement in MADRS scores even after the sleep item is removed.
The favorable safety profile, particularly the lower incidence of somnolence and weight gain compared to an active comparator like quetiapine XR, positions this compound as a potentially well-tolerated option for long-term adjunctive therapy.[2]
Future research will need to fully elucidate the long-term efficacy and safety of this compound and further explore its potential in broader MDD populations. The completion of the full Phase 3 program will be critical in defining its role in the clinical management of Major Depressive Disorder.
References
- 1. researchgate.net [researchgate.net]
- 2. US10828302B2 - Methods of treating depression using orexin-2 receptor antagonists - Google Patents [patents.google.com]
- 3. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety [mdpi.com]
- 6. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased Hypocretin (Orexin) Plasma Level in Depression, Bipolar Disorder Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound for major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Seltorexant's Attenuation of Hypothalamic-Pituitary-Adrenal Axis Hyperactivity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seltorexant, a selective orexin-2 receptor (OX2R) antagonist, is under investigation for the treatment of major depressive disorder (MDD) and insomnia. A key aspect of its mechanism of action involves the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is often hyperactive in these conditions. This technical guide provides an in-depth analysis of this compound's impact on the HPA axis, summarizing preclinical and clinical data, detailing experimental methodologies, and visualizing key pathways. Evidence from preclinical studies demonstrates that this compound can effectively block stress-induced increases in adrenocorticotropic hormone (ACTH). Clinical data further support its role in normalizing HPA axis dysregulation by showing a reduction in cortisol levels in patients with MDD. This document aims to provide a comprehensive resource for researchers and professionals in the field of drug development.
Introduction
The orexin (B13118510) system, comprising orexin-A and orexin-B peptides and their receptors, OX1R and OX2R, is a critical regulator of arousal, wakefulness, and stress responses.[1] The orexin system has significant projections to various brain regions involved in the stress response, including the paraventricular nucleus (PVN) of the hypothalamus, a key component of the HPA axis.[2] In response to stress, orexin neurons become activated, leading to the release of corticotropin-releasing hormone (CRH) from the PVN.[3] This initiates the HPA axis cascade, resulting in the secretion of ACTH from the pituitary gland and subsequent release of cortisol from the adrenal glands.[3]
In individuals with major depressive disorder (MDD) and chronic insomnia, hyperactivity of the HPA axis is a common finding, characterized by elevated cortisol levels.[4] This sustained hypercortisolemia is implicated in the pathophysiology of depression, contributing to symptoms such as anhedonia, anxiety, and cognitive impairment. This compound, by selectively antagonizing the OX2R, is hypothesized to mitigate this HPA axis hyperactivity, thereby offering a novel therapeutic approach for MDD and insomnia.
Preclinical Evidence: Attenuation of Stress-Induced ACTH Release
Preclinical studies in murine models have provided foundational evidence for the role of OX2R in mediating stress-induced HPA axis activation and the potential of this compound to counteract this effect.
Experimental Protocol: Cage Exchange Stress Model and ACTH Measurement
A widely used method to induce psychological stress in mice is the cage exchange protocol. This model leverages the innate neophobia and territorial nature of rodents to elicit a stress response.
Protocol:
-
Animal Acclimation: Male mice are group-housed and acclimated to the vivarium for a specified period (e.g., one week) before the experiment.
-
Stress Induction: On the day of the experiment, individual mice are transferred from their home cage to a novel cage. This new cage may contain the scent of an unfamiliar mouse to enhance the social stress component.
-
Blood Sampling: At a predetermined time point following the cage exchange (e.g., 2 hours), blood samples are collected for ACTH analysis. Trunk blood is often collected following decapitation to minimize stress-induced hormonal changes during the sampling procedure itself.
-
ACTH Measurement: Plasma ACTH levels are quantified using a commercially available radioimmunoassay (RIA) kit. The assay is based on the principle of competitive binding, where a known amount of radiolabeled ACTH competes with the ACTH in the sample for binding to a limited amount of specific antibody. The amount of radioactivity is inversely proportional to the concentration of ACTH in the sample.
Key Findings
In a study utilizing the cage exchange stress model, pretreatment with this compound was shown to significantly prevent the stress-induced increase in plasma ACTH levels in mice. This finding strongly suggests that the activation of the HPA axis by this psychological stressor is, at least in part, mediated by the orexin-2 receptor.
Clinical Evidence: Normalization of Cortisol Levels in Major Depressive Disorder
Clinical trials in patients with MDD have provided quantitative data on the effects of this compound on HPA axis biomarkers, specifically cortisol.
Experimental Protocol: Cortisol Awakening Response and Nadir Cortisol Measurement
The Cortisol Awakening Response (CAR) and nadir cortisol levels are key indicators of HPA axis function and are often dysregulated in MDD.
Protocol:
-
Participant Population: Patients diagnosed with MDD according to established criteria (e.g., DSM-5).
-
Treatment Administration: Participants are randomized to receive either this compound (at varying doses, e.g., 20 mg or 40 mg) or a placebo, typically administered at bedtime for a specified duration (e.g., 3-4 weeks).
-
Salivary Cortisol Sampling:
-
Cortisol Awakening Response (CAR): Participants collect saliva samples immediately upon waking and at a specified time point after waking (e.g., 30-45 minutes). This is typically done on consecutive days to obtain a reliable measure.
-
Cortisol Nadir: Saliva samples are collected at the expected time of the cortisol nadir, which is usually in the late evening or during the early part of the sleep cycle.
-
-
Cortisol Analysis: Salivary cortisol concentrations are measured using a highly sensitive and specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the accurate quantification of cortisol, even at the low levels expected at the nadir.
Quantitative Data Summary
A phase 1b clinical trial in patients with MDD demonstrated that treatment with this compound led to a reduction in both the cortisol waking response and cortisol nadir levels.[4]
| Biomarker | Treatment Group | Mean Change from Baseline (SD) in nmol/L |
| Cortisol Waking Response | This compound 20 mg | -52.0 (132.98) |
| This compound 40 mg | -15.6 (138.44) | |
| Placebo | 0.9 (122.44) | |
| Cortisol Nadir | This compound 20 mg | -37.4 (137.80) |
| This compound 40 mg | -13.7 (62.39) | |
| Placebo | -6.5 (109.55) |
Table 1: Change in Cortisol Levels in MDD Patients Treated with this compound[4]
These results indicate that this compound, particularly at the 20 mg dose, can normalize the hyperactive HPA axis observed in MDD, as evidenced by the reduction in both the morning cortisol surge and the evening cortisol levels.[4]
Signaling Pathways and Experimental Workflows
Orexin-2 Receptor Signaling and HPA Axis Regulation
The following diagram illustrates the signaling pathway through which the orexin system influences the HPA axis and how this compound intervenes.
References
- 1. Candidate Reference Measurement Procedure for the Quantification of Total Serum Cortisol with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ibl-america.com [ibl-america.com]
- 3. Treatment effect and safety of this compound as monotherapy for patients with major depressive disorder: a randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Seltorexant in Major Depressive Disorder: An In-depth Analysis of Early Clinical Trial Results
For Researchers, Scientists, and Drug Development Professionals
Seltorexant, a selective orexin-2 receptor antagonist, is an investigational compound under development for the adjunctive treatment of major depressive disorder (MDD), particularly in patients with insomnia symptoms.[1][2] Early clinical trials have explored its efficacy and safety, suggesting a potential new therapeutic avenue for a significant patient population with unmet needs. This technical guide provides a detailed overview of the core findings from these early studies, presenting quantitative data in a structured format, outlining experimental protocols, and visualizing key pathways and workflows.
Mechanism of Action
This compound's therapeutic potential in MDD is rooted in its unique mechanism of action targeting the orexin (B13118510) system, which is crucial for regulating wakefulness, arousal, and mood.[3] The orexin system, comprised of orexin-1 (OX1R) and orexin-2 (OX2R) receptors, is implicated in the hyperarousal states often associated with MDD and insomnia.[1][4] By selectively antagonizing the OX2R, this compound is believed to normalize excessive arousal, thereby improving both depressive and sleep-related symptoms.[3][4] This targeted approach aims to offer a dual benefit for MDD patients, a population in which sleep disturbances are a common and exacerbating comorbidity.[1]
Key Clinical Trial Results
Early clinical development of this compound has encompassed Phase II and pivotal Phase III studies, providing a growing body of evidence for its potential role in MDD treatment.
Phase 2b Adaptive Dose-Finding Study
A significant Phase 2b study (NCT03227227) investigated the efficacy and safety of this compound as an adjunctive therapy in patients with MDD who had an inadequate response to selective serotonin (B10506) reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[5][6] This randomized, placebo-controlled, adaptive dose-finding study evaluated three doses of this compound (10 mg, 20 mg, and 40 mg).[5]
Efficacy Findings:
The primary endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 6.[6] The 20 mg dose of this compound demonstrated a clinically meaningful reduction in depressive symptoms.[6] Notably, the improvement was more pronounced in patients with significant baseline sleep disturbance (Insomnia Severity Index [ISI] ≥ 15).[5][6]
Table 1: Key Efficacy Outcomes from the Phase 2b Study [5][6]
| Outcome Measure | This compound 10 mg | This compound 20 mg | This compound 40 mg | Placebo |
| MADRS Total Score Change from Baseline at Week 6 (LSMD vs. Placebo) | - | -3.1 (90% CI: -6.13, -0.16) | - | - |
| P-value vs. Placebo | - | .083 | - | - |
| MADRS Total Score Change at Week 3 (LSMD vs. Placebo) | - | -4.5 (90% CI: -6.96, -2.07) | - | - |
| P-value vs. Placebo | - | .003 | - | - |
| Response Rate at Week 6 (≥50% MADRS reduction) | 24.2% | 41.0% | 38.5% | 28.5% |
| Remission Rate at Week 6 (MADRS ≤ 12) | 15.2% | 29.5% | 26.9% | 19.0% |
LSMD: Least-Squares Mean Difference
Safety and Tolerability:
The most common adverse events reported with this compound were somnolence, headache, and nausea.[5][6]
Pivotal Phase 3 Program
Following the promising Phase 2 results, Johnson & Johnson initiated a robust Phase 3 program to further evaluate the efficacy and safety of this compound.
MDD3001 Study:
This pivotal Phase 3, randomized, double-blind, multicenter, placebo-controlled study (NCT04533529) assessed this compound 20 mg as an adjunctive treatment to baseline antidepressants in adult and elderly patients with MDD and insomnia symptoms who had an inadequate response to SSRI/SNRI therapy.[1][7][8] The study successfully met all its primary and secondary endpoints.[1][7]
Key Findings from MDD3001:
-
Primary Endpoint: this compound demonstrated a statistically significant and clinically meaningful improvement in depressive symptoms as measured by the MADRS total score at day 43 compared to placebo.[1][9] The least squares mean difference was -2.6 (p=0.007).[9][10]
-
Secondary Endpoints: Significant improvements were also observed in sleep disturbance outcomes.[1][9] The change in the Patient-Reported Outcome Measurement Information System-Sleep Disturbance (PROMIS-SD) T-score showed a least squares mean difference of -3.7 (p<0.001) compared to placebo.[9]
-
Safety: The safety profile of this compound was comparable to placebo, with similar rates of common adverse events and low discontinuation rates due to adverse events (2.1% for this compound vs. 2.3% for placebo).[1][9]
Table 2: Summary of Key Efficacy Data from the MDD3001 Study [9][10]
| Endpoint | This compound 20 mg (LSMD vs. Placebo) | 95% Confidence Interval | P-value |
| Change in MADRS Total Score from Baseline to Day 43 | -2.6 | -4.53 to -0.74 | 0.007 |
| Change in MADRS-WOSI Total Score | -2.0 | - | 0.023 |
| Change in PROMIS-SD T-score | -3.7 | -5.48 to -2.00 | <0.001 |
MADRS-WOSI: MADRS without the sleep item
MDD3005 Study:
This 26-week Phase 3 study compared the efficacy and safety of this compound to quetiapine (B1663577) extended-release (XR) as an adjunctive treatment in adult and elderly patients with MDD and insomnia symptoms.[11] While the primary endpoint of a statistically significant difference in response rate at 26 weeks was not met, this compound demonstrated a numerically greater response rate (57.4% vs. 53.4% for quetiapine XR) and large, clinically meaningful improvements in depressive symptoms as measured by the MADRS total score (-23.0 for this compound vs. -22.7 for quetiapine XR).[11]
Importantly, this compound showed a more favorable safety and tolerability profile compared to quetiapine XR, with a lower incidence of somnolence (6% vs. 24%) and less weight gain (average of 0.5 kg vs. a higher increase for quetiapine XR).[11]
Experimental Protocols
Phase 2b Study (NCT03227227) Methodology
-
Study Design: A double-blind, adaptive dose-finding study.[5][6]
-
Patient Population: Adult patients (18-70 years) with a DSM-5 diagnosis of MDD who had an inadequate response to 1-3 SSRI or SNRI antidepressants in the current episode.[5]
-
Randomization: Patients were initially randomized (2:1:1) to receive placebo or this compound (20 mg or 40 mg) once daily as adjunctive therapy. Following an interim analysis, the randomization was adjusted to 3:3:1 for placebo, this compound 10 mg, or this compound 20 mg, with the 40 mg arm being discontinued.[5]
-
Stratification: Patients were stratified based on their baseline Insomnia Severity Index (ISI) scores (≥15 vs. <15).[6]
-
Primary Endpoint: Change from baseline in MADRS total score at week 6.[6]
Phase 3 MDD3001 Study (NCT04533529) Methodology
-
Study Design: A multicenter, double-blind, randomized, parallel-group, placebo-controlled study.[8][12]
-
Patient Population: Adult and elderly patients with MDD with insomnia symptoms who had an inadequate response to their current SSRI or SNRI therapy.[8]
-
Treatment: Participants were randomized to receive either this compound 20 mg or a matching placebo once daily for 43 days, in addition to their ongoing antidepressant treatment.[8][9]
-
Primary Endpoint: Change from baseline in the MADRS total score to Day 43.[8]
-
Secondary Endpoints: Included changes in the MADRS without the sleep item (MADRS-WOSI) total score and the PROMIS-SD T-score.[9]
Visualizations
Proposed Mechanism of Action of this compound in MDD
Caption: Proposed mechanism of this compound in MDD.
Phase 3 MDD3001 Study Workflow
References
- 1. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]
- 2. Pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes - Medthority [medthority.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of this compound as Adjunctive Therapy in Major Depressive Disorder: A Phase 2b, Randomized, Placebo-Controlled, Adaptive Dose-Finding Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of this compound as Adjunctive Therapy in Major Depressive Disorder: A Phase 2b, Randomized, Placebo-Controlled, Adaptive Dose-Finding Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. J&J’s this compound meets all endpoints in Phase III MDD trial [clinicaltrialsarena.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. psychiatrictimes.com [psychiatrictimes.com]
- 10. trial.medpath.com [trial.medpath.com]
- 11. Johnson & Johnson’s investigational this compound shows numerically higher response in patients with depression with insomnia symptoms, with fewer side effects compared to quetiapine XR [jnj.com]
- 12. Restricted [jnjmedicalconnect.com]
Seltorexant's Binding Affinity for Human Orexin Receptors: A Technical Guide
This technical guide provides an in-depth overview of the binding affinity of seltorexant for human orexin (B13118510) receptors. It is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.
Quantitative Binding Affinity Data
This compound is a potent and selective antagonist of the orexin-2 receptor (OX2R).[1][2] Its high affinity for OX2R is a key characteristic of its pharmacological profile. The binding affinity of this compound has been quantified using various in vitro assays, with the resulting data summarized in the table below. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher value indicating stronger binding affinity.
| Compound | Receptor | Species | Assay Type | pKi | Reference |
| This compound | OX2R | Human | Radioligand Binding | 8.0 | [2][3] |
| This compound | OX2R | Rat | Radioligand Binding | 8.1 | [2][3] |
| This compound | OX1R | Human | Radioligand Binding | 6.1 | [4] |
This compound demonstrates over 100-fold greater binding affinity for the OX2 receptor over the OX1 receptor.[5] This selectivity is a distinguishing feature compared to dual orexin receptor antagonists (DORAs) like suvorexant and lemborexant.[5]
Experimental Protocols
The binding affinity of this compound is determined through established in vitro pharmacological assays. The following sections detail the methodologies for two key experiments: the radioligand binding assay to determine binding affinity (Ki) and the calcium mobilization functional assay to assess antagonist activity.
Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound (this compound) for a target receptor (OX1R or OX2R) by measuring its ability to compete with a radiolabeled ligand.[6][7]
Objective: To determine the inhibition constant (Ki) of this compound for human OX1R and OX2R.
Materials and Reagents:
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human orexin-1 receptor (OX1R) or orexin-2 receptor (OX2R).[8][9]
-
Radioligand: A suitable radiolabeled orexin receptor ligand. While the specific radioligand used for this compound is not consistently reported, a common choice for OX2R is [3H]-EMPA.
-
Test Compound: this compound.
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from the cultured cells.[10]
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[10]
-
Non-specific Binding Control: A high concentration of a non-radiolabeled orexin receptor antagonist (e.g., 1 µM almorexant) is used to determine non-specific binding.
-
Filtration Apparatus: A 96-well cell harvester to separate bound from free radioligand.[6]
-
Scintillation Counter: To measure radioactivity.[10]
Procedure:
-
Membrane Preparation:
-
Culture CHO or HEK293 cells expressing either hOX1R or hOX2R.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.[10]
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.[6]
-
For total binding wells, no this compound is added.
-
For non-specific binding wells, a high concentration of a non-radiolabeled antagonist is added.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[10]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with the bound radioligand.[6]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.[10]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Calcium Mobilization Functional Assay
This assay measures the ability of an antagonist (this compound) to block the intracellular calcium increase induced by an agonist binding to a Gq-coupled receptor like the orexin receptors.[11][12]
Objective: To determine the functional antagonist activity of this compound at human OX1R and OX2R.
Materials and Reagents:
-
Cell Lines: CHO or HEK293 cells expressing hOX1R or hOX2R.[8]
-
Agonist: Orexin-A or Orexin-B.[13]
-
Test Compound: this compound.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar dye.[14]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with HEPES buffer.[8]
-
Fluorescence Plate Reader: An instrument capable of measuring fluorescence changes in real-time, such as a FLIPR (Fluorometric Imaging Plate Reader).[11]
Procedure:
-
Cell Preparation:
-
Assay:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a short period.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Add a fixed concentration of an orexin agonist (e.g., Orexin-A) to all wells to stimulate the receptors.
-
Continue to record the fluorescence intensity to measure the change in intracellular calcium concentration.[14]
-
-
Data Analysis:
-
The increase in fluorescence upon agonist addition corresponds to the increase in intracellular calcium.
-
Plot the agonist-induced calcium response as a function of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the maximum agonist response.
-
Signaling Pathways and Experimental Workflows
Orexin-2 Receptor Signaling Pathway
Orexin receptors are G-protein coupled receptors (GPCRs).[15] The OX2R couples to multiple G-proteins, including Gq, Gs, and Gi/o, leading to the activation of various downstream signaling cascades.[5][15][16] this compound, as an antagonist, blocks the binding of orexin peptides, thereby inhibiting these downstream signals.
Radioligand Binding Assay Workflow
The workflow for a competitive radioligand binding assay involves several key steps from preparing the biological materials to analyzing the final data.
Calcium Mobilization Assay Workflow
The calcium mobilization assay follows a streamlined workflow to assess the functional antagonism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. revvity.com [revvity.com]
- 5. C-terminus of OX2R significantly affects downstream signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Assay in Summary_ki [bindingdb.org]
- 9. Design of Experiment in CHO and HEK transient transfection condition optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Signal transduction, dimerization, and therapeutic targeting of Orexin and receptor systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Seltorexant in Preclinical Rodent Models: A Guide to In Vivo Study Design
For Immediate Release
[City, State] – [Date] – In the landscape of neuropsychopharmacology, seltorexant (also known as MIN-202 or JNJ-42847922) has emerged as a promising selective orexin-2 receptor antagonist (SORA2) for the treatment of major depressive disorder (MDD) and insomnia.[1][2] Its mechanism of action, which involves the modulation of the orexin (B13118510) system responsible for regulating wakefulness, arousal, and mood, has garnered significant interest within the research community.[1] To facilitate further investigation into its therapeutic potential, this document provides a comprehensive overview of this compound dosage and detailed protocols for in vivo rodent studies.
Data Presentation: this compound Dosage in Rodent Studies
The following table summarizes the reported dosages of this compound used in in vivo studies involving rats and mice. These studies have primarily focused on evaluating its effects on sleep architecture and depressive-like behaviors.
| Rodent Species | Strain | Route of Administration | Dose Range (mg/kg) | Key Findings | Reference |
| Rat | Sprague Dawley | Oral | 1, 3, 10, 30 | Dose-dependently induced and prolonged sleep, particularly during the active (dark) phase.[3] | --INVALID-LINK-- |
| Rat | Sprague Dawley | Oral | 3, 10, 30 | Increased NREM sleep time at the highest dose during the light phase, suggesting enhanced sleep consolidation.[3] | --INVALID-LINK-- |
| Rat | Sprague Dawley | Oral | 60 | Reduced REM sleep latency and increased REM sleep time during the dark phase.[4] | --INVALID-LINK-- |
| Rat | Freely moving | Oral | 30 | Had no effect on extracellular dopamine (B1211576) release in the nucleus accumbens, suggesting a low potential for abuse.[3] | --INVALID-LINK-- |
| Mouse | Wild-type | Oral | 30 | Reduced latency to non-rapid eye movement (NREM) sleep without affecting its duration.[3] | --INVALID-LINK-- |
| Mouse | OX2R knockout | Oral | Not specified | Had no effect on sleep parameters, confirming its selectivity for the orexin-2 receptor.[4] | --INVALID-LINK-- |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by selectively antagonizing the orexin-2 receptor (OX2R). The orexin system, comprised of orexin-A and orexin-B neuropeptides and their receptors (OX1R and OX2R), plays a crucial role in promoting and maintaining wakefulness. By blocking the binding of orexins to OX2R, this compound dampens the downstream signaling that promotes arousal, thereby facilitating sleep and potentially alleviating hyperarousal states associated with depression.
Experimental Workflow for In Vivo Rodent Studies
A typical experimental workflow for evaluating the effects of this compound in rodents involves several key stages, from animal acclimatization to data analysis. The specific procedures will vary depending on the research question, but a general framework is outlined below.
Detailed Experimental Protocols
EEG Sleep Recording in Rats
Objective: To assess the effects of this compound on sleep-wake patterns.
Materials:
-
Male Sprague Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
EEG/EMG recording system
-
Stereotaxic apparatus
-
Anesthesia (e.g., ketamine/xylazine)
-
Dental cement and skull screws
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant EEG screw electrodes over the frontal and parietal cortices and EMG wire electrodes into the nuchal muscles.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow a recovery period of at least one week.
-
-
Habituation:
-
Habituate the rats to the recording chambers and tethered recording cables for several days before the experiment.
-
-
Baseline Recording:
-
Record baseline EEG/EMG data for 24 hours to establish normal sleep-wake patterns.
-
-
Drug Administration:
-
Prepare this compound in the appropriate vehicle.
-
Administer this compound or vehicle orally via gavage at the desired dose. The timing of administration can be varied to assess effects during the light (rest) or dark (active) phase.
-
-
Post-Administration Recording:
-
Immediately following administration, record EEG/EMG activity for a designated period (e.g., 6-24 hours).
-
-
Data Analysis:
-
Score the recorded data into stages of wakefulness, NREM sleep, and REM sleep using appropriate software.
-
Analyze parameters such as sleep latency, total sleep time, and the duration and number of sleep/wake bouts.
-
In Vivo Microdialysis for Neurotransmitter Levels
Objective: To measure the effect of this compound on extracellular neurotransmitter levels (e.g., dopamine) in specific brain regions.
Materials:
-
Male Sprague Dawley rats (250-350g)
-
This compound and vehicle
-
Microdialysis probes and guide cannulae
-
Stereotaxic apparatus
-
Anesthesia
-
Artificial cerebrospinal fluid (aCSF)
-
Microinfusion pump and fraction collector
-
HPLC system for neurotransmitter analysis
Procedure:
-
Guide Cannula Implantation:
-
Anesthetize the rat and implant a guide cannula targeted to the brain region of interest (e.g., nucleus accumbens).
-
Allow for a recovery period of at least 24-48 hours.
-
-
Probe Insertion and Equilibration:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for 1-2 hours before collecting baseline samples.
-
-
Baseline Sample Collection:
-
Collect several baseline dialysate samples to establish basal neurotransmitter levels.
-
-
Drug Administration:
-
Administer this compound or vehicle orally.
-
-
Post-Administration Sample Collection:
-
Continue collecting dialysate samples at regular intervals for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using HPLC to quantify neurotransmitter concentrations.
-
Forced Swim Test (FST) in Mice
Objective: To assess the antidepressant-like effects of this compound.
Materials:
-
Male mice (e.g., C57BL/6)
-
This compound and vehicle
-
Cylindrical water tank (e.g., 25 cm height, 10 cm diameter)
-
Water at 23-25°C
-
Video recording equipment
Procedure:
-
Pre-treatment:
-
Administer this compound or vehicle orally at a specified time before the test (e.g., 30-60 minutes).
-
-
Forced Swim Session:
-
Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its tail or paws.
-
Gently place the mouse in the water.
-
Record the session for 6 minutes.
-
-
Behavioral Scoring:
-
Score the last 4 minutes of the session for periods of immobility (floating with minimal movements to keep the head above water) versus active behaviors (swimming and climbing).
-
-
Data Analysis:
-
Compare the duration of immobility between the this compound-treated and vehicle-treated groups. A significant reduction in immobility is indicative of an antidepressant-like effect.
-
Chronic Mild Stress (CMS) Model in Rats
Objective: To evaluate the efficacy of this compound in a model of chronic stress-induced anhedonia, a core symptom of depression.
Materials:
-
Male rats (e.g., Wistar or Sprague Dawley)
-
This compound and vehicle
-
Various mild stressors (e.g., damp bedding, cage tilt, altered light/dark cycle, social isolation)
-
Sucrose (B13894) solution (1%) and water
Procedure:
-
CMS Induction:
-
Expose the rats to a variable sequence of mild, unpredictable stressors over a period of several weeks (e.g., 4-8 weeks). A control group is handled similarly but not exposed to the stressors.
-
-
Sucrose Preference Test (SPT):
-
Periodically, and at the end of the stress period, conduct a sucrose preference test to assess anhedonia.
-
Present the rats with two bottles, one containing 1% sucrose solution and the other containing water, for a defined period (e.g., 24 hours).
-
Measure the consumption from each bottle to calculate the sucrose preference (sucrose intake / total fluid intake). A significant decrease in sucrose preference in the stressed group indicates anhedonia.
-
-
This compound Treatment:
-
During the latter part of the CMS protocol, administer this compound or vehicle daily.
-
-
Final SPT and Data Analysis:
-
Conduct a final SPT after the treatment period.
-
Compare the sucrose preference of the this compound-treated CMS group to the vehicle-treated CMS group and the non-stressed control group. A reversal of the stress-induced decrease in sucrose preference suggests an antidepressant-like effect.
-
Vehicle Formulation for Oral Administration:
For oral administration in rodents, this compound is typically formulated as a suspension in an aqueous vehicle. A commonly used vehicle is 0.5% (w/v) methylcellulose (B11928114) in water. It is crucial to ensure the formulation is homogenous and the particle size of the suspended drug is appropriate for consistent dosing.
The preclinical evaluation of this compound in rodent models is essential for elucidating its therapeutic potential and mechanism of action. The dosages and protocols outlined in these application notes provide a foundation for researchers to design and execute robust in vivo studies. Adherence to detailed and standardized methodologies will be critical in generating reproducible and translatable findings that can inform the clinical development of this novel therapeutic agent.
References
Seltorexant Administration in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for the selective orexin-2 receptor (OX2R) antagonist, Seltorexant (also known as JNJ-42847922), in preclinical research settings. The following sections detail the methodologies for key experiments, present quantitative data in structured tables, and visualize the underlying signaling pathway and experimental workflows.
Introduction
This compound is a potent and selective antagonist of the human orexin-2 receptor, a key component of the orexin (B13118510) neuropeptide system that regulates sleep-wake cycles, arousal, and mood.[1][2] In preclinical studies, this compound has demonstrated efficacy in promoting sleep by reducing sleep latency and prolonging non-rapid eye movement (NREM) sleep.[3][4] The primary route of administration in these studies has been oral, with a focus on evaluating its pharmacokinetic and pharmacodynamic properties.[3]
Data Presentation
The following tables summarize key quantitative data from preclinical studies involving this compound administration.
Table 1: Preclinical Oral Dosing of this compound
| Animal Model | Dosage Range (mg/kg) | Administration Route | Key Findings | Reference |
| Sprague Dawley Rats | 3, 10, 30 | Oral (p.o.) | Dose-dependent induction and prolongation of sleep.[3] | [3] |
| Mice | 30 | Oral (p.o.) | Reduction in latency to NREM sleep. | [5] |
Table 2: Preclinical Pharmacokinetics and Receptor Occupancy of this compound (Oral Administration in Rats)
| Parameter | Value | Conditions | Reference |
| Tmax (Time to Peak Plasma Concentration) | 0.33 - 0.5 hours | - | [3] |
| Half-life | ~1 hour | - | [3] |
| OX2R Occupancy (30 mg/kg) | 74.66% | 60 minutes post-administration | [3] |
| OX2R Occupancy (30 mg/kg) | 40% | 4 hours post-administration | [3] |
| OX2R Occupancy (30 mg/kg) | No occupancy | 24 hours post-administration | [3] |
| Oral ED50 for OX2R Occupancy | 3 mg/kg | - | [3] |
Table 3: Effects of Oral this compound on Sleep Architecture in Sprague Dawley Rats
| Sleep Parameter | Effect | Dosage | Phase of Administration | Reference |
| NREM Sleep Latency | Dose-dependent reduction | 3, 10, 30 mg/kg | Light and Dark Phase | [3] |
| NREM Sleep Time | Dose-dependent increase (in the first 2 hours) | 3, 10, 30 mg/kg | Light and Dark Phase | [3] |
| REM Sleep | No significant effect | 3, 10, 30 mg/kg | Dark Phase | [3] |
Experimental Protocols
Oral Administration Protocol (Rodents)
This protocol describes the oral gavage administration of this compound to rats or mice.
Materials:
-
This compound
-
Vehicle: 30% (w/v) sulfobutylether-beta-cyclodextrin (SBE-β-CD) in sterile water[5]
-
Oral gavage needles (flexible-tipped recommended to minimize risk of trauma)
-
Appropriately sized syringes (e.g., 1 mL)
-
Animal scale
-
Vortex mixer or sonicator
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the housing conditions for a minimum of 7 days prior to the experiment.
-
Weigh each animal on the day of dosing to accurately calculate the required dose volume.
-
-
This compound Formulation:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 30 mg/kg) and the number of animals.
-
Prepare the this compound solution by dissolving the compound in the 30% SBE-β-CD vehicle.
-
Use a vortex mixer or sonicator to ensure complete dissolution. The final formulation should be a clear solution.
-
-
Administration:
-
Gently restrain the animal. For rats, this can be done by holding the animal firmly by the scruff of the neck. For mice, scruffing is also appropriate.
-
Measure the correct volume of the this compound solution into the syringe fitted with a gavage needle. The administration volume is typically 10 ml/kg for mice.[5]
-
Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus.
-
Slowly administer the solution.
-
Observe the animal for any signs of distress during and after the procedure.
-
-
Post-Administration Monitoring:
-
Return the animal to its home cage.
-
Monitor the animal for any adverse reactions.
-
Proceed with the planned experimental measurements (e.g., sleep recording, blood sampling).
-
Intravenous Administration Protocol
Materials:
-
This compound
-
Potential Vehicle: A vehicle suitable for intravenous administration, such as a solution containing polyethylene (B3416737) glycol 400 (PEG400), propylene (B89431) glycol, or a cyclodextrin-based formulation. The exact composition would require solubility and tolerability testing.
-
Catheters (for cannulated animals) or appropriate needles for injection (e.g., 27-30 gauge)
-
Syringes
-
Animal restrainer or anesthesia as required by the experimental design and institutional guidelines.
Procedure:
-
Animal Preparation:
-
For repeated sampling or infusion, surgical implantation of a catheter into a suitable vein (e.g., jugular or femoral vein) is recommended. Allow for a sufficient recovery period post-surgery.
-
For a bolus injection, the tail vein is commonly used in rodents.
-
-
This compound Formulation:
-
Prepare a sterile, pyrogen-free solution of this compound in the chosen IV-compatible vehicle.
-
Ensure complete dissolution and filter the solution through a 0.22 µm sterile filter.
-
-
Administration:
-
Bolus Injection: Gently restrain the animal and warm the tail to dilate the vein. Administer the calculated dose as a slow bolus injection into the lateral tail vein.
-
Infusion (for cannulated animals): Connect the catheter to a syringe pump and infuse the this compound solution at a controlled rate.
-
-
Post-Administration Monitoring:
-
Closely monitor the animal for any adverse reactions, particularly at the injection site.
-
Proceed with pharmacokinetic or pharmacodynamic assessments as planned.
-
Mandatory Visualizations
Caption: this compound's mechanism of action in the orexin signaling pathway.
Caption: Preclinical experimental workflows for this compound administration.
References
- 1. researchgate.net [researchgate.net]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological evaluation of orexin receptor antagonists in preclinical animal models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Selective Inhibition of Orexin-2 Receptors Prevents Stress-Induced ACTH Release in Mice [frontiersin.org]
Application Notes and Protocols for Measuring Seltorexant Receptor Occupancy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to measure the receptor occupancy of Seltorexant, a selective orexin-2 receptor (OX2R) antagonist. The following methods are essential for characterizing the binding affinity and functional activity of this compound and similar compounds in a preclinical setting.
Introduction to this compound and Orexin (B13118510) Receptors
This compound (also known as JNJ-42847922 or MIN-202) is a selective orexin-2 receptor (OX2R) antagonist under investigation for the treatment of major depressive disorder (MDD) and insomnia.[1][2] The orexin system, consisting of two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (orexin-1 receptor, OX1R, and OX2R), is a key regulator of sleep-wake states, appetite, and mood.[3][4] this compound exhibits over 100-fold greater binding affinity for OX2R over OX1R.[1] In vitro assays are crucial for quantifying this selectivity and determining the potency of this compound at its target receptor.
Orexin Signaling Pathway Overview
Orexin receptors are coupled to different G proteins to initiate downstream signaling cascades. OX1R primarily couples to Gq, leading to an increase in intracellular calcium. OX2R can couple to Gq, Gi/o, or Gs, resulting in a more complex signaling profile that can include changes in both intracellular calcium and cyclic AMP (cAMP) levels. The primary pathway for both receptors leading to neuronal excitation is through Gq activation and subsequent increase in intracellular calcium.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound's interaction with orexin receptors based on in vitro assays.
| Parameter | Species | Receptor | Value | Assay Type | Reference |
| pKi | Human | OX2R | 8.0 | Radioligand Binding | [5] |
| pKi | Rat | OX2R | 8.1 | Radioligand Binding | [5] |
| IC50 | Human | OX2R | > 10 µM | Cellular Effect (HEK293) | [5] |
Application Note 1: Radioligand Binding Assay for this compound
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human orexin-2 receptor (OX2R). The assay utilizes [3H]EMPA, a selective OX2R antagonist radioligand, and cell membranes prepared from HEK293 cells stably expressing the human OX2R.
Experimental Workflow
References
- 1. Ghrelin Through GHSR1a and OX1R Heterodimers Reveals a Gαs–cAMP-cAMP Response Element Binding Protein Signaling Pathway in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimised Conditions for Measuring OX1 Receptor Occupancy - Evotec [evotec.com]
Seltorexant in Animal Models of Depression: Application Notes and Protocols for Preclinical Research
For Immediate Release
These application notes provide a comprehensive overview of the use of seltorexant, a selective orexin-2 receptor (OX2R) antagonist, in preclinical animal models of depression. This document is intended for researchers, scientists, and drug development professionals investigating novel antidepressant therapies. Included are detailed experimental protocols for key behavioral assays, a summary of available quantitative data, and visualizations of the relevant signaling pathway and experimental workflows.
This compound is under investigation as a novel treatment for Major Depressive Disorder (MDD), particularly in patients experiencing insomnia symptoms.[1][2] Its mechanism of action, the selective antagonism of the OX2R, is believed to normalize hyperarousal states associated with depression and sleep disturbances.[2][3] Preclinical studies in rodent models have been instrumental in characterizing the antidepressant-like and sleep-promoting effects of this compound.
Mechanism of Action: Orexin-2 Receptor Antagonism
This compound exerts its therapeutic effects by selectively blocking the orexin-2 receptor (OX2R). The orexin (B13118510) system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, plays a crucial role in regulating wakefulness, arousal, and stress responses. In depression, dysregulation of the orexin system is hypothesized to contribute to symptoms of hyperarousal, such as insomnia and anxiety. By selectively antagonizing the OX2R, this compound is thought to reduce the downstream signaling that promotes wakefulness and stress-related behaviors, thereby alleviating depressive symptoms and improving sleep architecture.
References
- 1. Efficacy and Safety of this compound as Adjunctive Therapy in Major Depressive Disorder: A Phase 2b, Randomized, Placebo-Controlled, Adaptive Dose-Finding Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder. | CHDR [chdr.nl]
- 3. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polysomnography (PSG) Studies with Seltorexant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Seltorexant in polysomnography (PSG) studies, summarizing quantitative data from clinical trials and detailing relevant experimental protocols. This compound, a selective orexin-2 receptor antagonist, has been investigated for its efficacy in treating insomnia and Major Depressive Disorder (MDD) with insomnia symptoms.[1][2][3][4][5]
Mechanism of Action
This compound selectively antagonizes the orexin-2 receptor (OX2R).[1][5] The orexin (B13118510) system, comprised of orexin-A and orexin-B neuropeptides and their receptors (OX1R and OX2R), plays a critical role in regulating wakefulness, arousal, and mood.[1][6] By inhibiting the OX2R, this compound is thought to reduce the wake-promoting signals of the orexin system, thereby improving sleep.[1] This targeted mechanism is distinct from broader-acting sleep agents and offers a novel therapeutic approach for conditions characterized by hyperarousal, such as insomnia and MDD.[1][7]
Quantitative Data from PSG Studies
The following tables summarize the quantitative outcomes from PSG studies involving this compound across different patient populations and dosages.
Table 1: Efficacy of this compound in Patients with Insomnia Disorder (without Psychiatric Comorbidity)
| Dose | Primary Endpoint | Baseline (Mean) | Change from Placebo (Mean) | p-value | Reference |
| 40 mg | Sleep Efficiency (%) | - | 5.8 (Day 1/2) | <0.001 | [8] |
| 7.9 (Day 5/6) | <0.001 | [8] | |||
| Total Sleep Time (min) | - | 27.7 (Day 1/2) | - | [8] | |
| 37.9 (Day 5/6) | - | [8] | |||
| Latency to Persistent Sleep (min) | - | -18.8 (Day 1/2) | - | [8] | |
| -29.9 (Day 5/6) | - | [8] | |||
| Wake After Sleep Onset (min) | - | -11.1 (Day 1/2) | - | [8] | |
| -11.3 (Day 5/6) | - | [8] |
Table 2: Efficacy of this compound in Antidepressant-Treated MDD Patients with Persistent Insomnia
| Dose | Primary Endpoint | Change from Placebo (Mean Difference) | 95% Confidence Interval | p-value | Reference |
| 10 mg | Latency to Persistent Sleep (min) | Significantly shorter | - | - | [9] |
| 20 mg | Latency to Persistent Sleep (min) | Significantly shorter | - | - | [9] |
| 40 mg | Latency to Persistent Sleep (min) | Significantly shorter | - | - | [9] |
Table 3: Subjective Sleep Parameter Improvements in MDD Patients with Insomnia Symptoms
| Dose | Subjective Measure | Outcome | Reference |
| 20 mg | Insomnia Severity Index (ISI) | Larger treatment difference observed vs. placebo in patients with baseline ISI ≥ 15 | [10] |
Experimental Protocols
The following protocols are based on methodologies reported in clinical trials of this compound.
Protocol 1: PSG Study in Patients with Insomnia Disorder
1. Participant Selection:
-
Inclusion Criteria: Adults and older adults (aged 18-85 years) with a diagnosis of insomnia disorder, often confirmed by an Insomnia Severity Index (ISI) score of ≥15.[11] Participants should not have comorbid psychiatric conditions.
-
Exclusion Criteria: Individuals with other sleep disorders, unstable medical conditions, or those taking medications that could interfere with sleep.
2. Study Design:
-
A multicenter, randomized, double-blind, parallel-group, active- and placebo-controlled design is often employed.[11]
-
Screening Phase: Includes a general health assessment and subjective evaluation of insomnia symptoms, followed by a 2-night baseline PSG recording to confirm the diagnosis and establish baseline sleep parameters.[11]
-
Treatment Phase: Eligible participants are randomized to receive a single oral dose of this compound (e.g., 5 mg, 10 mg, 20 mg), placebo, or an active comparator (e.g., zolpidem) prior to bedtime.[11]
-
PSG Recordings: Overnight PSG is conducted on Night 1 and may be repeated at later time points (e.g., Night 13) to assess continued efficacy.[11]
3. PSG Data Acquisition and Analysis:
-
Recording: Standard PSG recordings should be performed, including electroencephalography (EEG), electrooculography (EOG), electromyography (EMG), electrocardiography (ECG), and respiratory monitoring.
-
Primary Endpoints:
-
Secondary Endpoints: Total Sleep Time (TST), Sleep Efficiency (SE), and time spent in different sleep stages (N1, N2, N3, REM).
4. Safety and Tolerability Monitoring:
-
Treatment-emergent adverse events (TEAEs) are monitored throughout the study.[11]
-
Specific attention is given to TEAEs of special interest, such as falls, cataplexy, sleep paralysis, and parasomnias.[11]
Protocol 2: Adjunctive this compound in MDD with Insomnia Symptoms
1. Participant Selection:
-
Inclusion Criteria: Adult and elderly patients with a diagnosis of MDD who have had an inadequate response to at least one selective serotonin (B10506) reuptake inhibitor (SSRI) or serotonin-norepinephrine reuptake inhibitor (SNRI) in the current depressive episode.[10][12] Participants should also present with insomnia symptoms, often confirmed by an ISI score ≥15.[10]
-
Exclusion Criteria: Similar to insomnia studies, with additional exclusions for certain psychiatric comorbidities or recent changes in antidepressant medication.
2. Study Design:
-
A randomized, double-blind, placebo-controlled, parallel-group design is typical.[13]
-
Patients continue their baseline antidepressant treatment, and this compound (e.g., 20 mg) or placebo is administered as an adjunctive therapy.[10]
-
Primary Efficacy Endpoint (Depression): Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at a predefined time point (e.g., Day 43).[13]
-
Secondary Efficacy Endpoints (Sleep): While PSG may not always be the primary sleep endpoint in these studies, subjective measures like the ISI are key. When PSG is included, the endpoints are similar to those in primary insomnia studies (LPS, WASO, TST, SE).[7]
3. Data Collection and Analysis:
-
Depressive symptoms are assessed using standardized scales (e.g., MADRS, CGI-S).[10]
-
Subjective sleep quality is evaluated with instruments like the ISI and Patient-Reported Outcomes Measurement Information System (PROMIS) Sleep Disturbance scale.[10]
-
PSG, when performed, follows the standard procedures outlined in Protocol 1.[7]
-
Statistical analyses, such as a Mixed-Model for Repeated Measures (MMRM), are used to evaluate changes in depression and sleep scores over time.[14]
Conclusion
This compound has demonstrated efficacy in improving both objective and subjective measures of sleep in individuals with insomnia disorder and as an adjunctive treatment for patients with MDD and comorbid insomnia. The provided protocols offer a framework for designing and conducting PSG studies to further evaluate the effects of this compound on sleep architecture and its potential as a therapeutic agent. Researchers should adhere to established guidelines for clinical trials and PSG recordings to ensure data quality and participant safety.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. J&J pivotal study: this compound shows significant improvement in depression and sleep outcomes [synapse.patsnap.com]
- 4. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [prnewswire.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized Phase 2 study to evaluate the orexin-2 receptor antagonist this compound in individuals with insomnia without psychiatric comorbidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selective orexin-2 receptor antagonist this compound improves sleep: An exploratory double-blind, placebo controlled, crossover study in antidepressant-treated major depressive disorder patients with persistent insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of this compound as Adjunctive Therapy in Major Depressive Disorder: A Phase 2b, Randomized, Placebo-Controlled, Adaptive Dose-Finding Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of this compound in Insomnia Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Seltorexant Efficacy Using the MADRS Scale
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Seltorexant (also known as JNJ-42847922) is an investigational drug that functions as a potent and selective antagonist of the human orexin-2 receptor (OX2R).[1][2] The orexin (B13118510) system is a key regulator of the sleep-wake cycle, and its dysregulation has been implicated in mood disorders.[1][3] By selectively blocking the OX2R, this compound aims to normalize hyperarousal and improve both sleep and depressive symptoms.[3][4] Clinical trials have demonstrated its potential as an adjunctive therapy for Major Depressive Disorder (MDD), particularly in patients with insomnia symptoms.[4][5] The Montgomery-Åsberg Depression Rating Scale (MADRS) is a standard, clinician-administered tool used in these trials to assess the severity of depressive symptoms and measure treatment efficacy.[6][7]
I. Data Presentation: this compound Efficacy in MDD (MADRS)
The following tables summarize the quantitative data from key clinical trials of this compound, focusing on MADRS outcomes.
Table 1: Change from Baseline in MADRS Total Score
| Study Phase | Treatment Group | Timepoint | Mean Change from Baseline (LS Mean Difference vs. Placebo) | 90% or 95% Confidence Interval | P-value | Citation |
| Phase 2b | This compound 20 mg | Week 3 | -4.5 | (-6.96, -2.07) | 0.003 | [5][8] |
| Phase 2b | This compound 20 mg | Week 6 | -3.1 | (-6.13, -0.16) | 0.083 | [5][8] |
| Phase 2b (ISI ≥ 15) | This compound 20 mg | Week 6 | -4.9 | (-8.98, -0.80) | - | [5][8] |
| Phase 2b (ISI < 15) | This compound 20 mg | Week 6 | -0.7 | (-5.16, 3.76) | - | [5][8] |
| Phase 3 | This compound (adjunctive) | Day 43 (Week 6) | -2.6 | (-4.53, -0.74) | 0.007 | [9][10] |
LS Mean: Least-Squares Mean; ISI: Insomnia Severity Index
Table 2: Response and Remission Rates at Week 6 (Phase 2b Study)
| Treatment Group | Response Rate (≥50% MADRS Reduction) | Remission Rate (MADRS ≤ 12) | Citation |
| Placebo | 28.5% | 19.0% | [5] |
| This compound 10 mg | 24.2% | 15.2% | [5] |
| This compound 20 mg | 41.0% | 29.5% | [5] |
| This compound 40 mg | 38.5% | 26.9% | [5] |
II. Experimental Protocols
Protocol 1: Administration of the Montgomery-Åsberg Depression Rating Scale (MADRS)
This protocol outlines the standardized procedure for administering the MADRS in a clinical trial setting to assess the efficacy of this compound.
1. Rater Training and Certification:
-
Didactic Training: Raters must undergo comprehensive training on the principles of the MADRS, including the structured interview guide (e.g., SIGMA).[11] This includes reviewing each of the 10 items, their scoring anchors, and common pitfalls.
-
Observation Phase: Trainees observe certified raters conducting live or recorded MADRS interviews to understand the flow and nuances of the assessment.[11]
-
Practice Sessions: Trainees conduct a minimum of five practice interviews with mock patients, which are observed and rated by a certified trainer.[11]
-
Certification: Raters must achieve a high level of inter-rater reliability with a master rater on a set of standardized case vignettes before they are certified to administer the MADRS in the trial.
2. Patient Preparation and Environment:
-
The interview should be conducted in a private, quiet, and comfortable setting to encourage open communication.
-
The rater should establish rapport with the patient and explain the purpose of the interview.
-
The rater should ensure the patient understands the questions and is providing information relevant to their experience over the past week.
3. Interview Technique:
-
The MADRS is a semi-structured interview. The rater should begin with general, open-ended questions for each of the 10 items and then use more specific probes to accurately assess the severity of the symptom.[7]
-
The 10 items to be assessed are: Apparent Sadness, Reported Sadness, Inner Tension, Reduced Sleep, Reduced Appetite, Concentration Difficulties, Lassitude, Inability to Feel, Pessimistic Thoughts, and Suicidal Thoughts.[7]
-
For the "Apparent Sadness" item, the rater must rely on their observation of the patient's non-verbal cues, such as facial expression, posture, and tone of voice, throughout the interview.[12]
4. Scoring and Conventions:
-
Each of the 10 items is rated on a 7-point scale from 0 to 6, with 0 representing the absence of symptoms and 6 representing severe symptoms.
-
The scale has defined anchor points for even numbers (0, 2, 4, 6). Odd numbers (1, 3, 5) are used when the patient's symptoms fall between these defined points.[7][13]
-
The total MADRS score is the sum of the scores for the 10 items, ranging from 0 to 60.
5. Data Quality Control:
-
Regular calibration sessions should be held with all raters to prevent "rater drift" and ensure continued consistency in scoring.
-
A subset of interviews may be recorded and reviewed by a central, expert rater to monitor for adherence to the protocol and accuracy of scoring.
III. Visualizations
Signaling Pathway of this compound
Caption: this compound selectively blocks the orexin-2 receptor.
Experimental Workflow for a this compound Clinical Trial
Caption: Workflow of a placebo-controlled this compound trial.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]
- 5. Efficacy and Safety of this compound as Adjunctive Therapy in Major Depressive Disorder: A Phase 2b, Randomized, Placebo-Controlled, Adaptive Dose-Finding Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. macplc.com [macplc.com]
- 8. Efficacy and Safety of this compound as Adjunctive Therapy in Major Depressive Disorder: A Phase 2b, Randomized, Placebo-Controlled, Adaptive Dose-Finding Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medpagetoday.com [medpagetoday.com]
- 10. trial.medpath.com [trial.medpath.com]
- 11. isctm.org [isctm.org]
- 12. Administering the MADRS by telephone or face-to-face: a validity study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cogstate.com [cogstate.com]
Seltorexant Protocol for Studying Sleep-Wake Cycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing seltorexant, a selective orexin-2 receptor (OX2R) antagonist, in the study of sleep-wake cycles. This compound is an investigational drug being evaluated for its therapeutic potential in conditions such as major depressive disorder (MDD) with insomnia symptoms.[1][2][3][4] Its mechanism of action, targeting the orexin (B13118510) system which is central to regulating arousal and wakefulness, makes it a valuable tool for sleep research.[1][5]
Mechanism of Action
This compound functions by selectively blocking the orexin-2 receptor (OX2R).[5][6] The orexin system, comprised of orexin-A and orexin-B neuropeptides and their receptors (OX1R and OX2R), plays a crucial role in promoting and maintaining wakefulness.[5][7] By antagonizing the OX2R, this compound inhibits the wake-promoting signals of the orexin system, thereby facilitating the onset and maintenance of sleep.[5][8] This targeted approach differs from broader-acting sleep medications and offers a specific tool to investigate the role of the orexin system in sleep-wake regulation.[1]
A diagram illustrating the orexin signaling pathway and the mechanism of action of this compound is provided below.
Quantitative Data from Clinical Studies
This compound has been evaluated in several clinical trials, demonstrating its effects on various sleep parameters. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of Single-Dose this compound on Objective Sleep Parameters in MDD Patients with Insomnia [8][9]
| Dose | Change in Latency to Persistent Sleep (LPS) vs. Placebo | Change in Total Sleep Time (TST) vs. Placebo | Change in Sleep Efficiency (SE) vs. Placebo |
| 10 mg | Significantly shorter[8][9] | Significantly longer[8][9] | Significantly improved[8][9] |
| 20 mg | Significantly shorter[8][9] | Significantly longer[8][9] | Significantly improved[8][9] |
| 40 mg | Significantly shorter[8][9] | Significantly longer[8][9] | Significantly improved[8][9] |
Data from a double-blind, placebo-controlled, crossover study. Polysomnography was used to assess sleep parameters.[8][9]
Table 2: Effects of this compound in Adults with Insomnia Disorder (14-day treatment) [10][11]
| Dose | Change in Latency to Persistent Sleep (LPS) vs. Placebo (Night 1) | Change in Wake After Sleep Onset over 6h (WASO-6) vs. Placebo (Night 1) |
| 10 mg | 36% greater improvement[10] | Significant improvement[10] |
| 20 mg | 49% greater improvement[10] | Significant improvement[10] |
Data from a randomized, double-blind, active- and placebo-controlled, dose-finding study.[11]
Table 3: Adjunctive this compound in MDD with Inadequate Response to SSRIs/SNRIs (6-week treatment) [10][12]
| Dose | Change in Insomnia Severity Index (ISI) vs. Placebo | Change in PROMIS-SD T-score vs. Placebo (Week 6) |
| 20 mg | Significant improvement[10] | Greater improvement[10] |
| 40 mg | Significant improvement[10] | Greater improvement[10] |
Data from a Phase 2b, randomized, placebo-controlled, adaptive dose-finding study.[12]
Experimental Protocols
The following are generalized protocols for preclinical and clinical studies investigating the effects of this compound on sleep-wake cycles, based on methodologies reported in the literature.
Protocol 1: Preclinical Evaluation of this compound in Rodent Models
This protocol describes a typical experiment to assess the sleep-promoting effects of this compound in rats or mice.
1. Animals and Housing:
-
Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
House animals individually in a temperature- and humidity-controlled environment with a 12:12 hour light-dark cycle.
-
Provide ad libitum access to food and water.
2. Surgical Implantation of EEG/EMG Electrodes:
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant stainless steel screw electrodes over the frontal and parietal cortices for electroencephalogram (EEG) recording.
-
Insert flexible wire electrodes into the nuchal muscles for electromyogram (EMG) recording.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow a recovery period of at least one week post-surgery.
3. Experimental Design and Drug Administration:
-
Habituate the animals to the recording chambers and cables for 2-3 days.
-
Employ a crossover design where each animal receives this compound (e.g., 3, 10, 30 mg/kg) and vehicle in a counterbalanced order, with a washout period between treatments.
-
Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at the beginning of the light (inactive) or dark (active) phase.
4. Data Acquisition and Analysis:
-
Record EEG and EMG signals continuously for 24 hours post-administration using a polysomnography (PSG) data acquisition system.
-
Score the recordings in 10-second epochs into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep using sleep analysis software.
-
Key parameters to analyze include:
-
Latency to persistent sleep (LPS)
-
Total sleep time (TST) for NREM and REM sleep
-
Sleep efficiency (SE)
-
Wake after sleep onset (WASO)
-
Number and duration of sleep/wake bouts
-
-
Perform statistical analysis (e.g., ANOVA, t-tests) to compare the effects of this compound with vehicle.
A workflow diagram for this preclinical protocol is shown below.
Protocol 2: Clinical Investigation of this compound in Humans
This protocol outlines a typical Phase 2, double-blind, placebo-controlled, crossover study to evaluate the efficacy and safety of this compound in patients with insomnia.
1. Study Population:
-
Recruit male and female participants aged 18-65 years.
-
Participants must meet the diagnostic criteria for insomnia disorder (e.g., based on DSM-5) and have a minimum score on a validated insomnia scale (e.g., Insomnia Severity Index ≥15).[13]
-
Exclude individuals with other sleep disorders, unstable medical or psychiatric conditions, or those taking medications that could interfere with sleep.[13]
2. Study Design:
-
A randomized, double-blind, placebo-controlled, multi-way crossover design.
-
Participants receive single oral doses of this compound (e.g., 10 mg, 20 mg, 40 mg) and placebo at bedtime on different nights.[9]
-
A washout period of at least 7 days should be implemented between each treatment period.[9]
3. Procedures:
-
Screen participants for eligibility, including a medical history, physical examination, and baseline sleep assessment.
-
Admit participants to a sleep laboratory for each treatment night.
-
Administer the study drug (this compound or placebo) at a standardized time before "lights out".
-
Conduct overnight polysomnography (PSG) for at least 8 hours to objectively measure sleep parameters.[7]
-
In the morning, collect subjective assessments of sleep quality using validated questionnaires (e.g., Leeds Sleep Evaluation Questionnaire).[7]
-
Monitor for adverse events throughout the study.
4. Outcome Measures:
-
Primary Endpoint: Change from baseline in Latency to Persistent Sleep (LPS) as measured by PSG.[13]
-
Secondary Endpoints:
5. Data Analysis:
-
Use appropriate statistical models (e.g., mixed-effects model for repeated measures) to analyze the differences in sleep parameters between this compound doses and placebo.
-
Summarize safety data, including the incidence of adverse events.
A logical flow diagram for this clinical protocol is presented below.
Conclusion
This compound represents a targeted pharmacological tool for investigating the role of the orexin-2 receptor in sleep-wake regulation. The provided protocols offer a framework for conducting robust preclinical and clinical studies to further elucidate its effects. The quantitative data summarized herein highlight its potential to modulate key sleep parameters, making it a subject of significant interest for both basic and clinical sleep research.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. J&J pivotal study: this compound shows significant improvement in depression and sleep outcomes [synapse.patsnap.com]
- 3. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]
- 4. medthority.com [medthority.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The selective orexin-2 receptor antagonist this compound improves sleep: An exploratory double-blind, placebo controlled, crossover study in antidepressant-treated major depressive disorder patients with persistent insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Efficacy and Safety of this compound in Insomnia Disorder: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of this compound as Adjunctive Therapy in Major Depressive Disorder: A Phase 2b, Randomized, Placebo-Controlled, Adaptive Dose-Finding Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of this compound in Insomnia Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Electrophysiological Effects of Seltorexant on Neuronal Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological effects of Seltorexant (also known as JNJ-42847922 or MIN-202), a selective orexin-2 receptor (OX2R) antagonist. The information is intended to guide research and development efforts by summarizing key quantitative data and providing detailed experimental protocols.
Introduction
This compound is an investigational drug that selectively blocks the orexin-2 receptor, a key component of the orexin (B13118510) neuropeptide system that regulates arousal, wakefulness, and mood.[1][2][3][4] By antagonizing the OX2R, this compound is hypothesized to normalize the hyperarousal states associated with conditions like major depressive disorder (MDD) and insomnia.[1][3][4] Preclinical and clinical studies have demonstrated its potential to improve sleep and alleviate depressive symptoms.[1][5] This document focuses on the direct electrophysiological consequences of this compound on neuronal activity.
Mechanism of Action: Orexin-2 Receptor Antagonism
The orexin system, originating in the lateral hypothalamus, plays a crucial role in promoting wakefulness through the activation of two G protein-coupled receptors: the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R).[1] this compound exhibits high selectivity for the OX2R over the OX1R, thereby specifically targeting the signaling pathway predominantly associated with the regulation of sleep and arousal.[1] Blockade of the OX2R by this compound is expected to reduce the excitatory drive of the orexin system on key arousal centers in the brain, leading to a decrease in neuronal activity in these regions and promoting sleep.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Receptor | Binding Affinity (pKi) | Selectivity Ratio (vs. OX1R) | Reference |
| This compound | Human OX2R | 8.0 | ~100-fold | [1] |
| This compound | Human OX1R | - | - | [1] |
Table 2: Preclinical Electrophysiological and Behavioral Effects (Rodent Models)
| Species | Dose (Oral) | Effect on Sleep Architecture | Effect on Dopamine Release (Nucleus Accumbens) | Reference |
| Rat | 3-30 mg/kg | Dose-dependent reduction in NREM sleep latency and prolongation of NREM sleep time. Minimal effect on REM sleep. | No increase | |
| Mouse | - | Promoted sleep in wild-type mice; no effect in OX2R knockout mice. | Not specified |
Table 3: Clinical Electrophysiological Effects (EEG in MDD Patients)
| Treatment | EEG Power Change (Stage 2 Sleep) | Reference |
| This compound | Overall increase in left posterior EEG power. Relative increase in delta power and decrease in theta, alpha, and beta power. | [1] |
Experimental Protocols
While specific electrophysiological studies on this compound at the single-neuron level are not extensively published, the following protocols represent standard methodologies for assessing the effects of orexin receptor antagonists on neuronal activity.
Protocol for In Vitro Whole-Cell Patch-Clamp Recordings in Brain Slices
This protocol is designed to assess the direct effects of this compound on the intrinsic electrical properties and synaptic transmission of neurons in brain regions expressing OX2R, such as the lateral hypothalamus or locus coeruleus.
Objective: To measure changes in neuronal firing rate, membrane potential, and postsynaptic currents in response to this compound application.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
Vibrating microtome
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass capillaries for pipettes
Procedure:
-
Brain Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., mouse or rat).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Cut coronal or sagittal slices (250-300 µm thick) containing the region of interest using a vibrating microtome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Recording:
-
Transfer a single slice to the recording chamber under the microscope and continuously perfuse with oxygenated aCSF.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Visually identify a neuron in the target region and approach it with the recording pipette.
-
Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity (spontaneous firing, resting membrane potential, synaptic currents).
-
Bath-apply this compound at desired concentrations to the perfusing aCSF.
-
Record changes in neuronal activity during and after drug application.
-
Data Analysis:
-
Analyze changes in firing frequency, resting membrane potential, and input resistance.
-
Measure the amplitude and frequency of spontaneous excitatory postsynaptic currents (sEPSCs) and inhibitory postsynaptic currents (sIPSCs).
Protocol for In Vivo Extracellular Single-Unit Recordings
This protocol allows for the investigation of this compound's effects on the firing patterns of neurons in awake or anesthetized animals, providing insights into its impact on neuronal activity within a functional circuit.
Objective: To measure changes in the spontaneous and evoked firing rates of neurons in response to systemic administration of this compound.
Materials:
-
This compound
-
Anesthetic (if applicable)
-
Stereotaxic apparatus
-
Recording electrodes (e.g., tungsten microelectrodes)
-
Amplifier and data acquisition system
-
Animal monitoring equipment
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest.
-
Alternatively, for chronic recordings in awake animals, implant a microdrive assembly.
-
-
Electrode Placement:
-
Slowly lower the recording electrode to the target coordinates.
-
Identify single-unit activity based on spike amplitude and waveform.
-
-
Recording:
-
Record baseline spontaneous firing activity for a stable period.
-
Administer this compound systemically (e.g., intraperitoneally or orally).
-
Continuously record neuronal firing for an extended period after drug administration.
-
If studying evoked activity, apply relevant stimuli (e.g., sensory or electrical) before and after drug administration.
-
Data Analysis:
-
Analyze changes in the mean firing rate and firing pattern (e.g., burst analysis) over time.
-
Generate peri-stimulus time histograms (PSTHs) to assess changes in evoked responses.
Expected Electrophysiological Signature of this compound
Based on its mechanism as an OX2R antagonist, the expected electrophysiological effects of this compound include:
-
Decreased Firing Rate: A reduction in the spontaneous firing rate of neurons in arousal-promoting regions that are tonically driven by orexin, such as the locus coeruleus and tuberomammillary nucleus.
-
Hyperpolarization: A hyperpolarization of the resting membrane potential in neurons where OX2R activation normally leads to depolarization.
-
Modulation of Synaptic Transmission: A potential decrease in excitatory synaptic input or an increase in inhibitory synaptic input onto neurons in circuits regulated by the orexin system.
Conclusion
This compound's selective antagonism of the OX2R presents a targeted approach to modulating neuronal circuits involved in arousal and mood. The provided data and protocols offer a framework for further investigation into the precise electrophysiological mechanisms underlying its therapeutic potential. Future research employing in vitro and in vivo electrophysiological techniques will be crucial for fully elucidating the neuronal effects of this compound and refining its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Orexin Receptor Antagonists as Novel Augmentation Treatments for Major Depressive Disorder: Evidence for Safety and Efficacy From a Phase 2B Study of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orexin Receptors Regulate Hippocampal Sharp Wave-Ripple Complexes in Ex Vivo Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Characterization of JNJ-42847922, a Selective Orexin-2 Receptor Antagonist, as a Clinical Candidate for the Treatment of Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
Seltorexant in Preclinical Models of Depression: Application Notes and Protocols for the Forced Swim Test and Learned Helplessness Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the potential antidepressant-like effects of seltorexant, a selective orexin-2 receptor (OX2R) antagonist, in two widely used preclinical models of depression: the Forced Swim Test (FST) and the Learned Helplessness (LH) model.
Introduction
This compound is an investigational compound that selectively blocks the orexin-2 receptor. The orexin (B13118510) system is critically involved in regulating wakefulness, arousal, and stress responses. Dysregulation of this system has been implicated in the pathophysiology of major depressive disorder (MDD)[1][2]. By antagonizing the OX2R, this compound is hypothesized to normalize hyperactivity within this system, thereby exerting antidepressant effects[3]. Preclinical and clinical studies have suggested the potential of this compound in treating depression, particularly when associated with insomnia symptoms[1][3]. The Forced Swim Test and Learned Helplessness models are standard behavioral assays used to screen for antidepressant efficacy in rodents.
Mechanism of Action: Orexin Signaling Pathway
This compound acts as a selective antagonist at the orexin-2 receptor (OX2R). Orexin neurons, located in the lateral hypothalamus, project throughout the brain to regulate arousal, motivation, and stress responses. Orexin peptides (Orexin-A and Orexin-B) bind to two G-protein coupled receptors, OX1R and OX2R. This compound's high selectivity for OX2R suggests a targeted modulation of the orexin system.
References
- 1. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Seltorexant's Impact on Cortisol Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and methodologies for assessing the impact of Seltorexant, a selective orexin-2 receptor antagonist, on cortisol levels. This document synthesizes findings from clinical and preclinical research to guide future studies in this area.
Introduction
This compound is an investigational drug being studied for the treatment of Major Depressive Disorder (MDD) and insomnia.[1] A key aspect of its mechanism of action is the antagonism of the orexin-2 receptor (OX2R).[1] The overactivation of orexin-2 receptors is believed to contribute to a state of hyperarousal, which can manifest as both insomnia and an excessive release of cortisol.[2][3] The hypothalamic-pituitary-adrenal (HPA) axis, a central stress response system, is implicated in the pathophysiology of MDD, with hypercortisolemia being a frequent observation. This compound's ability to modulate this axis presents a promising therapeutic avenue.
Mechanism of Action: this compound and the HPA Axis
The orexin (B13118510) system plays a significant role in regulating the HPA axis. Orexin neurons originating in the lateral hypothalamus project to various brain regions involved in stress response, including the paraventricular nucleus (PVN) of the hypothalamus. The PVN is a critical site for the synthesis and release of corticotropin-releasing factor (CRF), which initiates the HPA axis cascade.
Orexin-2 receptors are preferentially expressed in the PVN.[4] Stimulation of these receptors by orexin peptides leads to an increase in CRF release, subsequently triggering the pituitary gland to release adrenocorticotropic hormone (ACTH). ACTH then acts on the adrenal glands to stimulate the production and release of cortisol.
By selectively blocking the orexin-2 receptor, this compound is hypothesized to attenuate the excitatory input to CRF-producing neurons in the PVN. This dampening of the HPA axis at a central level is expected to lead to a reduction in circulating cortisol levels, particularly in conditions of HPA axis hyperactivity such as MDD. Preclinical studies have shown that selective inhibition of OX2R can prevent stress-induced ACTH release in mice.[4]
Data Presentation: this compound's Effect on Cortisol and Related Hormones
The following tables summarize the available quantitative data from clinical and preclinical studies on the impact of this compound on cortisol and ACTH levels.
Table 1: Clinical Study - Effect of this compound on Waking Cortisol Response in Patients with Major Depressive Disorder (MDD)
| Treatment Group | Dosage | Outcome | Result | Citation |
| This compound | 20 mg | Waking Cortisol Response | Decreased | [5][6] |
| This compound | 40 mg | Waking Cortisol Response | No significant change | [5][6] |
| Placebo | N/A | Waking Cortisol Response | No significant change | [5][6] |
Note: The specific quantitative data (e.g., mean change, standard deviation, p-values) for the waking cortisol response from the NCT03374475 clinical trial are not publicly available in the cited literature. The results are reported as a qualitative "decrease".
Table 2: Preclinical Study - Effect of this compound (JNJ-42847922) on Stress-Induced ACTH Release in Mice
| Treatment Group | Dosage | Stressor | Mean ACTH (pg/mL) ± SEM | Result vs. Vehicle + Stress | Citation |
| Vehicle | N/A | No Stress | 50 ± 10 | N/A | [1] |
| Vehicle | N/A | Cage Exchange | 250 ± 30 | N/A | [1] |
| This compound | 30 mg/kg | Cage Exchange | 75 ± 15 | Markedly attenuated stress-induced ACTH secretion | [1] |
Experimental Protocols
Clinical Protocol: Assessment of Cortisol Awakening Response (CAR)
This protocol is a standardized method for collecting salivary cortisol to assess the CAR, based on common practices in clinical trials for depression.
Objective: To measure the cortisol awakening response in human subjects to assess HPA axis dynamics.
Materials:
-
Saliva collection kits (e.g., Salivettes)
-
Participant instructions sheet
-
Collection logs
-
Centrifuge
-
Freezer (-20°C or lower)
-
Cortisol immunoassay kit
Procedure:
-
Participant Briefing: Instruct participants on the importance of adhering to the collection schedule. Provide them with the collection kits and a detailed instruction sheet.
-
Sample Collection Schedule:
-
Participant Instructions:
-
Do not eat, drink (except water), smoke, or brush teeth before collecting all morning samples.[10]
-
Record the exact time of awakening and the time of each sample collection in the provided log.
-
For each sample, place the cotton swab from the Salivette in the mouth and gently chew for 1-2 minutes to saturate it with saliva.
-
Return the saturated swab to the Salivette and cap it tightly.
-
Store the collected samples in a refrigerator or as instructed until they are returned to the research facility.
-
-
Sample Processing and Analysis:
-
Upon receipt, store the samples at -20°C or lower until analysis.
-
On the day of analysis, thaw the samples and centrifuge them according to the collection device manufacturer's instructions to separate the saliva.
-
Analyze the salivary cortisol concentrations using a validated immunoassay.
-
Preclinical Protocol: Assessment of Stress-Induced ACTH Release in Mice
This protocol is based on the methodology used in preclinical studies evaluating the effect of this compound on the HPA axis.
Objective: To determine the effect of this compound on the ACTH response to an acute psychological stressor in mice.
Materials:
-
This compound (JNJ-42847922)
-
Vehicle control
-
Oral gavage needles
-
Apparatus for inducing psychological stress (e.g., novel cage for cage exchange stress)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
Freezer (-80°C)
-
ACTH immunoassay kit
Procedure:
-
Animal Acclimation: Acclimate male C57BL/6 mice to the housing conditions for at least one week before the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 30 mg/kg) or vehicle orally via gavage.
-
Allow for a pre-treatment period (e.g., 60 minutes) for the compound to be absorbed.
-
-
Stress Induction:
-
For the stress group, individually transfer each mouse to a novel cage. This "cage exchange" serves as a mild psychological stressor.[1]
-
The non-stressed control group should remain in their home cage.
-
-
Blood Collection:
-
At a designated time point after stress induction (e.g., 30 minutes), collect trunk blood following decapitation into EDTA-coated tubes.
-
-
Sample Processing and Analysis:
-
Immediately centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine plasma ACTH concentrations using a commercially available immunoassay kit.
-
Visualizations
Caption: this compound's mechanism of action on the HPA axis.
Caption: Experimental workflow for cortisol awakening response.
References
- 1. researchgate.net [researchgate.net]
- 2. Johnson & Johnson’s investigational this compound shows numerically higher response in patients with depression with insomnia symptoms, with fewer side effects compared to quetiapine XR [jnj.com]
- 3. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Treatment effect and safety of this compound as monotherapy for patients with major depressive disorder: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The cortisol awakening response at admission to hospital predicts depression severity after discharge in major depressive disorder patients—A replication study [frontiersin.org]
- 8. karger.com [karger.com]
- 9. research.regionh.dk [research.regionh.dk]
- 10. Cortisol awakening response and subsequent depression: prospective longitudinal study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Seltorexant for Investigating Orexin System Pathophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of seltorexant, a selective orexin-2 receptor (OX2R) antagonist, as a tool for investigating the pathophysiology of the orexin (B13118510) system. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate research into the role of orexin signaling in sleep, mood, and other physiological processes.
Introduction
This compound (also known as JNJ-42847922 or MIN-202) is a potent and selective antagonist of the human orexin-2 receptor (OX2R).[1] The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key regulator of wakefulness, arousal, and reward.[1] Dysregulation of this system has been implicated in various pathologies, including insomnia and major depressive disorder (MDD).[1][2][3] this compound's high selectivity for OX2R over OX1R makes it a precise tool to dissect the specific roles of OX2R in these conditions.[1]
Mechanism of Action
This compound functions as a competitive antagonist at the OX2R, blocking the binding of the endogenous orexin peptides. This inhibition of OX2R signaling is thought to normalize the hyperarousal states associated with conditions like insomnia and depression.[3] Preclinical and clinical studies have demonstrated that this compound promotes sleep and exhibits antidepressant-like effects.[2][3][4]
Data Presentation
This compound Pharmacological and Pharmacokinetic Properties
| Parameter | Species | Value | Reference |
| pKi (OX2R) | Human | 8.0 | [1] |
| pKi (OX2R) | Rat | 8.1 | --- |
| Selectivity | OX1R vs OX2R | >100-fold | [1] |
| Tmax (oral) | Human | 0.3 - 1.5 hours | [5] |
| Half-life (t½) | Human | 2 - 3 hours | [5] |
| Metabolism | Human | CYP3A4 | [5] |
Preclinical In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Species | Dose (oral) | Effect | Reference |
| Normal Sleep | Sprague Dawley Rat | 1, 3, 10, 30 mg/kg | Dose-dependent reduction in NREM sleep latency and increase in NREM sleep time. | [2] |
| Depressive-like Behavior | Wistar Kyoto Rat | Not Specified | This compound is being investigated in this genetic model of depression. | [2] |
| Chronic Mild Stress | Rat | Not Specified | A common model to induce depressive-like behavior for testing antidepressants. | [6] |
| Social Defeat Stress | Mouse/Rat | Not Specified | Induces depressive-like behavior and alters orexin system expression. | [2] |
Clinical Efficacy of this compound in Major Depressive Disorder (MDD) with Insomnia
| Clinical Trial Phase | Patient Population | Dose | Primary Outcome | Result | Reference |
| Phase 2b | MDD with inadequate response to SSRIs/SNRIs | 10, 20, 40 mg/day (adjunctive) | Change in MADRS total score at week 6 | Significant improvement with 20 mg dose vs. placebo, especially in patients with baseline ISI ≥15. | [4] |
| Phase 3 (MDD3001) | MDD with insomnia symptoms | 20 mg/day (adjunctive) | Change in MADRS total score at Day 43 | Statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance. | [7] |
| Exploratory Phase 1b | MDD | 20 mg/day | Change in HDRS17 score | Significant improvement in core depressive symptoms after 10 days. | [1][2] |
Experimental Protocols
In Vitro Assays
1. Orexin-2 Receptor Radioligand Binding Assay
This protocol determines the binding affinity of this compound for the OX2R.
-
Materials:
-
Membranes from CHO or HEK293 cells stably expressing human OX2R.
-
[3H]-EMPA (a selective OX2R antagonist radioligand).
-
This compound.
-
EMPA (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, [3H]-EMPA (at a concentration near its Kd, e.g., 1.5 nM), and either this compound, buffer (for total binding), or a high concentration of unlabeled EMPA (e.g., 10 µM for non-specific binding).[8]
-
Add the cell membranes (e.g., 2 µg protein/well) to initiate the binding reaction.[8]
-
Incubate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding and determine the Ki value for this compound using competitive binding analysis software.
-
2. Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to antagonize orexin-A-induced calcium release in cells expressing OX2R.
-
Materials:
-
HEK293 or CHO cells stably expressing human OX2R.
-
Orexin-A.
-
This compound.
-
Assay Buffer (e.g., Krebs buffer).[9]
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence microplate reader with automated injection (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Seed the OX2R-expressing cells in the microplates and culture overnight.
-
Load the cells with the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 30-60 minutes at 37°C).[10]
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound and pre-incubate with the cells for a defined period.
-
Place the plate in the fluorescence reader and measure baseline fluorescence.
-
Inject a fixed concentration of orexin-A (e.g., EC80) and immediately measure the change in fluorescence intensity over time.
-
Analyze the data to determine the IC50 of this compound in inhibiting the orexin-A response.
-
In Vivo Protocols
1. Rodent Model of Insomnia and EEG Analysis
This protocol assesses the sleep-promoting effects of this compound in rats.
-
Animals:
-
Male Sprague Dawley rats.[2]
-
-
Surgery and EEG/EMG Electrode Implantation:
-
Anesthetize the rats according to approved institutional protocols.
-
Secure the animal in a stereotaxic frame.
-
Implant EEG screw electrodes over the frontal and parietal cortices.
-
Implant EMG wire electrodes into the nuchal muscles.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow a recovery period of at least one week.
-
-
Experimental Procedure:
-
Habituate the rats to the recording chambers and cables for several days.
-
Administer this compound (e.g., 1, 3, 10, 30 mg/kg) or vehicle orally at the beginning of the dark (active) phase.[2]
-
Record EEG and EMG signals continuously for a specified period (e.g., 24 hours).
-
-
Data Analysis:
-
Score the EEG/EMG recordings into wakefulness, NREM sleep, and REM sleep epochs (e.g., 10-second epochs).
-
Analyze sleep parameters including:
-
Latency to persistent NREM sleep.
-
Total time spent in wake, NREM, and REM sleep.
-
Sleep efficiency.
-
Number and duration of sleep/wake bouts.
-
-
Perform spectral analysis of the EEG signal to assess changes in power in different frequency bands (delta, theta, alpha, beta).[3]
-
2. Rodent Models of Depression-Like Behavior
These protocols are used to evaluate the antidepressant-like effects of this compound.
-
Chronic Mild Stress (CMS) Model:
-
Expose rats to a series of mild, unpredictable stressors (e.g., wet bedding, cage tilt, altered light/dark cycle) for several weeks.[6][11]
-
Administer this compound or vehicle daily during the stress period.
-
Assess depressive-like behaviors such as anhedonia (sucrose preference test) and behavioral despair (forced swim test).[11]
-
-
Forced Swim Test (FST):
-
Place the rat in a cylinder of water from which it cannot escape.
-
Record the duration of immobility during a specified test period (e.g., 5 minutes).
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Sucrose (B13894) Preference Test:
-
Give rats a choice between two bottles, one containing water and the other a sucrose solution.
-
Measure the intake from each bottle over a period of time.
-
An increase in the preference for the sucrose solution is interpreted as a reduction in anhedonia.
-
Visualizations
Caption: Orexin-2 Receptor Signaling and this compound's Mechanism of Action.
Caption: In Vivo Experimental Workflow for this compound Evaluation.
References
- 1. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of this compound as Adjunctive Therapy in Major Depressive Disorder: A Phase 2b, Randomized, Placebo-Controlled, Adaptive Dose-Finding Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]
- 8. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Animal models of depression - Wikipedia [en.wikipedia.org]
Seltorexant: Preclinical Application Notes for Long-Term Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the key preclinical findings and detailed protocols for the long-term administration of seltorexant (formerly JNJ-42847922), a potent and selective orexin-2 receptor (OX2R) antagonist. The data presented here, primarily from studies in rats and dogs, highlight the sleep-promoting effects, safety profile, and mechanism of action of this compound, supporting its investigation for neuropsychiatric disorders such as major depressive disorder and insomnia.
Mechanism of Action
This compound functions as a selective antagonist of the orexin-2 receptor (OX2R).[1][2] The orexin (B13118510) system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a key regulator of wakefulness and arousal. By selectively blocking the OX2R, this compound is thought to reduce the downstream signaling that promotes wakefulness, thereby facilitating the initiation and maintenance of sleep. Preclinical studies have confirmed that the sleep-promoting effects of this compound are absent in mice lacking the OX2R, demonstrating its specific on-target activity.
Figure 1: this compound's Mechanism of Action.
Preclinical Efficacy and Pharmacodynamics
In-Life Sleep Studies in Rodents
Long-term studies in Sprague Dawley rats have demonstrated the sleep-promoting efficacy of this compound. Oral administration dose-dependently reduces the latency to non-rapid eye movement (NREM) sleep and increases the duration of NREM sleep, with minimal impact on REM sleep architecture.[1]
Table 1: Summary of this compound Effects on Sleep Parameters in Rats
| Dose (oral) | Effect on NREM Latency | Effect on NREM Duration | Effect on REM Sleep |
| 1 mg/kg | Minimal effect | Minimal effect | No significant effect |
| 3 mg/kg | Significant reduction | Significant increase | No significant effect |
| 10 mg/kg | Significant reduction | Significant increase | No significant effect |
| 30 mg/kg | Significant reduction | Significant increase | No significant effect |
A 7-day repeated dosing study in rats with 30 mg/kg this compound showed sustained efficacy in reducing sleep onset and increasing sleep duration. Following discontinuation of the treatment, all sleep parameters returned to baseline levels.[2]
Receptor Occupancy
Ex vivo studies in rats have shown a direct correlation between this compound administration and OX2R occupancy in the brain.
Table 2: Orexin-2 Receptor Occupancy in Rat Cortex Following Oral Administration of this compound (30 mg/kg)
| Time Post-Administration | OX2R Occupancy |
| 60 minutes | 74.66% |
| 4 hours | 40% |
| 24 hours | No occupancy |
Assessment of Abuse Potential
To evaluate the potential for abuse, studies on dopamine (B1211576) release and conditioned place preference were conducted.
-
Dopamine Release: In freely moving rats, this compound administered at a dose of 30 mg/kg did not lead to an increase in extracellular dopamine levels in the nucleus accumbens, a key brain region associated with reward and addiction.[1]
-
Conditioned Place Preference: In mice, subchronic administration of this compound did not produce conditioned place preference, indicating a lack of intrinsic motivational properties often associated with substances of abuse.[1]
Long-Term Safety and Toxicology
Toxicology studies of up to one month in duration have been conducted in both rats and dogs. These studies, along with a cardiovascular safety study in dogs, have indicated that this compound is well-tolerated with a suitable safety profile for further development. No genotoxicity was observed in preclinical assessments.[1]
Experimental Protocols
Figure 2: General Preclinical Workflow.
Protocol 1: Chronic In-Life Sleep Study in Rats
Objective: To assess the long-term efficacy of this compound on sleep architecture in a rodent model.
Materials:
-
Male Sprague Dawley rats (8-10 weeks old)
-
This compound (formulated for oral gavage)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
EEG/EMG telemetry implants
-
Automated sleep scoring software
Methodology:
-
Surgical Implantation:
-
Anesthetize rats using isoflurane.
-
Surgically implant EEG/EMG telemetry units for chronic sleep monitoring. Place EEG electrodes over the cortex and EMG electrodes in the nuchal muscles.
-
Allow a recovery period of at least 14 days post-surgery.
-
-
Acclimation:
-
Acclimate rats to the recording chambers and handling procedures for a minimum of 7 days.
-
Maintain a 12:12 hour light:dark cycle.
-
-
Baseline Recording:
-
Record baseline EEG/EMG data for 48-72 hours to establish normal sleep-wake patterns.
-
-
Dosing:
-
Administer this compound (1, 3, 10, or 30 mg/kg) or vehicle via oral gavage at the beginning of the light (rest) or dark (active) phase.
-
For the 7-day repeated dosing study, administer this compound (30 mg/kg) or vehicle once daily for 7 consecutive days.
-
-
Data Acquisition and Analysis:
-
Continuously record EEG/EMG data for at least 24 hours post-dosing.
-
Use automated sleep scoring software to classify vigilance states (wake, NREM sleep, REM sleep) in 10-second epochs.
-
Analyze key sleep parameters including latency to NREM and REM sleep, duration of each sleep state, and bout number and duration.
-
Protocol 2: One-Month Toxicology Study in Rats and Dogs
Objective: To evaluate the safety and tolerability of this compound following repeated daily administration for one month.
Materials:
-
Sprague Dawley rats and Beagle dogs
-
This compound (formulated for oral administration)
-
Standard laboratory animal diet and housing
Methodology:
-
Animal Groups:
-
Divide animals into control (vehicle) and treatment groups (low, mid, and high doses of this compound).
-
Include both male and female animals in each group.
-
-
Dosing:
-
Administer this compound or vehicle orally once daily for 28 consecutive days.
-
-
In-Life Observations:
-
Conduct daily clinical observations for signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Monitor body weight and food consumption weekly.
-
-
Clinical Pathology:
-
Collect blood and urine samples at baseline and at the end of the study for hematology, clinical chemistry, and urinalysis.
-
-
Terminal Procedures:
-
At the end of the 28-day dosing period, perform a complete necropsy.
-
Collect and weigh major organs.
-
Preserve tissues for histopathological examination.
-
Protocol 3: Cardiovascular Safety Study in Dogs
Objective: To assess the effects of this compound on cardiovascular parameters in a non-rodent species.
Materials:
-
Male and female Beagle dogs
-
This compound (formulated for oral administration)
-
Telemetry implants for cardiovascular monitoring
-
Data acquisition and analysis system
Methodology:
-
Surgical Implantation:
-
Surgically implant telemetry devices for the continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.
-
Allow for a sufficient recovery period post-surgery.
-
-
Acclimation and Baseline Recording:
-
Acclimate dogs to the study environment.
-
Record baseline cardiovascular data to establish normal parameters.
-
-
Dosing:
-
Administer single oral doses of this compound or vehicle in a crossover design with an adequate washout period between doses.
-
-
Data Acquisition and Analysis:
-
Continuously record cardiovascular parameters for at least 24 hours post-dose.
-
Analyze data for changes in heart rate, blood pressure (systolic, diastolic, mean), and ECG intervals (e.g., PR, QRS, QT, QTc).
-
These protocols provide a framework for the long-term preclinical evaluation of this compound. Researchers should adapt these methodologies based on specific experimental goals and institutional guidelines.
References
- 1. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound as Adjunctive Therapy in Major Depressive Disorder: A Phase 2b, Randomized, Placebo-Controlled, Adaptive Dose-Finding Study - PMC [pmc.ncbi.nlm.nih.gov]
Seltorexant: A Potent and Selective OX2R Antagonist for Orexin System Research
Seltorexant (also known as JNJ-42847922 or MIN-202) is a first-in-class, potent, and highly selective orexin-2 receptor (OX2R) antagonist. Its ability to cross the blood-brain barrier and its favorable pharmacokinetic profile make it an invaluable tool for researchers investigating the role of the orexin (B13118510) system in regulating sleep-wake cycles, mood, and other physiological processes. These application notes provide detailed information and protocols for the effective use of this compound in both in vitro and in vivo research settings.
Physicochemical Properties and Selectivity
This compound is an orally active small molecule with a molecular weight of 407.44 g/mol .[1] It exhibits high affinity for the human and rat OX2R, with reported pKi values of 8.0 and 8.1, respectively.[2][3] Notably, this compound displays a high degree of selectivity for OX2R over the orexin-1 receptor (OX1R), with a selectivity ratio of over 100-fold.[4] An extensive screening against a panel of 50 other receptors, ion channels, and transporters at a concentration of 1 µM revealed no significant off-target affinity, highlighting its specificity as a tool compound.[5]
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₂FN₇O | [1] |
| Molecular Weight | 407.44 g/mol | [1] |
| Human OX2R pKi | 8.0 | [2][3][4] |
| Rat OX2R pKi | 8.1 | [2][3] |
| Selectivity (OX2R vs. OX1R) | >100-fold | [4] |
Pharmacokinetics
This compound is characterized by rapid absorption and a relatively short half-life, making it suitable for studies requiring acute and reversible OX2R blockade.
| Parameter | Species | Value | Reference |
| Tmax (oral) | Human | 0.33 - 0.5 hours | [5] |
| Half-life (t½) | Human | ~2 hours | [5] |
| Brain Penetration | Rat | Yes | [5] |
| Peak OX2R Occupancy (30 mg/kg, p.o.) | Rat | 74.66% at 60 minutes | [5] |
Orexin Signaling and this compound's Mechanism of Action
The orexin system, comprised of orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key regulator of arousal, wakefulness, and other physiological functions.[2] Orexin neurons, located in the lateral hypothalamus, project throughout the brain.[5] Both OX1R and OX2R are G-protein coupled receptors (GPCRs). Activation of these receptors, particularly OX2R, leads to membrane depolarization and increased neuronal firing, promoting a state of wakefulness.[2] this compound acts as a competitive antagonist at the OX2R, blocking the binding of endogenous orexin peptides and thereby reducing the excitatory drive of the orexin system.[6]
This compound blocks orexin signaling at the OX2R.
Application Notes and Protocols
In Vitro Assays
1. Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for OX1R and OX2R. A competitive binding format is employed using a radiolabeled orexin receptor antagonist.
Workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing either human OX1R or OX2R.
-
Assay Buffer: Use a binding buffer such as 25 mM HEPES, pH 7.4, containing 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, and 0.05% Tween 20.
-
Incubation: In a 96-well plate, incubate the cell membranes (e.g., 2.5 µg protein/well) with a fixed concentration of a suitable radioligand (e.g., [³H]EMPA for OX2R) and varying concentrations of this compound.
-
Equilibrium: Incubate at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.
2. Calcium Mobilization Assay
This functional assay measures the ability of this compound to antagonize orexin-A- or orexin-B-induced intracellular calcium mobilization in cells expressing OX2R.
References
- 1. re-place.be [re-place.be]
- 2. researchgate.net [researchgate.net]
- 3. Assay in Summary_ki [bindingdb.org]
- 4. Optimization of real-time analysis of sleep-wake cycle in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Orexin 2 receptor (OX2R) protein distribution measured by autoradiography using radiolabeled OX2R-selective antagonist EMPA in rodent brain and peripheral tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Seltorexant Clinical Trials
Audience: Researchers, scientists, and drug development professionals.
Introduction: Seltorexant (also known as JNJ-42847922 or MIN-202) is an investigational, first-in-class, selective orexin-2 receptor (OX2R) antagonist.[1][2][3] It is currently under development as an adjunctive therapy for Major Depressive Disorder (MDD) with insomnia symptoms.[1][2][4] Preclinical and clinical evidence suggests that by modulating the orexin (B13118510) system, which is crucial for regulating sleep-wake cycles and arousal, this compound may improve both depressive symptoms and sleep disturbances.[5][6][7] These application notes provide a comprehensive overview of the experimental design, protocols, and key data considerations for clinical trials involving this compound.
Application Notes
Mechanism of Action
The therapeutic effect of this compound is rooted in its selective antagonism of the orexin-2 receptor (OX2R).[5] The orexin system, comprising orexin-A and orexin-B neuropeptides produced in the lateral hypothalamus, is a key regulator of wakefulness, arousal, and mood.[5][8] In patients with MDD and insomnia, the orexin system may be overactivated, leading to a state of hyperarousal that contributes to both sleep difficulties and depressive symptoms.[2][9]
This compound selectively blocks the OX2R, which is believed to be more directly involved in the regulation of sleep and mood than the orexin-1 receptor (OX1R).[5] This targeted inhibition is designed to decrease the hyperarousal signal, thereby normalizing sleep patterns and alleviating depressive symptoms without causing broad sedation.[1][9] this compound has demonstrated over 100-fold greater binding affinity for the OX2R compared to the OX1R.[3]
Caption: this compound's selective antagonism of the OX2R to normalize hyperarousal.
Pharmacological Profile
This compound exhibits a pharmacokinetic profile that is considered ideal for sleep induction, characterized by rapid absorption and a short elimination half-life, minimizing the potential for next-day residual effects.[3]
Table 1: Pharmacokinetic Profile of this compound
| Parameter | Value | Reference |
|---|---|---|
| Mechanism | Selective Orexin-2 Receptor (OX2R) Antagonist | [1][5] |
| Administration | Oral | [3] |
| Tmax (Time to Peak) | 0.3 - 1.5 hours | [3][10] |
| Elimination Half-life | 2 - 3 hours | [3][10] |
| Metabolism | Primarily via Cytochrome P450 3A4 (CYP3A4) | [3][10] |
| Selectivity | >100-fold for OX2R over OX1R |[3] |
Therapeutic Rationale
Approximately 60% of MDD patients treated with standard antidepressants (SSRIs/SNRIs) experience residual insomnia symptoms, which are linked to a higher risk of relapse and poorer quality of life.[2] this compound's dual action on both depressive symptoms and sleep disturbances presents a novel therapeutic strategy.[5] By targeting the underlying hyperarousal state common in both conditions, it has the potential to be an effective adjunctive treatment for patients who have had an inadequate response to first-line antidepressant therapies.[2][4]
Clinical Trial Design and Protocols
The following sections outline a representative Phase 3 clinical trial design for this compound, based on publicly available information from studies such as MDD3001.[2][11]
Study Synopsis
Table 2: Summary of a Representative Phase 3 Clinical Trial Design (Adjunctive Therapy)
| Element | Description |
|---|---|
| Trial Title | A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy and Safety of this compound as an Adjunctive Therapy in Adults with Major Depressive Disorder and Insomnia Symptoms. |
| Phase | 3 |
| Study Population | Adult and elderly patients (18-85 years) diagnosed with MDD (DSM-5 criteria) with an inadequate response to a stable dose of an SSRI or SNRI for at least 6 weeks. Patients must also present with clinically significant insomnia symptoms. |
| Primary Objectives | To evaluate the efficacy of this compound compared to placebo in improving depressive symptoms. |
| Secondary Objectives | To evaluate the efficacy of this compound in improving sleep disturbance outcomes; To assess the safety and tolerability of this compound. |
| Primary Endpoint | Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Day 43.[2] |
| Secondary Endpoints | Change from baseline in Insomnia Severity Index (ISI) total score; Change in other relevant sleep parameters (e.g., Latency to Persistent Sleep, Wake After Sleep Onset); Remission rates. |
| Study Arms | 1. This compound 20 mg (oral, once daily in the evening) + background SSRI/SNRI.[2] 2. Placebo (oral, once daily in the evening) + background SSRI/SNRI. |
| Duration | 6-week double-blind treatment period, followed by an optional long-term extension. |
Experimental Workflow
The clinical trial follows a structured workflow from initial screening to the final follow-up visit to ensure patient safety and data integrity.
Caption: A typical workflow for a Phase 3 adjunctive therapy clinical trial.
Key Methodologies and Protocols
Protocol 2.3.1: Patient Screening and Enrollment
-
Inclusion Criteria:
-
Male or female, aged 18-85 years.
-
Confirmed diagnosis of MDD according to DSM-5 criteria.
-
MADRS total score ≥ 25 at screening and baseline.
-
History of inadequate response to at least one but no more than three antidepressant treatments in the current episode.
-
On a stable dose of an approved SSRI or SNRI for ≥6 weeks prior to randomization.
-
Insomnia Severity Index (ISI) score ≥ 15.
-
Signed informed consent.
-
-
Exclusion Criteria:
-
Diagnosis of any other primary psychiatric disorder (e.g., Bipolar Disorder, Schizophrenia).
-
Primary sleep disorder other than insomnia related to MDD (e.g., Obstructive Sleep Apnea).
-
History of substance use disorder within the last 12 months.
-
Significant suicidal ideation.
-
Use of prohibited concomitant medications.
-
Protocol 2.3.2: Treatment Administration and Blinding
-
Eligible patients are randomized in a 1:1 ratio to receive either this compound 20 mg or a matching placebo.
-
Investigational product (IP) is supplied in identical packaging to maintain the blind for patients, investigators, and site staff.
-
Patients are instructed to take one capsule orally, each evening, approximately 30 minutes before bedtime.
-
Adherence is monitored through IP accountability and patient diaries.
Protocol 2.3.3: Efficacy and Safety Assessments Assessments are conducted by trained and calibrated raters at specified time points throughout the study.
Table 3: Schedule of Assessments
| Assessment | Screening | Baseline (Day 1) | Week 1 | Week 2 | Week 4 | Week 6 (EOT) | Follow-Up |
|---|---|---|---|---|---|---|---|
| Informed Consent | X | ||||||
| Inclusion/Exclusion | X | X | |||||
| Demographics | X | ||||||
| MADRS | X | X | X | X | X | ||
| ISI | X | X | X | X | X | ||
| Physical Exam | X | X | |||||
| Vitals & Weight | X | X | X | X | X | X | X |
| Adverse Events | X | X | X | X | X | X | |
| Safety Labs (Blood/Urine) | X | X | X |
| ECG | X | X | | | | X | |
Protocol 2.3.4: Safety and Tolerability Monitoring
-
Adverse events (AEs) are systematically collected at each study visit.
-
AEs of special interest include somnolence, dizziness, nightmares, and symptoms of sleep paralysis.[6]
-
Vital signs, weight, ECGs, and clinical laboratory results are monitored for any clinically significant changes.
-
All serious adverse events (SAEs) are reported to the sponsor and regulatory authorities within 24 hours of site awareness.
Data Presentation
Clear presentation of quantitative data is essential for interpreting trial outcomes.
Table 4: Representative Efficacy Outcomes from a Phase 3 Study (Hypothetical Data Based on Public Announcements)
| Endpoint | Adjunctive this compound 20 mg (n=250) | Adjunctive Placebo (n=250) | Treatment Difference | p-value |
|---|---|---|---|---|
| MADRS Total Score | ||||
| Baseline (Mean ± SD) | 32.5 ± 4.1 | 32.7 ± 4.3 | - | - |
| Change at Day 43 (LS Mean) | -15.8 | -12.5 | -3.3 | <0.01 |
| ISI Total Score | ||||
| Baseline (Mean ± SD) | 19.2 ± 3.5 | 19.4 ± 3.6 | - | - |
| Change at Day 43 (LS Mean) | -8.1 | -5.9 | -2.2 | <0.01 |
| MADRS Remission Rate (%) | 38% | 24% | 14% | <0.05 |
Note: Data are hypothetical and for illustrative purposes, designed to reflect the direction and significance of outcomes reported in press releases for the this compound program.[2][11]
Conclusion
Clinical trials for this compound require a robust design that can effectively measure its dual impact on both depression and insomnia. Key elements for a successful study include precise patient selection to identify individuals with MDD and significant sleep disturbance, the use of validated rating scales like MADRS and ISI, and rigorous safety monitoring. The protocols and designs outlined here provide a foundational framework for professionals engaged in the clinical development of this novel orexin receptor antagonist.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound for Depression · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound for major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Johnson & Johnson’s investigational this compound shows numerically higher response in patients with depression with insomnia symptoms, with fewer side effects compared to quetiapine XR [jnj.com]
- 10. trial.medpath.com [trial.medpath.com]
- 11. J&J’s this compound meets all endpoints in Phase III MDD trial [clinicaltrialsarena.com]
Troubleshooting & Optimization
Seltorexant Technical Support Center: In Vitro Experimentation Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Seltorexant for in vitro experiments. Find troubleshooting guidance and frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2][3][4] It is a powerful organic solvent capable of dissolving a wide array of organic compounds, including this compound.[5]
Q2: What is the maximum solubility of this compound in DMSO?
A2: this compound exhibits high solubility in DMSO. Concentrations of 25 mg/mL (61.36 mM) and even up to 250 mg/mL (613.59 mM) have been reported.[1][2] To achieve higher concentrations, warming the solution to 60°C and using sonication may be necessary.[1][2]
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is crucial to maintain the stability of this compound.
-
In Solvent (Stock Solution): For long-term stability, store aliquots in sealed containers at -80°C for up to 6 months.[1][6][7] For shorter periods, storage at -20°C for up to 1 month is also acceptable.[1][6][7] It is important to prevent repeated freeze-thaw cycles.[6]
Q4: Is this compound soluble in aqueous solutions?
A4: this compound has poor solubility in purely aqueous solutions.[8] For in vivo studies, complex formulations including co-solvents like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline are used to achieve a clear solution.[1][2] For in vitro experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental medium.
Data Summary Tables
This compound Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 25 | 61.36 | Ultrasonic and warming to 60°C may be required.[1] |
| DMSO | 83.33 | 187.72 | No specific conditions mentioned.[4] |
| DMSO | 250 | 613.59 | Sonication is recommended.[2] |
| In vivo formulation 1 | ≥ 2.5 | ≥ 6.14 | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline.[1] |
| In vivo formulation 2 | ≥ 2.5 | ≥ 6.14 | 10% DMSO >> 90% (20% SBE-β-CD in saline).[1] |
| In vivo formulation 3 | ≥ 2.5 | ≥ 6.14 | 10% DMSO >> 90% corn oil.[1] |
This compound Stability and Storage
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][2] |
| Powder | 4°C | 2 years[1] |
| In Solvent | -80°C | 6 months[1][6][7] |
| In Solvent | -20°C | 1 month[1][6][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 407.44 g/mol )[1]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.074 mg of this compound.
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the compound: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, sonicate the vial for a few minutes or warm it in a water bath at a temperature up to 60°C until the solution is clear.[1]
-
Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][6][7]
Visual Guides
This compound 10 mM stock solution preparation workflow.
Troubleshooting Guide
Problem 1: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous cell culture medium.
-
Cause: This is a common issue when diluting a compound from a high concentration in an organic solvent into an aqueous medium where its solubility is much lower. The final concentration of DMSO in your medium may also be a factor.
-
Solution:
-
Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is often tolerated. Check the tolerance of your specific cell line.
-
Use a multi-step dilution: Instead of a single large dilution, try a serial dilution. For example, first dilute your 10 mM stock to 1 mM in a 50:50 DMSO:medium mixture, and then further dilute this intermediate stock into your final culture medium.
-
Vortex while diluting: Add the this compound stock solution to the aqueous medium dropwise while continuously vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider alternative formulations for in vitro use: For some specific assays, incorporating a small percentage of a non-ionic surfactant like Tween-80 (similar to in vivo formulations) might help maintain solubility, but this must be validated for its effect on your experimental system.
-
Troubleshooting precipitation of this compound in vitro.
Problem 2: I am seeing inconsistent results between experiments.
-
Cause: Inconsistent results can stem from compound degradation due to improper storage or handling, or inaccuracies in solution preparation.
-
Solution:
-
Avoid repeated freeze-thaw cycles: Aliquot your stock solution into single-use volumes to prevent degradation that can occur with multiple freeze-thaw cycles.[6]
-
Use fresh dilutions: Prepare fresh dilutions of this compound from your frozen stock for each experiment. Do not store working solutions in aqueous media for extended periods.
-
Verify stock concentration: If you have access to analytical equipment, you can verify the concentration of your stock solution using techniques like HPLC.
-
Ensure complete dissolution: Before making dilutions, ensure that your DMSO stock solution is completely dissolved. If it has been stored at -20°C or -80°C, allow it to thaw completely and vortex it before use.
-
This compound Signaling Pathway
This compound is a selective orexin-2 receptor (OX2R) antagonist.[6][7][9] The orexin (B13118510) system is involved in regulating wakefulness. By selectively blocking the OX2R, this compound is thought to reduce the arousal signals, which may be beneficial in conditions characterized by hyperarousal, such as insomnia and depression.[10][11]
Simplified this compound mechanism of action.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | OX Receptor | TargetMol [targetmol.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound hydrochloride (1293284-49-7) for sale [vulcanchem.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel solid forms of insomnia drug suvorexant with improved solubility and dissolution: accessing salts from a salt solvate route - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [prnewswire.com]
- 11. Johnson & Johnson’s investigational this compound shows numerically higher response in patients with depression with insomnia symptoms, with fewer side effects compared to quetiapine XR [jnj.com]
Off-target effects of Seltorexant in screening assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Seltorexant (also known as JNJ-42847922 and MIN-202) in screening assays. The following resources include troubleshooting guides and frequently asked questions to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective orexin-2 receptor (OX2R) antagonist.[1][2][3] Its therapeutic effects, primarily related to promoting sleep and treating major depressive disorder, are mediated by blocking the activity of the neuropeptide orexin (B13118510) at the OX2R, which in turn modulates wakefulness and arousal pathways in the brain.[1][2][3]
Q2: Has this compound been profiled for off-target activities?
A2: Yes. As part of its preclinical development, this compound was comprehensively tested for selectivity and activity.[4] The key pharmacology paper by Bonaventure et al. (2015) characterized it as a high-affinity and potent OX2R antagonist with a significant selectivity margin over the orexin-1 receptor (OX1R).[5] While the full results of broad off-target screening panels are not publicly detailed, the published research indicates a clean profile with no major clinically significant off-target effects, suggesting it does not significantly interact with a wide range of other receptors, ion channels, and enzymes at therapeutic concentrations.[4]
Q3: What are the most commonly reported side effects of this compound, and are they related to off-target effects?
A3: The most common treatment-emergent adverse events reported in clinical trials include somnolence, headache, and nausea.[6] These effects are considered consistent with the on-target mechanism of antagonizing the orexin system, which is fundamentally involved in regulating sleep and wakefulness, rather than being indicative of off-target activities.[4][7]
Q4: I am observing an unexpected effect in my in vitro or in vivo model. How can I determine if it is an off-target effect?
A4: Given this compound's high selectivity, an unexpected result is more likely to be a manifestation of its on-target OX2R antagonism in your specific biological context. To investigate:
-
Confirm On-Target Action: Use a structurally different OX2R antagonist as a control. If it produces the same effect, it confirms the phenomenon is mediated by OX2R.
-
Use a Rescue Experiment: In cell-based assays, if feasible, co-administer an OX2R agonist to see if it reverses the effect of this compound.
-
Dose-Response Analysis: Establish a clear dose-response curve. On-target effects should occur at concentrations consistent with this compound's known potency for OX2R. Effects that only appear at very high concentrations (micromolar range) may suggest off-target activity.
-
Consult the Literature: Review studies on orexin biology to see if the observed phenotype could be a known or hypothesized downstream consequence of blocking OX2R signaling in your model system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal or inconsistent results in a binding assay. | 1. Reagent Quality: Degradation of this compound, radioligand, or receptor preparation. 2. Assay Conditions: Suboptimal buffer composition, pH, or incubation time. 3. Non-specific Binding: The compound or radioligand is sticking to assay plates or filter mats. | 1. Confirm compound integrity via analytical chemistry. Use fresh, validated reagents. 2. Optimize assay parameters systematically. Ensure temperature and timing are consistent. 3. Add a detergent (e.g., 0.1% BSA or Tween-20) to the assay buffer. Pre-treat filter mats with a blocking agent like polyethyleneimine (PEI). |
| Observed cellular phenotype does not match expected sleep/arousal modulation. | 1. On-Target Effect: The orexin system has pleiotropic effects beyond arousal, including roles in metabolism, stress, and reward. The observed effect may be a genuine, but less-common, on-target effect. 2. Model System Specificity: The expression level of OX2R versus OX1R in your specific cell line or animal model may differ from standard models. | 1. Review literature on the diverse functions of orexin signaling. The effect may be novel but mechanistically plausible. 2. Characterize OX1R and OX2R expression in your model system using qPCR, Western blot, or receptor autoradiography. This compound's high selectivity for OX2R makes it a useful tool to dissect the roles of the two receptors. |
| Compound appears less potent than reported in the literature. | 1. Compound Solubility: this compound may have precipitated out of solution, especially at higher concentrations. 2. Plasma Protein Binding: In in vivo or serum-containing in vitro experiments, high protein binding can reduce the free concentration of the drug available to bind to the receptor. 3. Metabolism: In in vivo or liver microsome studies, the compound may be rapidly metabolized. | 1. Check the solubility of this compound in your specific assay buffer. Use of a solvent like DMSO (typically <0.5% final concentration) may be required. 2. Account for protein binding when comparing in vitro potency (IC50) with in vivo efficacy (ED50). Consider using serum-free media for in vitro studies where possible. 3. This compound has a relatively short half-life (2-3 hours).[4] Factor this into the design of pharmacokinetic/pharmacodynamic experiments. |
Quantitative Data on this compound Selectivity
This compound has been characterized as a highly selective antagonist for the orexin-2 receptor (OX2R). While comprehensive screening data against a full panel of off-targets is proprietary, the primary pharmacology literature provides key selectivity metrics.
| Target | Assay Type | Affinity / Potency (pKi / pIC50) | Selectivity Ratio (vs. hOX2R) | Reference |
| Human Orexin-2 Receptor (hOX2R) | Radioligand Binding | 8.0 (pKi) | - | [1] |
| Human Orexin-1 Receptor (hOX1R) | Radioligand Binding | ~6.0 (pKi, estimated) | ~100-fold | [1] |
| Broad Panel of other GPCRs, Ion Channels, Transporters, and Enzymes | Various Binding and Functional Assays | No significant activity reported at relevant concentrations. | >100-fold (inferred) | [5] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A pKi of 8.0 corresponds to a Ki of 10 nM. The selectivity ratio is based on the "2 logs selectivity" reported in the literature.[1]
Experimental Protocols
Radioligand Binding Assay for Orexin Receptor Affinity
This protocol describes a standard method for determining the binding affinity (Ki) of a test compound like this compound for OX1R and OX2R.
-
Objective: To measure the displacement of a specific radioligand from the target receptor by the test compound.
-
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing either human OX1R or OX2R.
-
Radioligand: e.g., [¹²⁵I]-Orexin-A (for both receptors) or a selective radiolabeled antagonist.
-
Test Compound: this compound, dissolved in DMSO and serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
96-well assay plates and glass fiber filter mats.
-
-
Procedure:
-
In each well of the 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound (e.g., from 1 pM to 100 µM).
-
For total binding, add vehicle (DMSO) instead of the test compound. For non-specific binding, add a high concentration of a known, non-labeled orexin receptor ligand (e.g., 1 µM Orexin-A).
-
Incubate the plates for a defined period (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then measure the radioactivity retained on each filter disc using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Calcium Flux Assay for Orexin Receptor Antagonism
This protocol outlines a method to measure the functional potency of this compound in blocking orexin-induced intracellular calcium mobilization.
-
Objective: To determine the IC50 of this compound for inhibiting the Gq-protein coupled signaling pathway of OX1R and OX2R.
-
Materials:
-
HEK293 or CHO cells stably co-expressing the target receptor (OX1R or OX2R) and a G-protein like Gα16.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Orexin-A or Orexin-B.
-
Test Compound: this compound, serially diluted.
-
-
Procedure:
-
Plate the cells in 96-well or 384-well black, clear-bottom plates and grow to confluence.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes.
-
Place the plate in a fluorescence imaging plate reader (e.g., FLIPR).
-
Measure the baseline fluorescence, then add the orexin agonist (at a concentration that elicits ~80% of the maximal response, i.e., EC80) to all wells.
-
Immediately measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Normalize the data, setting the response in the vehicle-only wells (no antagonist) as 100% and the baseline fluorescence as 0%.
-
Plot the percentage of agonist response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced calcium response.
-
Visualizations
This compound Signaling Pathway
Caption: this compound competitively antagonizes the Orexin-2 Receptor (OX2R).
Experimental Workflow for Off-Target Screening
Caption: A typical workflow for identifying and characterizing off-target activities.
References
- 1. A selective orexin-1 receptor antagonist attenuates stress-induced hyperarousal without hypnotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. researchgate.net [researchgate.net]
- 5. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of JNJ-42847922, a Selective Orexin-2 Receptor Antagonist, as a Clinical Candidate for the Treatment of Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Seltorexant Dose-Response in Neuronal Cultures: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting dose-response experiments with Seltorexant in neuronal cultures. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation templates to facilitate accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as JNJ-42847922 or MIN-202) is a selective antagonist of the orexin-2 receptor (OX2R).[1][2][3] Orexins are neuropeptides that regulate wakefulness and arousal.[1] By blocking the OX2R, this compound is thought to reduce excessive arousal, making it a potential therapeutic for conditions like major depressive disorder (MDD) and insomnia.[1][2][4][5]
Q2: What is a typical dose range for this compound in in vitro neuronal culture experiments?
A2: While specific dose-response data in neuronal cultures is not extensively published, preclinical and clinical studies can inform in vitro dosage. In human studies, oral doses have ranged from 5 mg to 80 mg.[6] For in vitro studies, a starting point could be a range spanning from low nanomolar to micromolar concentrations (e.g., 1 nM to 10 µM) to capture the full dose-response curve.
Q3: How can I assess the effect of this compound on neuronal viability and function?
A3: Neuronal viability can be measured using assays like the MTT or LDH assay.[7] To assess neuronal function, you can use techniques like calcium imaging to measure changes in intracellular calcium concentration ([Ca2+]i), which is a surrogate for neuronal activity.[8]
Q4: What are the key controls to include in a this compound dose-response experiment?
A4: It is crucial to include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO, at the same final concentration as the highest drug dose) to account for any effects of the solvent on the cells.[7] A positive control, if available, that is known to modulate the orexin (B13118510) system can also be beneficial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding density- Edge effects in the culture plate- Pipetting errors | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and consistent technique. |
| No observable dose-response effect | - Incorrect dose range- Insufficient incubation time- Low receptor expression in the neuronal culture model | - Test a wider range of concentrations, including higher and lower doses.- Optimize the treatment duration (e.g., 24, 48, or 72 hours).[7]- Verify the expression of OX2R in your specific neuronal culture system using techniques like immunocytochemistry or qPCR. |
| High background signal in functional assays (e.g., calcium imaging) | - Autofluorescence of the compound- Issues with the fluorescent dye | - Run a control with this compound alone to check for autofluorescence.- Ensure proper loading and washing of the fluorescent dye according to the manufacturer's protocol. |
| Cell death at all this compound concentrations | - Compound cytotoxicity- Solvent toxicity | - Perform a viability assay (e.g., MTT or LDH) to determine the cytotoxic concentration range.[7]- Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to the neurons (typically <0.1%). |
Experimental Protocols
Primary Neuronal Culture Preparation
This protocol provides a general method for establishing primary neuronal cultures. Specific details may need to be optimized based on the neuronal type and species.
-
Tissue Dissociation:
-
Cell Suspension:
-
Gently triturate the tissue with a fire-polished Pasteur pipette to create a single-cell suspension.[7]
-
Centrifuge the cell suspension at 200 x g for 5 minutes.[7]
-
Resuspend the cell pellet in a serum-free neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and antibiotics).[7]
-
-
Plating:
-
Plate the neurons at the desired density onto plates pre-coated with an attachment factor like poly-L-lysine or poly-D-lysine.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Dose-Response Assay
This protocol outlines the steps for treating neuronal cultures with this compound and assessing the response.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment:
-
After allowing the neuronal cultures to mature for a specific period (e.g., 7-10 days in vitro), replace the culture medium with fresh medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
Assessment of Neuronal Activity (Calcium Imaging):
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with an OX2R agonist (e.g., Orexin-A) and record the change in fluorescence.
-
Measure the fluorescence intensity using a microplate reader or fluorescence microscope. The inhibitory effect of this compound will be observed as a reduction in the agonist-induced calcium signal.
-
Data Presentation
The following table provides a template for presenting hypothetical dose-response data for this compound on neuronal activity.
Table 1: Hypothetical Effect of this compound on Orexin-A-Induced Neuronal Activity
| This compound Concentration (nM) | % Inhibition of Orexin-A Response (Mean ± SEM) |
| 0 (Vehicle Control) | 0 ± 2.1 |
| 1 | 12.5 ± 3.5 |
| 10 | 35.8 ± 4.2 |
| 50 | 51.2 ± 3.9 |
| 100 | 78.6 ± 5.1 |
| 500 | 95.3 ± 2.8 |
| 1000 | 98.1 ± 1.9 |
Visualizations
Caption: Experimental workflow for a this compound dose-response assay.
Caption: this compound's mechanism of action at the Orexin-2 Receptor.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]
- 5. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Human neuronal signaling and communication assays to assess functional neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Seltorexant's short half-life in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with seltorexant. The content is specifically designed to address the challenges presented by its short half-life in an experimental setting.
Frequently Asked Questions (FAQs)
Q1: What is the reported half-life of this compound and how might this impact my study design?
A1: this compound has a relatively short elimination half-life of approximately 2 to 3 hours in humans.[1][2] This rapid clearance means that the drug's concentration in the plasma will decrease by half in this short period. For experimental designs, this necessitates careful consideration of dosing schedules to maintain desired therapeutic levels and avoid periods where the drug concentration falls below the effective threshold.
Q2: How quickly is this compound absorbed and what is the significance of its Tmax?
A2: this compound is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) ranging from 0.33 to 1.5 hours.[1][2][3] The short Tmax indicates that the drug reaches its peak effect quickly. This is a crucial parameter for timing behavioral assessments or other measurements intended to capture the peak effect of the drug.
Q3: What is the primary mechanism of action for this compound?
A3: this compound is a selective orexin-2 receptor (OX2R) antagonist.[1][4][5] The orexin (B13118510) system is involved in regulating wakefulness and arousal.[4][5] By blocking the OX2R, this compound is thought to reduce excessive wakefulness.[4][5]
Q4: How is this compound metabolized?
A4: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1][2] This is an important consideration when co-administering other compounds that may be inhibitors or inducers of CYP3A4, as this could alter the half-life and exposure of this compound.
Troubleshooting Guide
Issue: Difficulty in observing a sustained pharmacological effect in animal models.
This is a common challenge due to this compound's short half-life. Here are some potential solutions:
-
Adjusting Dosing Frequency: A single daily dose may not be sufficient to maintain adequate plasma concentrations throughout the active period of your animal model (e.g., the dark cycle for nocturnal rodents). Consider splitting the total daily dose into multiple, smaller administrations.
-
Timing of Administration and Assessments: Ensure that your behavioral or physiological assessments are timed to coincide with the peak plasma concentration (Tmax) and the expected duration of action based on its half-life.
-
Consider Continuous Infusion: For studies requiring stable, continuous exposure, consider using osmotic mini-pumps for subcutaneous or intraperitoneal infusion. This method can bypass the peaks and troughs associated with oral gavage or injections.
Issue: High variability in experimental results.
High variability can be a consequence of the rapid absorption and elimination of this compound.
-
Strict Dosing and Observation Times: Standardize the time of day for dosing and for all subsequent observations and measurements to minimize variability related to circadian rhythms and drug concentration fluctuations.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If feasible, conduct a pilot PK/PD study in your specific animal model to establish the precise relationship between the dose, plasma concentration, and the pharmacological effect you are measuring. This data can inform a more robust experimental design.
Data Presentation
Table 1: Pharmacokinetic Properties of this compound in Humans
| Parameter | Value | Reference |
| Elimination Half-Life (t½) | 2 - 3 hours | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | 0.33 - 1.5 hours | [1][2][3] |
| Metabolism | CYP3A4 | [1][2] |
Experimental Protocols
Protocol 1: Oral Gavage Dosing Regimen for Rodent Models
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Preparation: Prepare a fresh formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) on each day of dosing. Ensure the compound is fully suspended.
-
Dosing:
-
For single-dose studies, administer the dose and conduct assessments within the 1-3 hour post-dose window to capture peak effects.
-
For multiple-dose studies aiming for sustained exposure, administer the dose 2-3 times daily (e.g., every 4-6 hours) to mitigate the short half-life. The final dose of the day should be given shortly before the start of the dark cycle for nocturnal animals.
-
-
Blood Sampling (for PK studies): Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours) to accurately characterize the pharmacokinetic profile in your model.
Protocol 2: Continuous Subcutaneous Infusion via Osmotic Mini-Pump
-
Pump Selection and Preparation: Choose an osmotic mini-pump with a flow rate and reservoir volume appropriate for the desired dose and duration of the study. Prepare the this compound solution under sterile conditions and load the pumps according to the manufacturer's instructions.
-
Surgical Implantation: Under anesthesia, implant the osmotic mini-pump subcutaneously in the dorsal region of the animal.
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.
-
Study Initiation: Allow a 24-48 hour recovery and pump equilibration period before initiating behavioral or other experimental assessments.
Visualizations
Caption: this compound's mechanism of action in the orexin signaling pathway.
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. What is this compound used for? [synapse.patsnap.com]
Potential Seltorexant drug interactions in co-administration studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on potential drug-drug interactions (DDIs) when co-administering seltorexant with other compounds. The following information is based on the known metabolic pathways of this compound and established principles of clinical pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
A1: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2C9. This is a critical consideration for predicting potential drug-drug interactions.
Q2: Are there any known clinically significant drug interactions with this compound?
A2: While specific clinical drug-drug interaction studies with potent CYP3A4 modulators have been conducted for similar drugs in its class, detailed public data for this compound is limited. However, based on its metabolism, co-administration with strong inhibitors or inducers of CYP3A4 is likely to alter this compound plasma concentrations and may necessitate dose adjustments. This compound has been studied as an adjunctive therapy to standard antidepressants like SSRIs and SNRIs, and these studies have established its general safety and tolerability in that context.[1][2][3][4][5]
Q3: Has the effect of this compound on cardiac repolarization (QT interval) been studied?
A3: Yes, the effect of this compound on the QT interval has been evaluated in clinical trials. Studies have shown no clinically significant changes in ECG parameters, including the QT interval, at therapeutic doses.[6]
Troubleshooting Guide for Co-Administration Experiments
Issue 1: Unexpectedly high this compound plasma concentrations or adverse events observed.
Potential Cause: Co-administration with a CYP3A4 inhibitor. Strong inhibitors like itraconazole (B105839) or ketoconazole (B1673606) can significantly decrease the metabolism of this compound, leading to higher systemic exposure.
Troubleshooting Steps:
-
Review Co-administered Compounds: Identify all co-administered drugs and screen them for known CYP3A4 inhibitory potential.
-
Hypothesize Interaction: Based on the known metabolism of this compound, the increased exposure is likely due to the inhibition of CYP3A4.
-
Experimental Plan:
-
If possible, temporarily discontinue the suspected CYP3A4 inhibitor and monitor this compound levels.
-
If discontinuation is not feasible, consider reducing the this compound dose and monitor for both efficacy and adverse events.
-
In future studies, consider using a non-inhibiting alternative to the co-administered drug.
-
Issue 2: Reduced or loss of this compound efficacy.
Potential Cause: Co-administration with a CYP3A4 inducer. Strong inducers like rifampin can significantly increase the metabolism of this compound, leading to lower systemic exposure and potentially sub-therapeutic levels.
Troubleshooting Steps:
-
Review Co-administered Compounds: Identify all co-administered drugs and screen them for known CYP3A4 inducing potential.
-
Hypothesize Interaction: The reduced efficacy is likely due to increased clearance of this compound through CYP3A4 induction.
-
Experimental Plan:
-
If possible, discontinue the CYP3A4 inducer. A washout period will be necessary for the enzyme levels to return to baseline.
-
If the inducer cannot be stopped, an increase in the this compound dose may be required. Careful monitoring of efficacy and safety is crucial.
-
For future experimental designs, avoid the concomitant use of strong CYP3A4 inducers.
-
Issue 3: Altered pharmacokinetics of a co-administered CYP3A4 substrate (e.g., midazolam).
Potential Cause: this compound may have a weak inhibitory effect on CYP3A4.
Troubleshooting Steps:
-
Review In Vitro Data: Available information suggests that this compound exhibits moderate CYP inhibition in vitro.
-
Hypothesize Interaction: this compound may be weakly inhibiting the metabolism of the co-administered substrate.
-
Experimental Plan:
-
Monitor the plasma concentrations of the co-administered substrate for any significant increase.
-
Assess for any increased pharmacological effects or adverse events related to the substrate.
-
If a clinically significant interaction is observed, consider a dose reduction of the substrate or using an alternative that is not metabolized by CYP3A4.
-
Data Presentation: Predicted Effects of Co-administered Drugs on this compound Pharmacokinetics
The following tables summarize the predicted pharmacokinetic interactions based on this compound's metabolism. Note: These are not based on publicly available clinical data for this compound but on established principles of drug interactions involving CYP3A4.
| Table 1: Predicted Effect of CYP3A4 Inhibitors on this compound Pharmacokinetics | |
| Co-administered Drug | Predicted Effect on this compound |
| Strong CYP3A4 Inhibitor (e.g., Itraconazole) | Significant increase in AUC and Cmax |
| Moderate CYP3A4 Inhibitor (e.g., Fluconazole) | Moderate increase in AUC and Cmax |
| Weak CYP3A4 Inhibitor (e.g., Fluvoxamine) | Minor increase in AUC and Cmax |
| Table 2: Predicted Effect of CYP3A4 Inducers on this compound Pharmacokinetics | |
| Co-administered Drug | Predicted Effect on this compound |
| Strong CYP3A4 Inducer (e.g., Rifampin) | Significant decrease in AUC and Cmax |
| Moderate CYP3A4 Inducer (e.g., Efavirenz) | Moderate decrease in AUC and Cmax |
| Table 3: Predicted Effect of this compound on a Co-administered CYP3A4 Substrate | |
| Co-administered Drug | Predicted Effect of this compound on Substrate |
| Sensitive CYP3A4 Substrate (e.g., Midazolam) | Potential for a minor to moderate increase in AUC and Cmax |
Experimental Protocols
Protocol 1: Assessing the Impact of a Strong CYP3A4 Inhibitor (Itraconazole) on this compound Pharmacokinetics (Hypothetical)
-
Objective: To evaluate the effect of itraconazole on the single-dose pharmacokinetics of this compound in healthy subjects.
-
Design: An open-label, two-period, fixed-sequence study.
-
Period 1: Administer a single oral dose of this compound (e.g., 20 mg) and collect plasma samples over 48 hours to determine baseline pharmacokinetic parameters (AUC, Cmax).
-
Washout: A sufficient washout period for this compound.
-
Period 2: Administer itraconazole (e.g., 200 mg daily) for several days to achieve steady-state inhibition of CYP3A4. On the final day of itraconazole administration, co-administer a single oral dose of this compound (20 mg). Collect plasma samples for this compound over 48 hours.
-
Analysis: Compare the pharmacokinetic parameters of this compound with and without itraconazole.
Protocol 2: Assessing the Impact of a Strong CYP3A4 Inducer (Rifampin) on this compound Pharmacokinetics (Hypothetical)
-
Objective: To evaluate the effect of rifampin on the single-dose pharmacokinetics of this compound in healthy subjects.
-
Design: An open-label, two-period, fixed-sequence study.
-
Period 1: Administer a single oral dose of this compound (e.g., 20 mg) and determine baseline pharmacokinetics.
-
Washout: A sufficient washout period for this compound.
-
Period 2: Administer rifampin (e.g., 600 mg daily) for a sufficient duration to achieve maximal induction of CYP3A4. On the final day of rifampin administration, co-administer a single oral dose of this compound (20 mg). Collect plasma samples for this compound over 48 hours.
-
Analysis: Compare the pharmacokinetic parameters of this compound with and without rifampin.
Visualizations
Caption: Predicted metabolic pathways and drug interactions for this compound.
Caption: General workflow for CYP inhibitor and inducer interaction studies.
References
- 1. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]
- 2. Efficacy and Safety of this compound as Adjunctive Therapy in Major Depressive Disorder: A Phase 2b, Randomized, Placebo-Controlled, Adaptive Dose-Finding Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Johnson & Johnson’s investigational this compound shows numerically higher response in patients with depression with insomnia symptoms, with fewer side effects compared to quetiapine XR [jnj.com]
- 4. Treatment effect and safety of this compound as monotherapy for patients with major depressive disorder: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. J&J pivotal study: this compound shows significant improvement in depression and sleep outcomes [synapse.patsnap.com]
- 6. Efficacy and Safety of this compound in Insomnia Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Seltorexant side effects like somnolence in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective orexin-2 receptor (OX2R) antagonist, seltorexant, in animal models. The focus is on addressing and mitigating the common side effect of somnolence.
Troubleshooting Guide: Managing this compound-Induced Somnolence
Issue: Excessive Sedation in Study Animals
Researchers may encounter excessive sedation or somnolence in animal subjects, which can interfere with behavioral assessments and other experimental procedures.
Potential Solutions:
-
Dose Adjustment: this compound's sleep-promoting effects are dose-dependent.[1] If excessive somnolence is observed, consider reducing the dosage. A systematic dose-response study is recommended to identify the optimal dose that balances therapeutic effects with manageable sedation.
-
Timing of Administration: The timing of this compound administration can be critical. Administering the compound closer to the animal's inactive (light) phase may align the peak sedative effects with their natural rest period, minimizing disruption to active-phase behaviors.
-
Acclimatization Period: Allow for an adequate acclimatization period after drug administration before conducting behavioral tests. The relatively short half-life of this compound (2-3 hours) suggests that sedative effects may diminish within a few hours post-administration.[2]
| Parameter | Recommendation | Rationale |
| Dosage | Start with the lowest effective dose and titrate upwards. | To minimize off-target effects and excessive sedation. |
| Administration Time | Administer during the light phase for nocturnal animals. | To align peak sedative effects with the animal's natural rest period. |
| Behavioral Testing | Schedule behavioral tests for at least 4 hours post-administration. | To allow for the sedative effects of this compound to subside, given its short half-life.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause somnolence?
A1: this compound is a selective orexin-2 receptor (OX2R) antagonist.[2] The orexin (B13118510) system plays a crucial role in promoting wakefulness and arousal. By blocking the OX2R, this compound inhibits orexin signaling, leading to a decrease in wakefulness and an increase in sleepiness (somnolence).[3] This is the intended therapeutic effect for conditions like insomnia but manifests as a side effect in other contexts.
Q2: How can I measure the level of somnolence in my animal models?
A2: Somnolence can be quantified using several methods:
-
Electroencephalography (EEG): EEG is the gold standard for assessing sleep-wake states. An increase in non-rapid eye movement (NREM) sleep and a decrease in latency to sleep onset are indicative of somnolence.[1]
-
Locomotor Activity: A significant decrease in spontaneous movement, as measured by beam breaks in an open field or home cage monitoring system, can indicate sedation.
-
Behavioral Observation: Observing the animal's posture, activity levels, and response to stimuli can provide a qualitative assessment of somnolence. A "sleepiness scale" can be developed and validated for your specific animal model.
Q3: Are there any known agents that can counteract this compound-induced somnolence?
A3: Currently, there are no published preclinical studies specifically investigating the co-administration of agents to mitigate this compound-induced somnolence. However, based on its mechanism of action, a potential experimental approach could involve the cautious co-administration of a mild stimulant. This should be approached as a novel research question and would require careful dose-finding studies to avoid confounding effects.
Q4: What are the typical doses of this compound used in preclinical studies?
A4: Preclinical studies in rodents have used a range of doses. For example, a dose of 30 mg/kg has been used in mice for EEG sleep recording studies.[1] It is crucial to determine the optimal dose for your specific animal model and experimental paradigm through a dose-response study.
Experimental Protocols
EEG Assessment of Somnolence in Mice
This protocol describes a method for evaluating the sleep-promoting effects of this compound using EEG.
1. Surgical Implantation of EEG/EMG Electrodes:
-
Anesthetize adult male C57BL/6J mice with isoflurane.
-
Secure the mouse in a stereotaxic frame.
-
Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.
-
Implant flexible wire electrodes into the nuchal muscles for electromyography (EMG) recording.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow a recovery period of at least one week.
2. Drug Administration and EEG Recording:
-
Habituate the mice to the recording chambers and tethered setup for at least 48 hours.
-
Administer this compound (e.g., 30 mg/kg, p.o.) or vehicle at the beginning of the light phase.
-
Record EEG and EMG data continuously for at least 6 hours post-administration.
3. Data Analysis:
-
Score the EEG/EMG recordings in 10-second epochs as wakefulness, NREM sleep, or REM sleep.
-
Calculate the latency to the first episode of NREM sleep.
-
Quantify the total time spent in each sleep-wake state.
-
Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the effects of this compound to vehicle.
Visualizations
This compound Mechanism of Action
Caption: this compound blocks the binding of orexin to the OX2R, inhibiting the downstream signaling cascade that promotes wakefulness.
Experimental Workflow for Assessing Somnolence Mitigation
Caption: A logical workflow for designing and executing a preclinical study to evaluate strategies for mitigating this compound-induced somnolence.
References
- 1. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Seltorexant dosage for specific research applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Seltorexant dosage for specific research applications. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate effective and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the human orexin-2 receptor (OX2R).[1][2] The orexin (B13118510) system is crucial for regulating sleep-wake cycles, arousal, and mood.[3] By selectively blocking the OX2R, this compound reduces the activity of orexin neurons, which diminishes wakefulness and arousal.[4] This targeted mechanism is being investigated for its potential to improve sleep and mood symptoms, particularly in conditions like Major Depressive Disorder (MDD) with insomnia.[1][5]
Q2: What is the optimal dosage of this compound for preclinical studies in rats?
A2: In preclinical studies with Sprague Dawley rats, an effective oral dose of this compound for inducing and promoting sleep was estimated to be 3 mg/kg.[6] Dose-dependent effects on reducing NREM sleep latency and increasing NREM sleep time were observed at doses ranging from 1 mg/kg to 30 mg/kg.[6]
Q3: What dosages of this compound have been used in human clinical trials for Major Depressive Disorder (MDD)?
A3: Clinical trials for MDD have investigated this compound at doses of 10 mg, 20 mg, and 40 mg, administered orally once daily at bedtime.[7] Across multiple studies, the 20 mg dose has often been identified as providing an optimal balance of efficacy and safety.[7][8]
Q4: What are the key pharmacokinetic properties of this compound?
A4: this compound is characterized by rapid absorption, with time to peak plasma levels between 0.3 and 1.5 hours.[2][3] It has a short elimination half-life of 2 to 3 hours, making it suitable for sleep induction.[2][3] The primary metabolism of this compound occurs via the cytochrome P450 enzyme CYP3A4.[2]
Q5: What are the most common adverse events associated with this compound?
A5: Common adverse events reported in clinical trials include somnolence, headache, nausea, abnormal dreams, nightmares, and sleep paralysis.[3][8][9] Most of these side effects were reported as mild to moderate in severity.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy at Standard Doses | Individual variability in metabolism (CYP3A4 activity). Incorrect timing of administration. Presence of interacting substances. | Verify CYP3A4 genotype if possible. Ensure administration occurs approximately 3 hours after the last meal.[7] Review and control for concomitant medications or substances that may induce or inhibit CYP3A4. |
| Excessive Daytime Somnolence | Dose may be too high for the individual's metabolism. Timing of administration is too close to wake-up time. | Consider a dose reduction, particularly from 40 mg to 20 mg, as higher doses have been associated with more somnolence-related adverse events.[10] Ensure at least 8 hours between administration and planned wake-up time. |
| Variability in Preclinical Results (Rodent Models) | Differences in the light/dark cycle phase during administration. Food effects on absorption. | Standardize the timing of administration relative to the light-dark cycle. Administer this compound consistently in either a fed or fasted state to minimize variability in absorption. |
| Unexpected Drug-Drug Interactions | Concomitant administration of CYP3A4 inhibitors or inducers. | Avoid co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) that can alter this compound plasma concentrations. If unavoidable, dosage adjustments may be necessary. |
Quantitative Data Summary
Table 1: this compound Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Time to Peak (Tmax) | 0.3 - 1.5 hours | [2][3] |
| Elimination Half-Life (t½) | 2 - 3 hours | [2][3] |
| Metabolism | CYP3A4 | [2] |
Table 2: Clinical Trial Dosages for Major Depressive Disorder (MDD)
| Dosage | Key Findings | Reference |
| 10 mg | Showed some improvement in sleep parameters, but antidepressant effect was not consistently significant compared to placebo. | [7][8] |
| 20 mg | Demonstrated a statistically significant and clinically meaningful reduction in depressive symptoms (MADRS score), particularly in patients with significant insomnia. Generally well-tolerated. | [7][8][11] |
| 40 mg | Did not consistently show a greater antidepressant effect than the 20 mg dose and was associated with a higher incidence of sleep-related adverse events. | [7][8][10] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Rodent Model of Insomnia
-
Animal Model: Adult male Sprague Dawley rats (250-300g).
-
Housing: Individually housed in a temperature-controlled environment with a 12-hour light/12-hour dark cycle. Food and water are available ad libitum.
-
Acclimation: Allow animals to acclimate to the housing and handling for at least 7 days prior to the experiment.
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Dosing: Administer this compound orally (gavage) at doses of 1, 3, 10, and 30 mg/kg at the beginning of the dark (active) phase.[6] A vehicle control group should be included.
-
Sleep Recording: Record electroencephalogram (EEG) and electromyogram (EMG) for at least 4 hours post-administration to score sleep-wake states (NREM sleep, REM sleep, wakefulness).
-
Data Analysis: Quantify the latency to NREM sleep and the total duration of NREM and REM sleep in the first 2 hours post-dosing. Compare the effects of different this compound doses to the vehicle control using appropriate statistical tests (e.g., ANOVA).
Protocol 2: Adjunctive this compound Treatment in a Phase 2b-style Clinical Study for MDD with Insomnia
-
Patient Population: Adults (18-70 years) diagnosed with MDD (DSM-5 criteria) who have had an inadequate response to a stable dose of an SSRI or SNRI for the current depressive episode.[7] Patients should also present with moderate-to-severe insomnia symptoms (Insomnia Severity Index [ISI] score ≥ 15).[7]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Treatment Arms:
-
Placebo + background antidepressant.
-
This compound 20 mg + background antidepressant.
-
-
Dosing Regimen: this compound or placebo administered orally once daily at bedtime, approximately 3 hours after the last meal, for 6 weeks.[7]
-
Primary Efficacy Endpoint: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 6.[7]
-
Secondary Endpoints: Changes in sleep parameters (e.g., ISI score), response rates (≥50% reduction in MADRS), and remission rates (MADRS score ≤12).[7]
-
Safety Monitoring: Record all treatment-emergent adverse events (TEAEs), and monitor vital signs, clinical laboratory tests, and ECGs.[7]
-
Statistical Analysis: Use a mixed-effects model for repeated measures (MMRM) to analyze the change in MADRS total score over time.[7]
Visualizations
Caption: this compound's mechanism of action as a selective OX2R antagonist.
Caption: Workflow for a Phase 2b clinical trial of this compound in MDD.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. trial.medpath.com [trial.medpath.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]
- 6. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of this compound as Adjunctive Therapy in Major Depressive Disorder: A Phase 2b, Randomized, Placebo-Controlled, Adaptive Dose-Finding Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety [mdpi.com]
- 10. Efficacy and Safety of this compound in Insomnia Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Orexin Receptor Antagonists as Novel Augmentation Treatments for Major Depressive Disorder: Evidence for Safety and Efficacy From a Phase 2B Study of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in translating Seltorexant preclinical data to clinical outcomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding the translation of preclinical data to clinical outcomes for Seltorexant, a selective orexin-2 receptor (OX2R) antagonist. The content is structured in a question-and-answer format to directly address specific issues and provide practical guidance for ongoing research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and how does its selectivity influence its therapeutic potential?
A1: this compound is a first-in-class selective antagonist of the human orexin-2 receptor (OX2R).[1][2] The orexin (B13118510) system, consisting of orexin-A and orexin-B neuropeptides and their receptors (OX1R and OX2R), is a key regulator of wakefulness and arousal.[3] By selectively blocking the OX2R, this compound is thought to reduce the "wake drive," thereby promoting sleep and potentially improving mood symptoms associated with hyperarousal states like major depressive disorder (MDD) and insomnia.[2][4] This selectivity for OX2R over OX1R is hypothesized to be crucial, as OX2R is believed to be more centrally involved in regulating sleep and mood, potentially minimizing off-target effects.[3]
Q2: How well did the preclinical predictions of this compound's efficacy in sleep and depression models translate to human clinical trials?
A2: The translation from preclinical findings to clinical outcomes for this compound has been notably successful. Preclinical studies in rodent models demonstrated that this compound dose-dependently promotes and prolongs sleep without significantly altering sleep architecture.[2] In human clinical trials, this compound has shown statistically significant and clinically meaningful improvements in both depressive symptoms and sleep disturbance outcomes in patients with MDD with insomnia symptoms.[1][5] Specifically, pivotal Phase 3 studies met all primary and secondary endpoints, including a significant reduction in the Montgomery-Asberg Depression Rating Scale (MADRS) total score at day 43.[1][5]
Q3: What were the key preclinical indicators that suggested this compound would be successful in clinical trials for MDD with insomnia?
A3: Several key preclinical findings supported the clinical development of this compound for MDD with insomnia. High binding affinity and selectivity for the OX2R suggested a targeted mechanism with a lower potential for off-target effects.[2] Successful demonstration of brain penetration and target engagement in vivo, as shown by receptor occupancy studies in rats, was a critical step.[2] Furthermore, efficacy in animal models of sleep, such as EEG/EMG studies in rodents showing increased sleep duration, provided direct evidence for its hypnotic effects.[2] While specific data from preclinical depression models are less detailed in publicly available literature, the strong link between sleep disturbance and depression provided a solid rationale for investigating its antidepressant effects in a population with comorbid MDD and insomnia.[6]
Troubleshooting Guides
In Vitro Assay Troubleshooting
Issue: High variability or low signal-to-noise ratio in radioligand binding assays for this compound.
-
Possible Cause 1: Membrane Preparation Quality. Poor quality cell membrane preparations can lead to inconsistent receptor expression levels.
-
Solution: Ensure consistent cell culture and harvesting procedures. Use fresh, high-quality reagents for homogenization and consider using a protease inhibitor cocktail to prevent receptor degradation.[7]
-
-
Possible Cause 2: Radioligand Instability. The radioligand used to compete with this compound may be degrading.
-
Solution: Aliquot the radioligand upon receipt and store it at the recommended temperature to minimize freeze-thaw cycles. Perform regular quality control checks on the radioligand.
-
-
Possible Cause 3: Inadequate Incubation Time. The binding reaction may not have reached equilibrium.
-
Solution: Optimize the incubation time for your specific assay conditions. While some protocols suggest 60-90 minutes, this may need to be empirically determined.[7]
-
-
Possible Cause 4: High Non-Specific Binding. The radioligand may be binding to non-receptor components in the assay.
-
Solution: Ensure the use of an appropriate concentration of a non-labeled ligand to define non-specific binding. Pre-soaking filter plates with a blocking agent like polyethyleneimine (PEI) can also reduce non-specific binding to the filters.[7]
-
Issue: Inconsistent IC50 values for this compound in calcium mobilization functional assays.
-
Possible Cause 1: Cell Health and Passage Number. The health and passage number of the cells expressing the orexin receptor can significantly impact their response.
-
Solution: Use cells with a consistent and low passage number. Ensure high cell viability (>95%) before plating.
-
-
Possible Cause 2: Dye Loading and Incubation. Inconsistent loading of the calcium-sensitive dye can lead to variable fluorescence signals.
-
Solution: Optimize the dye concentration and incubation time to ensure complete and uniform loading. Avoid exposing the dye-loaded cells to light for extended periods.[8]
-
-
Possible Cause 3: Agonist Concentration. The concentration of the orexin agonist used to stimulate the cells may be suboptimal.
-
Solution: Use a concentration of the agonist that produces a submaximal response (e.g., EC80) to allow for a sufficient window to measure antagonism by this compound.[9]
-
-
Possible Cause 4: Compound Precipitation. this compound, like many small molecules, may precipitate at higher concentrations in aqueous assay buffers.
-
Solution: Visually inspect the compound plate for any signs of precipitation. Consider using a small percentage of DMSO in the final assay buffer, ensuring it does not affect cell health or receptor signaling.
-
In Vivo Assay Troubleshooting
Issue: High variability in sleep/wake recordings (EEG/EMG) in rodents treated with this compound.
-
Possible Cause 1: Insufficient Acclimatization. Animals that are not properly acclimated to the recording chambers and tethering system will exhibit stress-induced changes in their sleep patterns.
-
Solution: Allow for a sufficient habituation period (at least one week) where animals are handled and connected to the recording setup before the actual experiment begins.[10]
-
-
Possible Cause 2: Improper Electrode Implantation. Poorly implanted EEG or EMG electrodes can result in noisy signals or loss of signal during the experiment.
-
Possible Cause 3: Circadian Rhythm Disruption. Dosing at an inappropriate time in the animal's light/dark cycle can affect the observed sleep-promoting effects.
-
Solution: Administer this compound at the beginning of the animal's active phase (dark period) to assess its ability to induce sleep when the animal would normally be awake.[12]
-
-
Possible Cause 4: Vehicle Effects. The vehicle used to dissolve and administer this compound may have its own effects on sleep.
-
Solution: Always include a vehicle-only control group to account for any effects of the vehicle and the administration procedure itself.[12]
-
Data Presentation
Table 1: this compound Preclinical Profile
| Parameter | Species | Receptor | Value | Assay Type |
| Binding Affinity (pKi) | Human | OX2R | 8.0 | Radioligand Binding |
| Rat | OX2R | 8.1 | Radioligand Binding | |
| Selectivity | Human | OX1R vs OX2R | >100-fold for OX2R | Radioligand Binding |
| In Vivo Receptor Occupancy | Rat | OX2R | 74.66% (at 60 min post-dose) | Ex vivo Autoradiography |
| Rat | OX2R | 40% (at 4 hours post-dose) | Ex vivo Autoradiography | |
| In Vivo Efficacy (Sleep) | Rat | - | Dose-dependent increase in NREM sleep | EEG/EMG |
| Rat | - | Dose-dependent reduction in NREM latency | EEG/EMG |
Data compiled from MedChemExpress and Molecules.[2]
Table 2: this compound Clinical Efficacy in MDD with Insomnia (Phase 3, Study MDD3001)
| Endpoint | Timepoint | This compound (20 mg) | Placebo | LS Mean Difference (95% CI) | p-value |
| Change from Baseline in MADRS Total Score | Day 43 | Statistically significant improvement | - | -2.6 (-4.53, -0.74) | 0.007 |
| Change from Baseline in MADRS-WOSI Total Score | Day 43 | Statistically significant improvement | - | -2.0 (-3.75, -0.28) | 0.023 |
| Change from Baseline in PROMIS-SD-8a T-score | Day 43 | Statistically significant improvement | - | -3.7 (-5.48, -2.00) | <0.001 |
MADRS: Montgomery-Asberg Depression Rating Scale; MADRS-WOSI: MADRS without sleep item; PROMIS-SD-8a: Patient-Reported Outcomes Measurement Information System-Sleep Disturbance-8 item short form; LS: Least Squares; CI: Confidence Interval. Data from a poster presentation at the 2024 ASCP Annual Meeting.[5][13]
Experimental Protocols
Radioligand Binding Assay (Competitive)
-
Membrane Preparation: Culture HEK293 or CHO cells stably expressing the human orexin-2 receptor. Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with a protease inhibitor cocktail. Centrifuge the homogenate to pellet the cell membranes, then resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.[7][14]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-EMPA), and varying concentrations of unlabeled this compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled orexin receptor ligand).[14]
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[7]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate the bound from free radioligand.[14]
-
Quantification: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.[7]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and use non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay (FLIPR)
-
Cell Plating: Seed CHO or HEK293 cells stably expressing the human orexin-2 receptor into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.[15]
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid) to prevent dye extrusion. Remove the cell culture medium and add the dye-loading buffer to each well. Incubate for 30-60 minutes at 37°C, protected from light.[8]
-
Compound Addition: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Fluorescence Reading: Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR). Establish a stable baseline fluorescence reading for each well. Program the instrument to add the this compound dilutions to the wells, followed by the addition of an orexin agonist (e.g., orexin-A at its EC80 concentration).[9]
-
Data Acquisition: Continuously record the fluorescence intensity before and after the addition of the antagonist and agonist. The change in fluorescence corresponds to the change in intracellular calcium concentration.[9]
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
In Vivo Rodent Sleep Study (EEG/EMG)
-
Surgical Implantation: Anesthetize the rodent (e.g., Sprague-Dawley rat) and place it in a stereotaxic frame. Surgically implant EEG electrodes (stainless steel screws) into the skull over the cortex and EMG electrodes (stainless steel wires) into the nuchal muscles. Secure the electrodes to a head-mounted pedestal with dental cement. Allow the animal to recover for at least one week.[10][11]
-
Acclimatization: House the animal individually in a recording chamber and connect the head-mounted pedestal to a recording cable. Allow the animal to habituate to these conditions for several days.[10]
-
Baseline Recording: Record EEG and EMG signals continuously for at least 24 hours to establish a baseline sleep-wake pattern.[10]
-
Drug Administration: Dissolve this compound in a suitable vehicle. Administer the drug (e.g., via oral gavage or intraperitoneal injection) at the beginning of the dark (active) phase. A vehicle-only control should also be tested.[12]
-
Post-Dosing Recording: Record EEG and EMG activity continuously for at least 24 hours following drug administration.[12]
-
Data Analysis: Score the recordings in epochs (e.g., 10-30 seconds) for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep using specialized sleep scoring software. Analyze the data to determine the effects of this compound on sleep latency, total sleep time, and the duration and frequency of each sleep-wake stage.[16]
Visualizations
Caption: this compound's mechanism of action in the orexin signaling pathway.
References
- 1. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. Restricted [jnjmedicalconnect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ndineuroscience.com [ndineuroscience.com]
- 11. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. psychiatrictimes.com [psychiatrictimes.com]
- 14. benchchem.com [benchchem.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Noninvasive detection of sleep/wake changes and cataplexy-like behaviors in orexin/ataxin-3 transgenic narcoleptic mice across the disease onset - PMC [pmc.ncbi.nlm.nih.gov]
Seltorexant Technical Support Center: Interpreting Efficacy in Preclinical Depression Models
Welcome to the Technical Support Center for Seltorexant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting the variable efficacy of this compound observed across different preclinical models of depression. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as MIN-202 or JNJ-42847922) is a selective antagonist of the orexin-2 receptor (OX2R).[1] The orexin (B13118510) system is a key regulator of sleep-wake cycles, and its dysregulation has been implicated in the pathophysiology of depression, particularly in relation to hyperarousal and sleep disturbances.[1] By selectively blocking the OX2R, this compound is thought to normalize the overactivation of the orexin system, thereby improving both mood and sleep symptoms associated with depression.[2]
Q2: Why is there variability in the reported efficacy of this compound across different preclinical depression models?
The observed variability in this compound's efficacy is likely multifactorial, stemming from the inherent differences in the neurobiology captured by various preclinical models. Key factors include:
-
Animal Model Specificity: Different models of depression mimic distinct aspects of the human condition. For example, the Chronic Mild Stress (CMS) model induces a state of anhedonia and anxiety over several weeks, reflecting a more chronic depressive state. In contrast, the Forced Swim Test (FST) and Tail Suspension Test (TST) are acute models that measure behavioral despair. The efficacy of this compound may be more pronounced in models where orexin system hyperactivity and sleep disruption are prominent features.
-
Rodent Strain Differences: The genetic background of the rodent strain used can significantly impact the behavioral and neurochemical response to stressors and pharmacological interventions. For instance, different strains of mice exhibit varying baseline levels of anxiety and depressive-like behaviors in the TST.[3]
-
Experimental Protocol Variations: Minor differences in experimental protocols, such as the duration and type of stressors in the CMS model, or the water temperature and cylinder dimensions in the FST, can lead to significant variations in results.
-
Dosing Regimen: The dose and timing of this compound administration are critical. As an orexin antagonist, its effects on sleep and arousal are time-dependent. Administration during the animal's active (dark) phase may yield different results compared to the rest (light) phase.
Q3: In which preclinical models has this compound shown the most promise?
While specific head-to-head comparative studies are limited in the public domain, the mechanism of action of this compound suggests it would be most effective in models where stress-induced hyperarousal and sleep disturbances are central to the depressive phenotype. Preclinical evidence suggests that orexin receptor antagonists, in general, are effective in ameliorating the behavioral consequences of chronic unpredictable stress and normalizing hypothalamic-pituitary-adrenal (HPA) axis function.[1] Therefore, models like the Chronic Mild Stress (CMS) are particularly relevant for evaluating the antidepressant-like effects of this compound.
Q4: How does this compound's efficacy in preclinical models translate to its clinical effects in humans?
Recent Phase 3 clinical trials have shown that this compound is effective as an adjunctive treatment for major depressive disorder (MDD) in patients who also experience insomnia symptoms.[4] It has demonstrated statistically significant and clinically meaningful improvements in both depressive symptoms, as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS), and sleep disturbance outcomes.[2][5] This aligns with the preclinical understanding that targeting the orexin system can alleviate the hyperarousal state associated with both depression and insomnia.
Troubleshooting Guides
Issue 1: Inconsistent or weak antidepressant-like effects in the Forced Swim Test (FST) or Tail Suspension Test (TST).
| Potential Cause | Troubleshooting Recommendation |
| Model Limitations | The FST and TST are acute stress models that may not fully capture the therapeutic effects of a drug targeting chronic hyperarousal. Consider complementing these tests with chronic models like the Chronic Mild Stress (CMS) model. |
| Rodent Strain | Different mouse strains show varied baseline immobility and responses to antidepressants in the TST.[6] Ensure the chosen strain is appropriate and consider conducting a pilot study to establish baseline characteristics. |
| Timing of Administration | The half-life of this compound is relatively short. Administer the compound at a time point that ensures peak plasma and brain concentrations during the behavioral test. |
| Drug Dose | A full dose-response curve should be established to identify the optimal therapeutic window for this compound in your specific model and strain. |
| Environmental Factors | Ensure consistent and controlled environmental conditions (e.g., water temperature in FST, lighting, noise levels) as these can significantly influence behavioral outcomes. |
Issue 2: High variability in anhedonia measures (e.g., Sucrose (B13894) Preference Test) in the Chronic Mild Stress (CMS) model.
| Potential Cause | Troubleshooting Recommendation |
| Stressor Protocol | The unpredictability and mild nature of the stressors are crucial. Ensure a varied and randomized schedule of stressors to prevent habituation. |
| Duration of Stress | A sufficient duration of the CMS protocol (typically several weeks) is necessary to induce a stable anhedonic phenotype. |
| Baseline Sucrose Preference | Establish a stable baseline sucrose preference before initiating the CMS protocol and drug treatment. Ensure animals are properly habituated to the two-bottle choice paradigm. |
| This compound Administration | Administer this compound consistently at the same time each day, preferably before the onset of the dark (active) cycle to align with its effects on sleep and arousal. |
| Individual Animal Differences | Not all animals will develop anhedonia in response to CMS. Consider pre-screening animals for their response to stress and group them accordingly. |
Data Presentation
Table 1: Summary of this compound Preclinical and Clinical Efficacy Data
| Model/Study Population | Key Efficacy Endpoints | Observed Effect of this compound | Reference |
| Sprague Dawley Rats | Sleep-wake patterns | Dose-dependently induced and prolonged sleep. | [7][8] |
| Mice | Stress-induced ACTH release | Selective inhibition of OX2R prevented stress-induced ACTH release. | |
| Rodent Models (General) | Chronic Unpredictable Stress | Orexin antagonists ameliorated behavioral consequences and normalized HPA axis function. | [1] |
| Phase 3 Clinical Trial (MDD with Insomnia) | Montgomery-Åsberg Depression Rating Scale (MADRS) | Statistically significant and clinically meaningful improvement in depressive symptoms. | [2][5] |
| Phase 3 Clinical Trial (MDD with Insomnia) | Sleep Disturbance Outcomes | Significant improvement in sleep disturbance outcomes. | [2] |
Experimental Protocols
Chronic Mild Stress (CMS) Model
This protocol is a widely used paradigm to induce a depressive-like state in rodents, characterized by anhedonia.
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Housing: Animals are single-housed to increase the efficacy of social stressors.
-
Stressor Regimen: For a period of 4-8 weeks, animals are subjected to a series of unpredictable, mild stressors. The schedule is varied daily and weekly to prevent habituation.
-
Stressor Examples:
-
Cage tilt (45 degrees) for several hours.
-
Damp bedding.
-
Reversal of light-dark cycle.
-
Social stress (e.g., housing with a dominant male).
-
Food or water deprivation for a defined period.
-
White noise or strobe lights.
-
-
-
Behavioral Assessment: Anhedonia is typically assessed using the Sucrose Preference Test (SPT).
-
SPT Protocol:
-
Habituation: For 48 hours, animals are presented with two bottles, both containing a 1% sucrose solution.
-
Baseline: For 24 hours, animals are presented with one bottle of 1% sucrose solution and one bottle of water. The position of the bottles is swapped after 12 hours.
-
Testing: Following the CMS period and drug administration, the 24-hour two-bottle choice test is repeated. Sucrose preference is calculated as: (Sucrose intake / Total fluid intake) x 100.
-
-
-
This compound Administration: this compound can be administered daily via oral gavage during the final weeks of the CMS protocol.
Forced Swim Test (FST)
The FST is an acute model used to assess behavioral despair in rodents.
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Mice or rats are placed individually into the water-filled cylinder.
-
The total duration of the test is typically 6 minutes.
-
Behavior is recorded, often via video, for later analysis.
-
-
Behavioral Scoring: The duration of immobility (floating with only minimal movements to keep the head above water) is measured, typically during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
-
This compound Administration: this compound is typically administered via oral gavage 30-60 minutes before the test.
Oral Gavage Administration in Rodents
This is a common method for precise oral drug delivery.
-
Restraint: The animal is gently but firmly restrained to prevent movement and ensure proper alignment of the head and neck.
-
Gavage Needle: A sterile, ball-tipped gavage needle appropriate for the size of the animal is used.
-
Procedure:
-
The gavage needle is carefully inserted into the mouth and gently advanced along the roof of the mouth towards the esophagus.
-
The animal will typically swallow as the needle is advanced.
-
Once the needle is in the esophagus, the substance is slowly administered.
-
The needle is then gently withdrawn.
-
-
Volume: The volume administered should not exceed 10 ml/kg for rats and 5 ml/kg for mice to avoid regurgitation and aspiration.
Mandatory Visualizations
Caption: this compound's mechanism of action in the orexin signaling pathway.
References
- 1. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]
- 3. Frontiers | Baseline Depression-Like Behaviors in Wild-Type Adolescent Mice Are Strain and Age but Not Sex Dependent [frontiersin.org]
- 4. J&J pivotal study: this compound shows significant improvement in depression and sleep outcomes [synapse.patsnap.com]
- 5. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [prnewswire.com]
- 6. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
Seltorexant Metabolism by CYP3A4: A Technical Support Center for Experimental Success
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the metabolism of seltorexant, with a specific focus on its interaction with the cytochrome P450 3A4 (CYP3A4) enzyme. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to facilitate the design and execution of your in vitro studies.
Disclaimer: As of this writing, specific quantitative kinetic data (Km, Vmax, CLint) and detailed structural information of this compound's metabolites formed by CYP3A4 are not extensively available in the public domain. Therefore, where specific data for this compound is unavailable, this guide will utilize data from suvorexant, a structurally related orexin (B13118510) receptor antagonist also metabolized by CYP3A4, for illustrative purposes. This information should be used as a reference for experimental design and data interpretation, with the understanding that the actual values for this compound may differ.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the metabolism of this compound?
A1: this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. This is a critical consideration for any in vitro or in vivo studies, as factors that influence CYP3A4 activity will likely affect the pharmacokinetics of this compound.
Q2: Why is it important to study the metabolism of this compound by CYP3A4?
A2: Understanding the CYP3A4-mediated metabolism of this compound is crucial for several reasons:
-
Predicting Drug-Drug Interactions (DDIs): Co-administration of this compound with drugs that are inhibitors or inducers of CYP3A4 could lead to altered plasma concentrations of this compound, potentially impacting its efficacy and safety.
-
Understanding Pharmacokinetic Variability: Genetic polymorphisms in the CYP3A4 gene can lead to inter-individual differences in metabolic activity, which may contribute to variability in patient response to this compound.
-
Identifying Active or Reactive Metabolites: Characterizing the metabolites of this compound is essential to determine if they are pharmacologically active, contribute to the therapeutic effect, or are potentially toxic.
Q3: What are the key in vitro experiments to characterize this compound's metabolism by CYP3A4?
A3: The following are essential in vitro assays:
-
Metabolic Stability Assay: This assay, typically performed using human liver microsomes (HLM) or hepatocytes, determines the rate at which this compound is metabolized. This provides an initial assessment of its intrinsic clearance.
-
Reaction Phenotyping: This experiment identifies the specific CYP enzymes responsible for this compound's metabolism. This is typically done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors of different CYP isoforms in HLM.
-
Enzyme Kinetics (Km and Vmax Determination): This assay determines the enzyme's affinity for the substrate (Km) and the maximum rate of metabolism (Vmax). These parameters are crucial for calculating intrinsic clearance and for predicting in vivo clearance.
-
CYP3A4 Inhibition Assay (IC50 and Ki Determination): This experiment assesses the potential of this compound to inhibit the activity of CYP3A4, which is important for predicting its potential to cause DDIs with other CYP3A4 substrates.
Q4: What are some known inhibitors and inducers of CYP3A4 that I should be aware of in my experiments?
A4: When designing and interpreting your experiments, it is important to be aware of common CYP3A4 modulators.
-
Inhibitors: Potent inhibitors include ketoconazole, itraconazole, and ritonavir. These are often used as positive controls in inhibition assays.
-
Inducers: Rifampicin is a classic strong inducer of CYP3A4.
Data Presentation
The following table presents illustrative in vitro metabolism and inhibition data for suvorexant, a dual orexin receptor antagonist also metabolized by CYP3A4. This data can serve as a reference for the types of values that might be expected for this compound and for setting up appropriate experimental conditions.
Table 1: Illustrative In Vitro CYP3A4 Interaction Data for Suvorexant
| Parameter | Value | Description |
| Metabolism | ||
| Primary Metabolizing Enzyme | CYP3A4 | Responsible for the majority of suvorexant's oxidative metabolism.[1] |
| Inhibition of CYP3A4 by Suvorexant | ||
| IC50 (Reversible Inhibition) | ~ 4-5 µM | The concentration of suvorexant that causes 50% inhibition of CYP3A4 activity.[1] |
| Ki (Time-Dependent Inhibition) | 12 µM | The inactivation constant for time-dependent inhibition of CYP3A4.[1] |
| kinact (Time-Dependent Inhibition) | 0.14 min-1 | The maximal rate of inactivation of CYP3A4.[1] |
Mandatory Visualizations
This compound Metabolic Pathway by CYP3A4 (Hypothetical)
Hypothetical metabolic pathway of this compound by CYP3A4.
Experimental Workflow: CYP3A4 Reaction Phenotyping
Workflow for CYP3A4 reaction phenotyping of this compound.
Troubleshooting Logic: Low Metabolic Stability
Troubleshooting low metabolic stability of this compound.
Experimental Protocols
Protocol 1: Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound in human liver microsomes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Ice-cold acetonitrile (B52724) with an internal standard for reaction termination
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a working solution of this compound by diluting the stock solution in buffer to the desired final concentration (typically 1 µM).
-
Thaw HLM on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension and the this compound working solution.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile with an internal standard. The 0-minute time point is prepared by adding the stop solution before the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) x 1000.
-
Protocol 2: CYP3A4 Reaction Phenotyping with Recombinant Enzymes
Objective: To determine the contribution of CYP3A4 to the metabolism of this compound using recombinant human CYP enzymes.
Materials:
-
This compound stock solution
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2D6, 3A4, etc.)
-
NADPH regenerating system
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a working solution of this compound.
-
Dilute each recombinant CYP enzyme to its recommended working concentration in potassium phosphate buffer.
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, add the diluted recombinant CYP enzyme, buffer, and this compound working solution. Include a control with a baculovirus-infected insect cell microsome preparation that does not contain any CYP enzyme.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Termination and Analysis:
-
After a fixed incubation time (e.g., 30 or 60 minutes), terminate the reaction with ice-cold acetonitrile containing an internal standard.
-
Process the samples as described in Protocol 1.
-
Analyze the samples by LC-MS/MS to measure the amount of this compound remaining.
-
-
Data Analysis:
-
Calculate the percentage of this compound metabolized by each CYP isoform relative to the control incubation.
-
The isoform that shows the highest percentage of metabolism is identified as the primary enzyme responsible for this compound's metabolism.
-
Troubleshooting Guide
Problem 1: High variability in metabolic stability results between replicate experiments.
-
Possible Cause: Inconsistent pipetting, temperature fluctuations, or degradation of reagents.
-
Troubleshooting Steps:
-
Ensure accurate and consistent pipetting, especially for small volumes.
-
Verify the incubator temperature is stable at 37°C.
-
Prepare fresh NADPH regenerating system for each experiment.
-
Ensure complete mixing of the reaction components.
-
-
Problem 2: this compound appears to be unstable even in the absence of NADPH.
-
Possible Cause: Chemical instability of this compound in the assay buffer or non-CYP enzymatic degradation.
-
Troubleshooting Steps:
-
Run a control incubation with heat-inactivated microsomes to differentiate between enzymatic and chemical degradation.
-
Assess the stability of this compound in the assay buffer alone at 37°C.
-
If instability is observed, consider if other microsomal enzymes (e.g., esterases) could be involved, depending on the structure of this compound.
-
-
Problem 3: No significant metabolism of this compound is observed in the microsomal stability assay.
-
Possible Cause: this compound is highly stable, the concentration of microsomes is too low, or the incubation time is too short.
-
Troubleshooting Steps:
-
Increase the microsomal protein concentration.
-
Extend the incubation time.
-
Confirm the activity of the microsomes using a known CYP3A4 substrate as a positive control (e.g., midazolam or testosterone).
-
-
Problem 4: In the reaction phenotyping experiment, multiple CYP isoforms appear to metabolize this compound.
-
Possible Cause: this compound is a substrate for multiple CYP enzymes.
-
Troubleshooting Steps:
-
To confirm the primary role of CYP3A4, perform a chemical inhibition study in human liver microsomes using a selective CYP3A4 inhibitor (e.g., ketoconazole). A significant reduction in this compound metabolism in the presence of the inhibitor would confirm the major contribution of CYP3A4.
-
-
Problem 5: Difficulty in detecting and quantifying this compound metabolites by LC-MS/MS.
-
Possible Cause: Low abundance of metabolites, poor ionization efficiency, or co-elution with interfering matrix components.
-
Troubleshooting Steps:
-
Optimize the mass spectrometry parameters for the potential metabolites (if their structures can be predicted).
-
Develop a more effective sample clean-up procedure to reduce matrix effects.
-
Adjust the liquid chromatography gradient to improve the separation of metabolites from the parent compound and matrix components.
-
Consider using a more sensitive mass spectrometer or a different ionization technique.
-
-
References
Technical Support Center: Overcoming Seltorexant Delivery Issues in CNS Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the delivery of Seltorexant in Central Nervous System (CNS) studies. The following guides and frequently asked questions (FAQs) are designed to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the CNS?
This compound (also known as JNJ-42847922) is a potent and selective antagonist of the orexin-2 receptor (OX2R).[1][2] Orexin (B13118510) neuropeptides, Orexin-A and Orexin-B, are produced by neurons in the lateral hypothalamus and play a crucial role in regulating wakefulness, arousal, and sleep-wake cycles.[3][4][5] By selectively blocking the OX2R, this compound is thought to normalize the overactivation of the orexin system, which can contribute to hyperarousal states associated with conditions like major depressive disorder (MDD) and insomnia.[6][7][8]
Q2: What are the main challenges in delivering this compound to the CNS in preclinical studies?
The primary challenges in delivering this compound to the CNS are its poor aqueous solubility and its susceptibility to efflux by the P-glycoprotein (P-gp) transporter at the blood-brain barrier (BBB).[1][9]
-
Poor Solubility: this compound is a lipophilic compound with low water solubility, which can make it difficult to prepare stable and homogenous formulations for in vivo administration, potentially leading to inaccurate dosing and variable absorption.
-
P-glycoprotein (P-gp) Efflux: this compound has been identified as a substrate for the P-gp efflux transporter.[1][9] P-gp is an ATP-dependent pump located on the luminal side of the BBB endothelial cells that actively transports a wide range of substrates out of the brain and back into the bloodstream, thereby limiting their CNS penetration and efficacy.
Q3: What is a recommended vehicle for oral administration of this compound in rodents?
A commonly used and effective vehicle for the oral administration of this compound in preclinical rodent studies is a mixture of:
-
10% Dimethyl Sulfoxide (DMSO)
-
40% Polyethylene Glycol 300 (PEG300)
-
5% Tween 80
-
45% Saline
This vehicle composition is designed to solubilize the lipophilic this compound and maintain it in a stable suspension for accurate dosing.[10]
Troubleshooting Guides
Issue 1: this compound Precipitation in Formulation
Symptoms:
-
Visible solid particles, cloudiness, or crystallization in the vehicle after preparation.
-
Difficulty in drawing a homogenous solution into the dosing syringe.
-
Inconsistent results or lack of expected pharmacological effect in vivo.
Possible Causes:
-
Incorrect solvent ratios: The proportion of DMSO, PEG300, and Tween 80 is critical for maintaining this compound in solution.
-
Low-quality reagents: Impurities in the solvents or this compound powder can act as nucleation sites for precipitation.
-
Temperature fluctuations: Cooling the formulation too quickly or storing it at a low temperature can reduce solubility.
-
Improper mixing: Inadequate vortexing or sonication can lead to incomplete dissolution.
Solutions:
| Step | Action | Detailed Instructions |
| 1. Preparation | Ensure proper order of solvent addition and thorough mixing. | First, dissolve the this compound powder completely in DMSO. Then, add the PEG300 and Tween 80, ensuring the mixture is homogenous before adding the saline. Vortex and/or sonicate the mixture until a clear solution or a fine, stable suspension is achieved. |
| 2. Temperature | Maintain a consistent and appropriate temperature during preparation. | Prepare the formulation at room temperature. Gentle warming (e.g., to 37°C) may aid in dissolution, but avoid excessive heat which could degrade the compound. |
| 3. Reagents | Use high-purity solvents and this compound. | Ensure all vehicle components and the this compound powder are of high analytical grade to minimize impurities. |
| 4. Observation | Visually inspect the formulation before each use. | Before each administration, carefully inspect the solution for any signs of precipitation. If precipitation is observed, attempt to redissolve by gentle warming and vortexing. If it persists, a fresh batch should be prepared. |
Issue 2: Low or Variable CNS Exposure of this compound
Symptoms:
-
Lower than expected brain-to-plasma concentration ratio of this compound.
-
Inconsistent or absent behavioral or physiological effects in treated animals.
-
High variability in experimental data between subjects.
Possible Causes:
-
P-glycoprotein (P-gp) efflux: As a P-gp substrate, this compound is actively transported out of the brain, limiting its accumulation in the CNS.[1][9]
-
Inaccurate dosing: This can be due to precipitation in the formulation or errors in the oral gavage technique.
-
Metabolism: this compound may be subject to first-pass metabolism in the liver.
Solutions:
| Step | Action | Detailed Instructions |
| 1. P-gp Inhibition | Co-administer a P-gp inhibitor. | Cyclosporin A is a known P-gp inhibitor that can be used to increase the brain penetration of this compound.[1][9] A pre-treatment with Cyclosporin A (e.g., 10-20 mg/kg, intraperitoneally) 30-60 minutes before this compound administration can significantly increase its CNS exposure. The exact dose and timing should be optimized for your specific animal model and experimental design. |
| 2. Dosing Technique | Refine the oral gavage procedure. | Ensure proper restraint of the animal and correct placement of the gavage needle to avoid accidental administration into the trachea. Administer the formulation slowly to allow for proper swallowing and absorption. |
| 3. Formulation Optimization | Consider alternative formulation strategies. | For compounds with poor solubility and high P-gp efflux, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance oral bioavailability and potentially reduce P-gp-mediated efflux. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Rodents
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), high purity
-
Polyethylene Glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of DMSO to achieve a 10% final concentration. Vortex until the this compound is completely dissolved.
-
Add the calculated volume of PEG300 to achieve a 40% final concentration. Vortex thoroughly.
-
Add the calculated volume of Tween 80 to achieve a 5% final concentration. Vortex until the solution is homogenous.
-
Slowly add the calculated volume of sterile saline to achieve a 45% final concentration while vortexing.
-
Continue to vortex and/or sonicate the final mixture for 5-10 minutes to ensure a stable and uniform suspension.
-
Visually inspect the final formulation for any signs of precipitation before use.
Protocol 2: Oral Gavage Administration of this compound in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5-2 inches for an adult mouse)
-
1 ml syringe
-
Animal scale
Procedure:
-
Weigh the mouse to accurately calculate the required dose volume.
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Gently but firmly restrain the mouse by the scruff of the neck, ensuring its head and body are in a straight line.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle.
-
Once the needle is correctly positioned in the esophagus, slowly administer the formulation.
-
Gently withdraw the needle and return the mouse to its cage.
-
Monitor the animal for at least 15-30 minutes for any signs of distress, such as coughing or difficulty breathing.[11][12]
Visualizations
Orexin-2 Receptor (OX2R) Signaling Pathway
Caption: Simplified Orexin-2 Receptor (OX2R) signaling pathway.
Experimental Workflow for this compound Oral Gavage in Rodents
Caption: Workflow for this compound oral gavage in rodent studies.
Troubleshooting Logic for Poor CNS Delivery of this compound
References
- 1. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Biology of Orexin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Johnson & Johnson’s investigational this compound shows numerically higher response in patients with depression with insomnia symptoms, with fewer side effects compared to quetiapine XR [jnj.com]
- 7. Johnson & Johnson’s investigational this compound shows numerically higher response in patients with depression with insomnia symptoms, with fewer side effects compared to quetiapine XR [jnj.com]
- 8. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 12. instechlabs.com [instechlabs.com]
Seltorexant tachyphylaxis or tolerance in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding seltorexant, with a specific focus on the potential for tachyphylaxis or tolerance in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as JNJ-42847922) is an investigational drug that functions as a potent and selective antagonist of the human orexin-2 receptor (OX2R).[1] The orexin (B13118510) system, comprised of orexin-1 (OX1R) and orexin-2 (OX2R) receptors, is a key regulator of the sleep-wake cycle and emotional states.[2] By selectively blocking the OX2R, this compound aims to reduce the activity of orexin neurons, thereby decreasing wakefulness and arousal.[2] This targeted mechanism is being investigated for its potential to treat Major Depressive Disorder (MDD) with insomnia symptoms, as disturbances in sleep and heightened arousal are common in this condition.[2][3]
Q2: Is there evidence of tachyphylaxis or tolerance to the therapeutic effects of this compound in long-term studies?
Based on available clinical trial data, this compound does not appear to exhibit tachyphylaxis or tolerance with long-term use. In a 52-week open-label extension (OLE) of a Phase 3 trial for MDD with insomnia symptoms, participants who continued on this compound showed progressively accruing improvement in their depressive symptoms.[4] For instance, the percentage of participants in remission increased significantly from the start of the OLE to week 52.[4] Similarly, improvements in sleep disturbance were maintained over the 52-week period.[4] Another study in participants with insomnia disorder found that the improvements in sleep onset and maintenance observed on night 1 were sustained through night 13, showing no evidence of tolerance within this timeframe.[5]
Q3: What have long-term studies shown regarding the sustained efficacy of this compound?
Long-term data from a 52-week open-label extension (OLE) study demonstrated sustained and even enhanced efficacy of this compound as an adjunctive therapy for MDD with insomnia.[4] A significant proportion of participants not only maintained but also showed continued improvement in depressive symptoms.[4] Remission rates in the group that received this compound throughout the study and the OLE increased from 27.1% at the start of the OLE to 74.0% by week 52.[4] The group that switched from placebo to this compound in the OLE also showed a substantial increase in remission rates, from 19.9% to 73.6% over the same period.[4]
Troubleshooting Guide for Experimental Design
Issue: Observing diminishing effects of this compound in a long-term animal model.
-
Possible Cause 1: Compensatory mechanisms in the orexin system. While clinical data in humans has not shown tolerance, preclinical models could exhibit different adaptive responses.
-
Troubleshooting Step: Investigate potential changes in the expression levels of OX1R and OX2R in key brain regions involved in sleep and wakefulness. Assess the sensitivity of the remaining orexin receptors.
-
-
Possible Cause 2: Altered drug metabolism. Chronic administration might induce metabolic enzymes, leading to faster clearance of this compound.
-
Troubleshooting Step: Conduct pharmacokinetic analysis at different time points throughout the long-term study to determine if the half-life and exposure of this compound are changing over time.
-
Data from Clinical Trials
Table 1: Long-Term Efficacy of this compound in Major Depressive Disorder with Insomnia Symptoms (52-Week Open-Label Extension)
| Timepoint | This compound to this compound Group: Remission Rate (%) | Placebo to this compound Group: Remission Rate (%) |
| OLE Baseline | 27.1% (68/251) | 19.9% (53/267) |
| OLE Week 28 | 57.4% (116/202) | 62.6% (122/195) |
| OLE Week 52 | 74.0% (134/181) | 73.6% (131/178) |
Data from a Phase 3 trial with a 52-week open-label extension (OLE).[4]
Table 2: Change in Sleep Disturbance Score with Long-Term this compound Treatment
| Treatment Group | Mean (SD) Change from OLE Baseline to OLE Week 52 in PROMIS-SD-8a T-score |
| This compound to this compound | -7.4 (9.73) |
Data from a Phase 3 trial with a 52-week open-label extension (OLE).[4]
Experimental Protocols
Protocol: Phase 3, Randomized, Double-Blind, Placebo-Controlled Study of this compound (MDD3001)
-
Objective: To evaluate the efficacy and safety of this compound as an adjunctive treatment to baseline antidepressants in adults and elderly patients with MDD with insomnia symptoms.[6]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[6]
-
Participants: Adult and elderly patients diagnosed with MDD with insomnia symptoms who had an inadequate response to their current SSRI/SNRI antidepressant therapy.[3][6]
-
Intervention: Participants received either this compound (20 mg) or placebo orally once daily, in addition to their ongoing antidepressant medication.[6]
-
Primary Endpoint: Change in the Montgomery-Asberg Depression Rating Scale (MADRS) total score from baseline to day 43.[3][6]
-
Secondary Endpoints: Included assessments of sleep disturbance outcomes.[6]
Visualizations
Caption: this compound's selective antagonism of the orexin-2 receptor.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. J&J pivotal study: this compound shows significant improvement in depression and sleep outcomes [synapse.patsnap.com]
- 4. Restricted [jnjmedicalconnect.com]
- 5. Efficacy and Safety of this compound in Insomnia Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes - BioSpace [biospace.com]
Troubleshooting unexpected results in Seltorexant experiments
Welcome to the technical support center for Seltorexant-related research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential challenges during their experiments with this selective orexin-2 receptor (OX2R) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the human orexin-2 receptor (OX2R).[1][2] The orexin (B13118510) system is a key regulator of sleep-wake cycles, and by selectively blocking the OX2R, this compound is thought to normalize the overactivation of this system, which can contribute to both insomnia and depressive symptoms.[3]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for the OX2R. In a comprehensive screening panel of 50 different receptors, ion channels, and transporters, this compound showed no significant affinity for other targets at a concentration of 1 µM.[4] Its affinity for the human OX2R is high, with a reported pKi of 8.0.[5]
Q3: What are the key pharmacokinetic properties of this compound?
A3: this compound is characterized by rapid absorption and a short elimination half-life.[1] In humans, the time to peak plasma concentration (Tmax) is between 0.3 and 1.5 hours, with an elimination half-life of 2 to 3 hours.[1] It is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[6] this compound is also known to cross the blood-brain barrier.[2][4]
Q4: In what solvents is this compound soluble?
A4: For most biological assays, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[7][8] This stock solution is then further diluted into aqueous experimental buffers. It is crucial to ensure the final DMSO concentration in the assay is low (typically below 0.5%) to avoid solvent-induced artifacts.[7][8] If precipitation occurs upon dilution into an aqueous buffer, gentle warming (e.g., to 37°C) and sonication may aid in dissolution.[7]
In Vitro Assay Troubleshooting
Calcium Mobilization Assay
A common method to assess the functional antagonism of this compound at the OX2R is to measure its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing the receptor.
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human orexin-2 receptor (OX2R).
-
Seed cells into 96- or 384-well black-walled, clear-bottom microplates and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5) solution in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add the dye solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Addition (Antagonist):
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound solutions to the wells and pre-incubate for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of an OX2R agonist (e.g., Orexin-A or a selective small molecule agonist) at a concentration that elicits a submaximal response (e.g., EC80).
-
Using a fluorometric imaging plate reader (FLIPR), add the agonist solution to the wells and immediately begin measuring fluorescence intensity over time.
-
| Unexpected Result | Potential Cause(s) | Troubleshooting Steps |
| No or weak agonist response | 1. Low receptor expression in cells.2. Poor cell health.3. Inactive agonist.4. Suboptimal dye loading. | 1. Verify receptor expression using a positive control antagonist or via qPCR/Western blot.2. Ensure cells are healthy and within a low passage number.3. Use a fresh, validated batch of agonist and perform a dose-response curve.4. Optimize dye loading time and concentration. |
| High background fluorescence | 1. Spontaneous calcium flux due to cell stress.2. Autofluorescence of the compound.3. Incomplete dye washing (if using a wash-based protocol). | 1. Handle cells gently and minimize perturbations. Use a no-wash calcium assay kit if available.[9]2. Run a vehicle control with this compound in the absence of cells to check for intrinsic fluorescence.3. If using a wash protocol, ensure complete removal of extracellular dye. |
| High variability between replicate wells | 1. Inconsistent cell seeding.2. Pipetting errors.3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension and use appropriate seeding techniques.2. Calibrate pipettes and use reverse pipetting for viscous solutions.3. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| This compound shows agonist activity | 1. Off-target effects on other receptors in the cell line that couple to calcium mobilization.2. The compound may have partial agonist activity under certain conditions. | 1. Test this compound in the parental cell line not expressing the OX2R.2. Perform a full dose-response curve in the absence of an agonist. |
| IC50 value for this compound is higher than expected | 1. Agonist concentration is too high.2. Insufficient pre-incubation time with this compound.3. This compound degradation. | 1. Use an agonist concentration at or near its EC80 to provide a sufficient window for antagonism.[5]2. Optimize the pre-incubation time to ensure this compound has reached its binding equilibrium.3. Prepare fresh solutions of this compound for each experiment. |
Radioligand Binding Assay
This assay quantifies the affinity of this compound for the OX2R by measuring its ability to compete with a radiolabeled ligand.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line with high expression of the human OX2R.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-EMPA), and varying concentrations of this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled competitor).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Detection:
-
Rapidly filter the contents of the plate through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
| Unexpected Result | Potential Cause(s) | Troubleshooting Steps |
| Low specific binding signal | 1. Low receptor density in the membrane preparation.2. Insufficient incubation time.3. Degraded radioligand. | 1. Use membranes from a cell line with higher receptor expression.2. Perform a time-course experiment to determine the optimal incubation time.3. Use a fresh batch of radioligand. |
| High non-specific binding | 1. Radioligand concentration is too high.2. Insufficient washing.3. Radioligand binding to the filter. | 1. Use a radioligand concentration at or below its Kd.[5]2. Increase the number and volume of wash steps.3. Pre-treat filters with a blocking agent like polyethyleneimine (PEI).[5] |
| Inconsistent results between assays | 1. Variability in membrane preparation.2. Inconsistent protein concentration determination.3. Pipetting errors. | 1. Standardize the membrane preparation protocol.2. Use a consistent and reliable method for protein quantification.3. Calibrate pipettes and ensure accurate liquid handling. |
| Calculated Ki for this compound is different than expected | 1. Incorrect Kd value for the radioligand used in the Cheng-Prusoff equation.2. Assay not at equilibrium.3. Buffer composition affecting binding. | 1. Ensure an accurate Kd for the radioligand has been determined under your experimental conditions.2. Confirm that the incubation time is sufficient to reach equilibrium.3. Check and standardize the pH and ionic strength of the assay buffer. |
In Vivo Experiment Troubleshooting
Electrophysiology in Brain Slices
This technique can be used to study how this compound modulates the electrical activity of neurons, for example, in hypothalamic slices containing orexin neurons.
-
Slice Preparation:
-
Acutely prepare brain slices (e.g., 250-300 µm thick) from a rodent containing the brain region of interest (e.g., lateral hypothalamus).
-
Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).
-
-
Recording Setup:
-
Transfer a slice to a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF.
-
Use whole-cell patch-clamp to record from individual neurons.
-
-
This compound Application:
-
Establish a stable baseline recording.
-
Bath-apply this compound at the desired concentration and record changes in neuronal properties (e.g., membrane potential, firing rate, synaptic currents).
-
| Unexpected Result | Potential Cause(s) | Troubleshooting Steps |
| No effect of this compound | 1. Poor brain slice health.2. Low or no expression of OX2R in the recorded neuron.3. This compound not reaching the target in the slice. | 1. Ensure optimal slice preparation and maintenance conditions.2. Target neurons known to express OX2R or use transgenic animals with fluorescently labeled orexin-receptive neurons.3. Allow sufficient time for this compound to perfuse into the slice. |
| Unstable recordings after this compound application | 1. Solvent (e.g., DMSO) affecting cell health or recording stability.2. Off-target effects of this compound at high concentrations. | 1. Ensure the final DMSO concentration is minimal (<0.1%). Run a vehicle control.2. Use the lowest effective concentration of this compound. |
| Variability in response between slices/animals | 1. Differences in animal age, sex, or genetic background.2. Circadian effects on the orexin system.3. Variability in slice quality. | 1. Use a consistent and well-defined animal cohort.2. Perform experiments at a consistent time of day.3. Maintain a standardized slice preparation protocol. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical Pharmacokinetics of this compound
| Parameter | Species | Value | Reference |
| Half-life (t1/2) | Rat | ~2 hours | [4] |
| Time to peak concentration (Tmax) | Rat | 0.33 - 0.5 hours | [4] |
| Brain Penetration | Rat | Yes | [2][4] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Model | Species | Dose | Effect | Reference |
| Sleep/Wake EEG | Rat | 3-30 mg/kg (p.o.) | Dose-dependent increase in NREM sleep time and reduction in NREM latency. | [2][4] |
| Stress-Induced ACTH Release | Mouse | 30 mg/kg (p.o.) | Absent stress-induced ACTH release. | [10] |
Table 3: Clinical Trial Data for this compound in Major Depressive Disorder (MDD) with Insomnia
| Study Phase | Comparison | Primary Endpoint | Key Finding | Reference |
| Phase 3 (MDD3005) | This compound vs. Quetiapine (B1663577) XR | Response rate at 26 weeks | Numerically higher response with this compound (57.4% vs. 53.4%), but not statistically significant. This compound had fewer side effects. | [11] |
| Phase 2b | This compound vs. Placebo | Change in MADRS total score at week 6 | This compound 20 mg showed greater improvement vs. placebo, especially in patients with moderate to severe insomnia. | [12] |
Visualizations
This compound's Mechanism of Action
General Experimental Workflow for In Vitro Antagonist Assay
Troubleshooting Logic for Weak Antagonist Effect
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. Frontiers | Selective Inhibition of Orexin-2 Receptors Prevents Stress-Induced ACTH Release in Mice [frontiersin.org]
- 11. Johnson & Johnson’s investigational this compound shows numerically higher response in patients with depression with insomnia symptoms, with fewer side effects compared to quetiapine XR [jnj.com]
- 12. Efficacy and Safety of this compound as Adjunctive Therapy in Major Depressive Disorder: A Phase 2b, Randomized, Placebo-Controlled, Adaptive Dose-Finding Study - PMC [pmc.ncbi.nlm.nih.gov]
Impact of Seltorexant on next-day performance in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Seltorexant (also known as JNJ-42847922 or MIN-202) in animal models, with a specific focus on its impact on next-day performance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective orexin-2 receptor (OX2R) antagonist.[1][2][3] The orexin (B13118510) system, consisting of neuropeptides orexin-A and orexin-B and their receptors (OX1R and OX2R), is a critical regulator of wakefulness and arousal.[4][5] this compound selectively blocks the OX2R, which is believed to be more directly involved in sleep regulation, thereby reducing orexin-promoted wakefulness without significantly affecting the OX1R, which is more densely located in brain regions associated with anxiety and panic responses.[1][6] This selective antagonism is hypothesized to promote sleep while preserving a normal sleep architecture.[7]
Q2: What is the expected effect of this compound on sleep parameters in rats?
A2: In male Sprague-Dawley rats, oral administration of this compound at doses of 3-30 mg/kg dose-dependently promotes sleep.[4][7][8] The primary effects observed are a significant reduction in the latency to non-rapid eye movement (NREM) sleep and an increase in the total duration of NREM sleep, particularly within the first two hours post-administration.[7][8] Notably, REM sleep is minimally affected, and the sleep-promoting effects are maintained after 7 days of repeated dosing.[6][7]
| Parameter | This compound Dose (mg/kg, p.o.) | Animal Model | Key Finding | Citation |
| NREM Sleep Latency | 3 - 30 | Sprague-Dawley Rat | Dose-dependent reduction | [7][8] |
| NREM Sleep Duration | 3 - 30 | Sprague-Dawley Rat | Dose-dependent increase | [7][8] |
| REM Sleep | 3 - 30 | Sprague-Dawley Rat | Minimally affected | [7][8] |
| Sleep Architecture | 3 - 30 | Sprague-Dawley Rat | Preserved | [4][9] |
| Effect Maintenance | 30 | Sprague-Dawley Rat | Effects maintained over 7-day repeated dosing | [7] |
Q3: How does the pharmacokinetic profile of this compound relate to its potential for next-day residual effects?
A3: this compound exhibits a pharmacokinetic profile that is considered ideal for a hypnotic agent, with a low likelihood of next-day residual effects.[2] Studies in rats show that after oral administration, it rapidly crosses the blood-brain barrier and occupies OX2R binding sites, with peak occupancy occurring around 60 minutes post-dose.[6][7] However, it is also rapidly cleared from the brain; receptor occupancy declines significantly by 4 hours and is negligible by 24 hours post-administration.[6] This rapid clearance, coupled with a short elimination half-life of 2-3 hours, means the drug is largely absent from the system by the following day, minimizing the risk of next-day sedation or performance impairment.[2]
Q4: Have studies assessed this compound's impact on motor coordination in animal models?
A4: Yes. Preclinical studies in rats have shown that this compound does not impair motor coordination or affect performance on the rotarod test.[6] It also did not potentiate alcohol-induced ataxia, further suggesting a lack of next-day impairment on motor functions.[6] Additionally, this compound did not show intrinsic motivational properties, as it did not increase dopamine (B1211576) release in the nucleus accumbens or produce a conditioned place preference in mice, distinguishing it from other hypnotics like zolpidem.[7][8]
Troubleshooting & Experimental Guides
Issue: I am not observing a significant hypnotic effect in my rat model.
-
Dosing Time: Ensure administration occurs during the animal's active phase (the dark phase for nocturnal rodents) to best observe hypnotic activity.[6] While effects are also seen in the light phase, the drive for wakefulness is lower, which might alter the perceived magnitude of the effect.
-
Dosage: this compound's hypnotic effects are dose-dependent.[4][6] A dose of at least 3 mg/kg (p.o.) is typically required to see initial effects in rats, with more robust effects at 10-30 mg/kg.[7]
-
Vehicle Control: Ensure your vehicle control is appropriate and does not have any intrinsic effects on sleep.
-
Acclimatization: Animals must be properly acclimatized to the testing environment (e.g., polysomnography chambers) to minimize stress, which can confound sleep measurements.
Issue: How can I design an experiment to specifically test for next-day residual effects on motor performance?
You can use a standard rotarod test protocol. This experiment measures an animal's ability to maintain balance on a rotating rod, a task that is sensitive to sedative-hypnotic drugs.
Experimental Protocol: Rotarod Test for Next-Day Performance
-
Apparatus: An automated rotarod apparatus with adjustable speed.
-
Animals: Mice or rats.
-
Training Phase (3 days):
-
Acclimate animals to the testing room for at least 1 hour before each session.
-
Place each animal on the stationary rod for 60 seconds.
-
On two consecutive days prior to testing, train the animals on the rotarod at a low, constant speed (e.g., 4 rpm) for 5 minutes. This establishes a stable baseline performance.
-
-
Testing Phase (Day 4):
-
Administer this compound (e.g., 10 or 30 mg/kg, p.o.) or vehicle at the beginning of the animal's rest (light) cycle.
-
At specified time points post-administration (e.g., 8, 12, and 24 hours) to assess next-day effects, place the animal on the rotarod.
-
Set the rod to accelerate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall off the rod or until the animal passively rotates with the rod for two consecutive turns.
-
Conduct 2-3 trials per animal at each time point, with a 15-20 minute inter-trial interval.
-
-
Data Analysis: Compare the latency to fall between the this compound-treated groups and the vehicle control group at the 24-hour time point. A lack of significant difference indicates no next-day impairment of motor coordination.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. immune-system-research.com [immune-system-research.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of JNJ-42847922, a Selective Orexin-2 Receptor Antagonist, as a Clinical Candidate for the Treatment of Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and Safety of this compound in Insomnia Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent Seltorexant Exposure in Chronic Dosing Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure consistent Seltorexant exposure in chronic dosing studies. Maintaining consistent drug levels is critical for the reliable evaluation of efficacy and safety in long-term preclinical and clinical research.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary metabolic pathway for this compound? | This compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver[1]. |
| What is the pharmacokinetic profile of this compound? | This compound is rapidly absorbed after oral administration, with time to maximum plasma concentration (Tmax) ranging from 0.3 to 1.5 hours. It has a relatively short elimination half-life of 2 to 3 hours[1]. Pharmacokinetics have been shown to be dose-linear within the 10-40 mg range[2]. |
| Do patient demographics like age and ethnicity affect this compound exposure? | No, clinical studies have indicated that age and ethnicity do not have an apparent impact on the pharmacokinetics of this compound within the studied dose ranges[2]. |
| Is this compound a substrate for any drug transporters? | Yes, preclinical studies suggest that this compound is a substrate of the P-glycoprotein (P-gp) efflux transporter[3]. This means that P-gp can actively transport this compound out of cells, which can affect its distribution and concentration in the body. |
| Are there any established guidelines for therapeutic drug monitoring (TDM) of this compound? | Currently, there are no established public guidelines for the routine therapeutic drug monitoring of this compound in clinical practice. |
Troubleshooting Guide for Inconsistent this compound Exposure
Unexpected variability in this compound plasma concentrations can compromise the integrity of chronic dosing studies. The following guide provides a structured approach to identifying and mitigating potential sources of this variability.
Issue 1: Lower-than-Expected this compound Plasma Concentrations
Potential Causes:
-
Concomitant use of CYP3A4 inducers: Strong inducers of the CYP3A4 enzyme can accelerate the metabolism of this compound, leading to lower systemic exposure.
-
Poor medication adherence: In clinical studies, patients may not be taking the study drug as prescribed.
-
Malabsorption: Gastrointestinal conditions or concurrent medications affecting gut motility or pH could potentially reduce the absorption of this compound.
-
High P-gp activity: Increased expression or activity of the P-gp transporter could lead to enhanced efflux and reduced absorption of this compound.
Troubleshooting Steps:
-
Review Concomitant Medications: Carefully review the participant's medication list for any known CYP3A4 inducers.
-
Assess Medication Adherence: Implement adherence monitoring strategies such as pill counts, electronic monitoring, or patient diaries.
-
Investigate Gastrointestinal Factors: In cases of suspected malabsorption, a clinical evaluation may be necessary.
-
Consider P-gp Interactions: While routine screening for P-gp activity is not standard, be mindful of co-administering known P-gp inducers.
Issue 2: Higher-than-Expected this compound Plasma Concentrations
Potential Causes:
-
Concomitant use of CYP3A4 inhibitors: Strong or moderate inhibitors of CYP3A4 can significantly slow down the metabolism of this compound, leading to its accumulation and increased plasma concentrations[1].
-
Hepatic impairment: Since this compound is primarily metabolized in the liver, impaired liver function can reduce its clearance.
-
Concomitant use of P-gp inhibitors: Inhibition of the P-gp transporter can lead to increased absorption and reduced clearance of this compound[3].
Troubleshooting Steps:
-
Review Concomitant Medications: Screen for any known CYP3A4 or P-gp inhibitors.
-
Evaluate Liver Function: Monitor liver function tests (e.g., ALT, AST, bilirubin) regularly, especially in participants with pre-existing liver conditions.
-
Dose Adjustment: If co-administration with a strong or moderate CYP3A4 inhibitor is unavoidable, a dose reduction of this compound should be considered.
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
Objective: To accurately and precisely quantify the concentration of this compound in plasma samples.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 200 µL of a protein precipitation solution (e.g., acetonitrile (B52724) containing an internal standard).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry (MS/MS):
-
Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
-
Quantification:
-
Construct a calibration curve using standards of known this compound concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.
-
Visualizations
Caption: this compound Metabolism and Drug Interaction Pathway.
Caption: Troubleshooting Workflow for Inconsistent this compound Exposure.
References
Validation & Comparative
Seltorexant vs. Suvorexant: A Preclinical Comparison in Insomnia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical performance of seltorexant and suvorexant, two orexin (B13118510) receptor antagonists investigated for the treatment of insomnia. The information presented is based on available experimental data from studies in rodent models, primarily Sprague-Dawley rats.
Introduction
Insomnia is a prevalent sleep disorder characterized by difficulty initiating or maintaining sleep. The orexin system, a key regulator of wakefulness, has emerged as a critical target for the development of novel hypnotics. Orexin-A and orexin-B are neuropeptides that promote wakefulness by binding to orexin 1 (OX1) and orexin 2 (OX2) receptors. By antagonizing these receptors, this compound and suvorexant aim to suppress the wake-promoting signals of the orexin system, thereby facilitating sleep.
This compound , a selective orexin-2 receptor antagonist (SORA), is under investigation for its potential to treat insomnia, particularly in the context of major depressive disorder. Its targeted action on the OX2 receptor may offer a distinct therapeutic profile.
Suvorexant , a dual orexin receptor antagonist (DORA), blocks both OX1 and OX2 receptors and is an approved treatment for insomnia. Its broader mechanism of action affects a wider range of orexin signaling pathways.
This guide will delve into the preclinical data available for both compounds, focusing on their effects on sleep architecture, and will provide an overview of the experimental methodologies used in these studies.
Mechanism of Action
Both this compound and suvorexant exert their sleep-promoting effects by inhibiting the orexin signaling pathway, which is central to maintaining arousal and wakefulness. However, their mechanisms differ in their receptor selectivity.
This compound is a selective antagonist of the orexin-2 receptor (OX2R). The OX2 receptor is believed to play a predominant role in the regulation of sleep and wake states. By specifically blocking this receptor, this compound is hypothesized to reduce wakefulness and promote sleep with a potentially different side-effect profile compared to dual antagonists.
Suvorexant is a dual antagonist of both the orexin-1 (OX1R) and orexin-2 (OX2R) receptors. This non-selective antagonism leads to a broader inhibition of the orexin system. The blockade of both receptor subtypes is thought to contribute to its efficacy in both sleep onset and maintenance.
Preclinical Efficacy in Insomnia Models
The following tables summarize the quantitative data from preclinical studies in Sprague-Dawley rats, a common animal model for sleep research. It is important to note that a direct head-to-head comparative study under identical experimental conditions was not available in the reviewed literature. Therefore, the data presented below is compiled from separate studies, and any direct comparison should be made with caution.
This compound: Effects on Sleep Architecture in Rats
| Dose (mg/kg, p.o.) | Change in NREM Sleep Latency | Change in NREM Sleep Duration | Change in REM Sleep | Animal Model |
| 1 | - | - | No significant effect | Sprague-Dawley Rat |
| 3 | Dose-dependent reduction | Dose-dependent increase | No significant effect | Sprague-Dawley Rat |
| 10 | Dose-dependent reduction | Dose-dependent increase | No significant effect | Sprague-Dawley Rat |
| 30 | Dose-dependent reduction | Dose-dependent increase | No significant effect | Sprague-Dawley Rat |
Data compiled from studies where this compound was administered during the active (dark) phase of the animals. The effective dose (ED50) for sleep induction and promotion was estimated to be 3 mg/kg.[1]
Suvorexant: Effects on Sleep Architecture in Rats
| Dose (mg/kg, i.p.) | Change in Slow-Wave Sleep (SWS) Latency | Change in REM Sleep Latency | Change in SWS and REM Fragmentation | Animal Model |
| 10 | Dose-dependent decrease | Dose-dependent decrease | Increased fragmentation | Sprague-Dawley Rat |
| 30 | Dose-dependent decrease | Dose-dependent decrease | Increased fragmentation | Sprague-Dawley Rat |
Data from a study where suvorexant was administered at the onset of the light phase. The study also noted that while promoting sleep onset, suvorexant may increase sleep fragmentation.[2]
Experimental Protocols
The following section outlines a general methodology for assessing the effects of sleep-modulating compounds in preclinical rodent models, based on the reviewed literature.
Animals and Housing
-
Species: Adult male Sprague-Dawley rats are a commonly used model.
-
Housing: Animals are typically housed individually in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
Surgical Implantation for EEG/EMG Recording
-
Anesthesia: Animals are anesthetized using a suitable agent (e.g., isoflurane).
-
Electrode Placement:
-
EEG (Electroencephalogram): Stainless steel screw electrodes are implanted into the skull over specific cortical areas (e.g., frontal and parietal cortices) to record brain electrical activity.
-
EMG (Electromyogram): Flexible wire electrodes are inserted into the nuchal (neck) muscles to monitor muscle tone.
-
-
Head Assembly: The electrode leads are connected to a head-mounted pedestal, which is secured to the skull with dental cement.
-
Recovery: A post-operative recovery period is allowed before any experimental procedures.
Sleep Recording and Analysis
-
Acclimation: Animals are habituated to the recording chambers and tethered to the recording system to minimize stress.
-
Drug Administration: this compound or suvorexant (or vehicle control) is administered orally (p.o.) or intraperitoneally (i.p.) at the beginning of either the dark (active) or light (inactive) phase, depending on the study design.
-
Data Acquisition: Continuous EEG and EMG recordings are collected for a specified period (e.g., 6-12 hours) post-dosing.
-
Sleep Scoring: The recorded data is visually or automatically scored in epochs (e.g., 10-30 seconds) to classify the animal's state as wakefulness, NREM sleep, or REM sleep based on standard criteria for EEG waveforms and EMG activity.
-
Data Analysis: Key sleep parameters are quantified, including:
-
Sleep Latency: Time from drug administration to the first consolidated episode of NREM or REM sleep.
-
Total Sleep Time: The cumulative duration of NREM and REM sleep.
-
Wakefulness: The total time spent awake.
-
Sleep Architecture: The duration and percentage of time spent in each sleep stage (NREM, REM).
-
Bout Analysis: The number and duration of individual sleep/wake episodes.
-
References
- 1. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of suvorexant on event-related oscillations and EEG sleep in rats exposed to chronic intermittent ethanol vapor and protracted withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
Seltorexant vs. Lemborexant: A Comparative Analysis of Orexin Receptor Antagonists
A deep dive into the mechanisms of action, receptor affinities, and signaling pathways of two distinct orexin (B13118510) receptor antagonists for researchers and drug development professionals.
The orexin system, with its critical role in regulating wakefulness, arousal, and sleep, has become a key target for the development of novel treatments for sleep-wake disorders and related conditions. Seltorexant and lemborexant are two prominent orexin receptor antagonists that have demonstrated efficacy in clinical trials. While both drugs target the orexin system, they exhibit distinct pharmacological profiles, primarily differing in their selectivity for the two orexin receptor subtypes: orexin-1 receptor (OX1R) and orexin-2 receptor (OX2R). This guide provides a comprehensive comparison of the mechanisms of action of this compound and lemborexant, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
At a Glance: Key Differences in Receptor Selectivity
This compound is a selective orexin-2 receptor antagonist (SORA), demonstrating a significantly higher affinity for OX2R over OX1R.[1] In contrast, lemborexant is a dual orexin receptor antagonist (DORA), targeting both OX1R and OX2R with high affinity.[2][3] This fundamental difference in receptor selectivity is the primary driver of their distinct pharmacological effects.
Quantitative Comparison of Receptor Binding Affinities
The binding affinities of this compound and lemborexant for human orexin receptors have been determined through in vitro radioligand binding assays. The following table summarizes the key quantitative data:
| Compound | Target Receptor | Binding Affinity (Kᵢ) | Species | Reference |
| This compound | OX2R | pKᵢ = 8.0 | Human | [4][5] |
| OX1R | >100-fold lower than OX2R | Human | [1] | |
| Lemborexant | OX1R | 6.1 nM | Human | [2][3] |
| OX2R | 2.6 nM / 3 nM | Human | [2][6] |
Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. pKᵢ is the negative logarithm of the Kᵢ value.
Mechanism of Action: Interrupting the Wakefulness Signal
Both this compound and lemborexant exert their sleep-promoting effects by competitively antagonizing orexin receptors in the brain. Orexin neuropeptides (orexin-A and orexin-B), produced by neurons in the lateral hypothalamus, are key promoters of wakefulness and arousal.[7] By blocking the binding of these neuropeptides to their receptors, this compound and lemborexant suppress the downstream signaling pathways that maintain an alert state, thereby facilitating the transition to and maintenance of sleep.[7][8]
The Orexin Signaling Pathway
Activation of orexin receptors, which are G-protein coupled receptors (GPCRs), triggers a cascade of intracellular signaling events. Both OX1R and OX2R can couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺), a key second messenger that promotes neuronal excitability and wakefulness.[7][9][10][11] OX2R can also couple to Gi and Gs proteins, further modulating neuronal activity.[9]
The following diagram illustrates the generalized orexin signaling pathway:
References
- 1. researchgate.net [researchgate.net]
- 2. Lemborexant | OX1R/OX2R antagonist | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]
- 8. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The Orexin receptors: Structural and anti-tumoral properties [frontiersin.org]
Seltorexant vs. Dual Orexin Receptor Antagonists (DORAs): A Comparative Efficacy Guide
An objective analysis of seltorexant, a selective orexin-2 receptor antagonist, and dual orexin (B13118510) receptor antagonists (DORAs) for researchers and drug development professionals. This guide synthesizes clinical trial data on their efficacy in treating insomnia and major depressive disorder.
The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a critical regulator of the sleep-wake cycle. Its overactivation can lead to hyperarousal, a key factor in insomnia and a contributing element to major depressive disorder (MDD). Dual orexin receptor antagonists (DORAs), such as suvorexant, lemborexant, and daridorexant, block both orexin receptors and are approved for treating insomnia.[1][2] this compound represents a newer, more targeted approach as a selective orexin-2 receptor antagonist (SORA) under investigation primarily for MDD with insomnia symptoms.[3][4] This guide provides a detailed comparison of the efficacy, mechanisms, and experimental backing for these two classes of orexin system modulators.
Mechanism of Action: Selective vs. Dual Receptor Blockade
DORAs function by competitively binding to and inhibiting both OX1 and OX2 receptors, thereby turning down the wake-promoting signals throughout the brain.[1] In contrast, this compound's mechanism is focused solely on the OX2 receptor.[4] The OX2 receptor is understood to be the primary mediator of orexin's role in promoting and sustaining wakefulness, which may suggest that selective antagonism is sufficient to improve sleep.[5] This targeted approach could potentially offer a different safety and efficacy profile compared to dual antagonism.
Comparative Efficacy in Insomnia Disorder
DORAs are well-established treatments for insomnia, with multiple Phase 3 trials demonstrating their efficacy over placebo. This compound has also been studied in insomnia, showing significant improvements in sleep initiation. A direct comparison of reported clinical trial data provides insight into their relative performance on key sleep parameters.
Table 1: Efficacy in Insomnia from Phase 3 Clinical Trials (Change from Baseline vs. Placebo)
| Drug (Dose) | Measurement Method | Latency to Persistent Sleep (LPS) | Wake After Sleep Onset (WASO) | Subjective Total Sleep Time (sTST) |
|---|---|---|---|---|
| This compound (10 mg) | Polysomnography (PSG) | Night 1: -36% (vs. Placebo)[6] | Night 1 (WASO-6): NS[6] | - |
| This compound (20 mg) | Polysomnography (PSG) | Night 1: -49% (vs. Placebo)[6] | Night 1 (WASO-6): Significant Improvement[6] | - |
| Suvorexant (20/15 mg) | Polysomnography (PSG) | Month 1: -9.3 min[7] | Month 1: -21.4 min[7] | - |
| Suvorexant (20/15 mg) | Sleep Diary | - | - | Month 1: +22.4 min[7] |
| Lemborexant (5 mg) | Polysomnography (PSG) | Month 1: -11.6 min[8] | Month 1: -23.7 min[9][10] | - |
| Lemborexant (10 mg) | Polysomnography (PSG) | Month 1: -14.9 min[8] | Month 1: -25.4 min[9][10] | - |
| Daridorexant (25 mg) | Polysomnography (PSG) | Month 1: -8.3 min[11][12] | Month 1: -18.3 min[11][12] | Month 1: +10.9 min[11] |
| Daridorexant (50 mg) | Polysomnography (PSG) | Month 1: -11.4 min[11][12] | Month 1: -29.1 min[11][12] | Month 1: +22.0 min[11] |
Note: Data are from separate trials and not from head-to-head comparisons. LPS for this compound is reported as a least squares mean ratio vs. placebo. NS = Not Significant. WASO-6 = Wake after sleep onset over the first 6 hours.
Efficacy in Major Depressive Disorder (MDD) with Insomnia
This compound is being uniquely developed as an adjunctive treatment for MDD with insomnia symptoms, a significant unmet need.[3] Phase 3 data indicate that this compound not only improves sleep but also provides a clinically meaningful reduction in depressive symptoms when added to standard antidepressant therapy (SSRIs/SNRIs).
Table 2: Efficacy of Adjunctive this compound in MDD with Insomnia Symptoms
| Trial | Primary Endpoint | Result (this compound 20 mg vs. Placebo) | Key Findings |
|---|---|---|---|
| MDD3001 | Change in Montgomery-Åsberg Depression Rating Scale (MADRS) Total Score at Day 43 | Statistically significant and clinically meaningful improvement vs. placebo.[3][4][13] | Achieved all primary and secondary endpoints, demonstrating improvement in both depressive symptoms and sleep disturbance.[3][4] |
| MDD3005 | Response Rate at Week 26 (vs. Quetiapine (B1663577) XR) | Numerically greater response (57.4% vs 53.4%), but not statistically significant.[14] | Showed large and clinically meaningful improvements in MADRS total score (-23.0) and a more favorable safety profile with fewer side effects than quetiapine XR.[14] |
While DORAs are not indicated for MDD, their impact on sleep can indirectly benefit patients with comorbid depression. However, most pivotal trials for DORAs excluded patients with severe psychiatric disorders.[15] this compound is the first orexin antagonist to demonstrate a direct antidepressant effect in large-scale trials.[15][16]
Experimental Protocols
The efficacy data presented are derived from rigorous, controlled clinical trials. Understanding the methodology is crucial for interpreting the results.
Standard Phase 3 Insomnia Trial Protocol
A typical Phase 3 study for an orexin antagonist in insomnia follows a standardized design to ensure robust and reliable data.
-
Study Design : The trials are generally randomized, double-blind, placebo-controlled, parallel-group studies conducted over several months.[7][11][17]
-
Participant Population : Participants are adults (e.g., 18-85 years) who meet the diagnostic criteria for insomnia disorder according to the Diagnostic and Statistical Manual of Mental Disorders (DSM-5).[18] Severity is often confirmed using the Insomnia Severity Index (ISI), with a score ≥15 indicating moderate to severe symptoms.[13] Key exclusion criteria include other sleep disorders (e.g., sleep apnea) and certain psychiatric comorbidities.[18]
-
Interventions : Participants are randomized to receive a nightly oral dose of the investigational drug (e.g., this compound 20 mg), an active comparator (in some trials), or a matching placebo for the duration of the study.[13][19]
-
Efficacy Assessments :
-
Polysomnography (PSG) : Considered the "gold standard" for objective sleep measurement, PSG is conducted overnight in a sleep laboratory at baseline and specific follow-up points (e.g., Night 1, Month 1, Month 3).[20][21] It measures key endpoints like Latency to Persistent Sleep (LPS) and Wake After Sleep Onset (WASO).[20]
-
Sleep Diaries : Participants record their sleep patterns nightly at home using a standardized electronic diary.[22][23] This provides subjective data on endpoints like subjective Total Sleep Time (sTST) and subjective Wake After Sleep Onset (sWASO).[18]
-
-
Statistical Analysis : The primary analysis typically uses a mixed-effects model for repeated measures (MMRM) to compare the change from baseline in key efficacy endpoints between the active treatment and placebo groups.[8]
Conclusion
Both this compound and DORAs represent significant advancements in sleep medicine by targeting the underlying hyperarousal associated with the orexin system.
-
DORAs (Suvorexant, Lemborexant, Daridorexant) are established, effective treatments for insomnia, demonstrating consistent improvements in both objective and subjective measures of sleep onset and maintenance.[7][9][11]
-
This compound , the first selective OX2R antagonist in late-stage development, has shown efficacy in improving sleep initiation.[6] More importantly, it has demonstrated a novel, statistically significant antidepressant effect when used as an adjunctive therapy for patients with MDD and comorbid insomnia, a key differentiator from the DORA class.[3][13]
References
- 1. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vjneurology.com [vjneurology.com]
- 3. J&J pivotal study: this compound shows significant improvement in depression and sleep outcomes [synapse.patsnap.com]
- 4. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Safety of this compound in Insomnia Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suvorexant in Patients with Insomnia: Pooled Analyses of Three-Month Data from Phase-3 Randomized Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcsm.aasm.org [jcsm.aasm.org]
- 9. rhochistj.org [rhochistj.org]
- 10. Lemborexant (Dayvigo) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Idorsia receives US FDA approval of QUVIVIQ (daridorexant) 25 and 50 mg for the treatment of adults with insomnia [prnewswire.com]
- 12. quviviqhcp.com [quviviqhcp.com]
- 13. Restricted [jnjmedicalconnect.com]
- 14. Johnson & Johnson’s investigational this compound shows numerically higher response in patients with depression with insomnia symptoms, with fewer side effects compared to quetiapine XR [jnj.com]
- 15. academic.oup.com [academic.oup.com]
- 16. This compound for major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Scholars@Duke publication: Suvorexant in Patients With Insomnia: Results From Two 3-Month Randomized Controlled Clinical Trials. [scholars.duke.edu]
- 18. neurologylive.com [neurologylive.com]
- 19. Suvorexant for Insomnia · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 20. openaccessjournals.com [openaccessjournals.com]
- 21. Comparing polysomnography, actigraphy, and sleep diary in the home environment: The Study of Women’s Health Across the Nation (SWAN) Sleep Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. The Consensus Sleep Diary: Standardizing Prospective Sleep Self-Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validating Seltorexant's Selectivity for the Orexin 2 Receptor (OX2R) with Functional Assays
A Comparative Guide for Researchers
Seltorexant (JNJ-42847922/MIN-202) is an investigational drug that functions as a potent and selective antagonist of the human orexin-2 receptor (OX2R).[1][2][3] The orexin (B13118510) system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a critical regulator of wakefulness and arousal.[4] By selectively blocking OX2R, this compound aims to reduce excessive wakefulness, distinguishing it from dual orexin receptor antagonists (DORAs) like suvorexant and lemborexant, which target both OX1R and OX2R.[1][4][5] This guide provides a comparative overview of the functional assays used to validate this compound's selectivity, presenting key data and experimental protocols for researchers in drug development.
Comparative Selectivity Profile
The defining characteristic of this compound is its high selectivity for OX2R over OX1R. This is quantified through binding affinity (Ki) and functional inhibition (IC50) assays. This compound demonstrates over 100-fold greater binding affinity for OX2R compared to OX1R.[5] Functional assays, such as measuring changes in intracellular calcium, confirm this high affinity translates into potent functional activity.[6]
For comparison, DORAs like suvorexant, lemborexant, and daridorexant are designed to antagonize both receptors.[5][6] While both selective and dual antagonists are effective in promoting sleep, the selective blockade of OX2R may offer a different therapeutic profile.[7] Preclinical data suggest that OX1R blockade in the presence of OX2R antagonism can dysregulate REM sleep, highlighting the potential benefits of a selective approach.[2]
| Compound | Type | OX1R Affinity (Ki or IC50, nM) | OX2R Affinity (Ki or IC50, nM) | Selectivity Ratio (OX1R/OX2R) |
| This compound | 2-SORA | ~1000 (pKi ~6.0) | 10 (pKi = 8.0) | >100-fold for OX2R |
| Lemborexant | DORA | 6.1 | 2.6 | ~2.3-fold for OX2R |
| Suvorexant | DORA | 1.3 | 0.17 | ~7.6-fold for OX1R |
| Daridorexant | DORA | Not specified, balanced antagonism | Not specified, balanced antagonism | N/A |
Note: Data is compiled from multiple sources and may represent pKi or IC50 values converted to nM for comparison.[2][5][8][9] The selectivity of DORAs can vary; for instance, lemborexant acts more strongly on OX2 receptors, while suvorexant has a higher affinity for OX1 receptors.[10]
Signaling Pathways and Mechanism of Action
Orexin receptors are G-protein-coupled receptors (GPCRs). Both OX1R and OX2R primarily couple to Gq proteins, which, upon activation, stimulate phospholipase C (PLC).[11] This leads to the production of inositol (B14025) triphosphate (IP3), which binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[12] This increase in cytosolic Ca2+ is a measurable signal that forms the basis of common functional assays. This compound selectively binds to and blocks OX2R, preventing the downstream signaling cascade initiated by orexin peptides.
Caption: Orexin signaling pathway and this compound's selective antagonism at OX2R.
Functional Assay: Intracellular Calcium Mobilization
A primary method to determine the functional potency and selectivity of orexin receptor antagonists is the intracellular calcium mobilization assay.[6][11][13] This assay is well-suited for high-throughput screening and directly measures the consequence of Gq-coupled receptor activation.[12] The workflow involves using a fluorescent calcium indicator, like Fluo-4 AM or Fura-2 AM, which can enter the cell and becomes fluorescent upon binding to calcium.[14][15] An instrument, such as a Fluorometric Imaging Plate Reader (FLIPR), is used to measure the change in fluorescence intensity over time following agonist stimulation.[12][13]
Caption: Workflow for a typical intracellular calcium mobilization functional assay.
Experimental Protocol: Calcium Mobilization Assay
This protocol provides a generalized procedure for assessing the antagonist activity of this compound at OX1R and OX2R expressed in a recombinant cell line (e.g., HEK293 or CHO cells).
1. Materials and Reagents:
-
Cell Lines: Adherent cell lines (e.g., CHO-K1) stably transfected to express human OX1R or OX2R.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM/F-12) with supplements (10% FBS, antibiotics).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Assay Buffer: HEPES-buffered saline (HBS) or similar physiological buffer.
-
Calcium Indicator: Fluo-4 AM or Fura-2 AM (1 mM stock in anhydrous DMSO).
-
Pluronic F-127: 20% (w/v) solution in DMSO to aid dye loading.[14]
-
Compounds: this compound, reference antagonists, and Orexin-A (agonist) prepared in appropriate solvents and diluted in assay buffer.
2. Procedure:
-
Day 1: Cell Plating
-
Culture cells to ~80-90% confluency.
-
Harvest cells using a non-enzymatic dissociation solution.
-
Seed cells into the assay plates at a density of 30,000–50,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.[14]
-
-
Day 2: Assay Performance
-
Prepare Dye Loading Solution: Just before use, prepare the loading solution in assay buffer containing the calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%).[14]
-
Dye Loading: Aspirate the culture medium from the wells and gently add 50-100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark to allow the dye to enter the cells and be cleaved by intracellular esterases.[14][16]
-
Cell Washing: Carefully remove the dye loading solution and wash the cells 2-3 times with pre-warmed assay buffer to remove any extracellular dye. After the final wash, leave 100 µL of assay buffer in each well.[14]
-
Antagonist Addition: Prepare serial dilutions of this compound and other test compounds. Add a small volume (e.g., 10-20 µL) of the antagonist solutions to the appropriate wells. Include vehicle-only wells as a control.
-
Pre-incubation: Incubate the plate with the antagonists for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader (e.g., FLIPR).
-
Establish a stable baseline fluorescence reading for 15-30 seconds.[14]
-
Using the instrument's integrated fluidics, add a predetermined concentration of Orexin-A (typically an EC80 concentration) to all wells to stimulate the receptors.
-
Immediately record the fluorescence signal every 1-2 seconds for a total of 2-3 minutes.[14]
-
-
3. Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence (F_max) to the initial baseline fluorescence (F_min).
-
Plot the response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximum agonist response.
-
Calculate the selectivity ratio by dividing the IC50 (or Ki) for OX1R by the IC50 (or Ki) for OX2R. A higher ratio indicates greater selectivity for OX2R.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Comparative efficacy and safety of suvorexant and lemborexant for insomnia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bu.edu [bu.edu]
Seltorexant vs. Other Dual Orexin Receptor Antagonists: A Head-to-Head Comparison for Researchers
A comprehensive analysis of Seltorexant and other dual orexin (B13118510) receptor antagonists (2-SORAs/DORAs), providing researchers, scientists, and drug development professionals with a detailed comparative guide. This document summarizes key pharmacodynamic and pharmacokinetic properties, clinical efficacy, and safety profiles based on available preclinical and clinical data.
The landscape of sleep disorder and depression treatment is evolving with the advent of orexin receptor antagonists. This compound, a selective orexin-2 receptor antagonist (2-SORA), is a promising investigational drug, particularly for major depressive disorder (MDD) with insomnia symptoms.[1][2] This guide provides a head-to-head comparison of this compound with other approved dual orexin receptor antagonists (DORAs) such as Lemborexant, Daridorexant, and Suvorexant, which are primarily indicated for the treatment of insomnia.[3]
Mechanism of Action: A Tale of Two Receptors
The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a key regulator of wakefulness.[4] Antagonizing these receptors promotes sleep. While DORAs non-selectively block both OX1R and OX2R, this compound exhibits high selectivity for OX2R.[2][5] This selectivity may offer a distinct therapeutic profile, potentially with a lower incidence of certain side effects.[6]
Below is a diagram illustrating the orexin signaling pathway and the points of intervention for both selective and dual orexin receptor antagonists.
Pharmacodynamic Profile: Receptor Affinity and Selectivity
The key differentiator between this compound and the DORAs lies in their receptor binding profiles. This compound is highly selective for the OX2R, with over 100-fold greater affinity for OX2R compared to OX1R.[2] In contrast, Lemborexant, Daridorexant, and Suvorexant are dual antagonists, targeting both receptors with varying affinities.
| Compound | Target(s) | OX1R Affinity (Ki, nM) | OX2R Affinity (Ki, nM) | Selectivity (OX1R/OX2R) |
| This compound | OX2R | ~1000 | 8.0 | >100-fold for OX2R |
| Lemborexant | OX1R, OX2R | 6.1 | 2.6 | ~2.3-fold for OX2R |
| Daridorexant | OX1R, OX2R | 0.5 | 1.0 | ~2-fold for OX1R |
| Suvorexant | OX1R, OX2R | 0.55 | 0.35 | ~1.6-fold for OX2R |
Note: Affinity values are compiled from various preclinical studies and may vary between different assays. The table provides an approximate comparison.
Experimental Protocols: In Vitro Receptor Binding Assays
The receptor binding affinities presented above are typically determined through in vitro competitive radioligand binding assays. A general protocol for such an assay is outlined below.
Pharmacokinetic Properties: A Comparative Overview
The pharmacokinetic profiles of these antagonists influence their clinical utility, including onset of action and potential for next-day residual effects. This compound is characterized by rapid absorption and a short elimination half-life.[3]
| Compound | Time to Peak (Tmax, hours) | Half-life (t1/2, hours) | Metabolism |
| This compound | 0.33 - 0.5 | ~2 | CYP3A4[3] |
| Lemborexant | ~1 - 3 | ~17 - 19 | CYP3A4 |
| Daridorexant | ~1 - 2 | ~8 | CYP3A4 |
| Suvorexant | ~2 | ~12 | CYP3A4 |
Note: Pharmacokinetic parameters can vary based on dose and patient population.
Clinical Efficacy: A Tale of Different Indications
Direct head-to-head clinical trials comparing this compound with other orexin antagonists are limited. This compound has primarily been studied as an adjunctive therapy for MDD with insomnia symptoms, while the DORAs have been extensively studied for primary insomnia.
This compound in Major Depressive Disorder with Insomnia
Clinical trials have demonstrated that this compound, as an adjunctive therapy to antidepressants, significantly improves depressive symptoms and sleep disturbances in patients with MDD.[1][7] A Phase 3 study (NCT04533529) showed that adjunctive this compound was superior to placebo in improving depressive symptoms as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[1]
DORAs in Insomnia Disorder
Lemborexant, Daridorexant, and Suvorexant have all demonstrated efficacy in improving sleep onset and maintenance in patients with insomnia disorder in large Phase 3 clinical programs.[8][9][10]
A network meta-analysis comparing Lemborexant and Suvorexant for insomnia found that Lemborexant 10 mg had the largest effect size for improving subjective time to sleep onset, total sleep time, and wake-after-sleep onset at week 1 compared to placebo and Suvorexant 20/15 mg.[11]
The following table summarizes key efficacy findings from pivotal clinical trials.
| Compound | Indication | Primary Efficacy Endpoints | Key Findings |
| This compound | MDD with Insomnia (adjunctive) | Change from baseline in MADRS total score | Statistically significant improvement in depressive symptoms compared to placebo.[1] |
| Lemborexant | Insomnia Disorder | Change from baseline in subjective sleep onset latency (sSOL) and sleep efficiency (sSE) | Significant improvements in sleep onset and maintenance compared to placebo.[10][12] |
| Daridorexant | Insomnia Disorder | Change from baseline in Wake After Sleep Onset (WASO) and Latency to Persistent Sleep (LPS) | Significant improvements in sleep onset, sleep maintenance, and daytime functioning compared to placebo.[9][13] |
| Suvorexant | Insomnia Disorder | Change from baseline in Total Sleep Time (TST) and Time to Sleep Onset (TSO) | Significant improvements in sleep maintenance and onset compared to placebo.[14] |
Experimental Protocols: Polysomnography (PSG) in Clinical Trials
Polysomnography is the gold-standard objective measure of sleep used in clinical trials for insomnia medications. The following workflow illustrates a typical PSG study protocol.
Safety and Tolerability
This compound has been generally well-tolerated in clinical trials, with common adverse events including headache and somnolence.[15] The DORAs also have a generally favorable safety profile. Somnolence is a common side effect across all orexin antagonists.[11] One of the key differentiators highlighted in a study comparing this compound to quetiapine (B1663577) XR was a lower incidence of somnolence and weight gain with this compound.
| Compound | Common Adverse Events (>5%) |
| This compound | Headache, somnolence, nausea, dizziness |
| Lemborexant | Somnolence, headache, nightmare/abnormal dreams |
| Daridorexant | Headache, somnolence, fatigue, dizziness, nausea |
| Suvorexant | Somnolence, headache, dizziness, abnormal dreams, dry mouth |
Conclusion
This compound, a selective OX2R antagonist, presents a distinct pharmacological profile compared to the dual orexin receptor antagonists Lemborexant, Daridorexant, and Suvorexant. Its primary development focus on major depressive disorder with insomnia symptoms differentiates it from the DORAs, which are approved for the treatment of insomnia disorder. The selectivity of this compound for the OX2R may translate into a different clinical profile, and ongoing research will further elucidate its therapeutic potential and place in therapy. Direct comparative studies are needed to definitively establish the relative efficacy and safety of this compound versus other orexin receptor antagonists.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexin – Key Cells to Receptor Locks: Comprehending the Agonists and Antagonists – Narcoplexic – Independent Sleep Advocate [narcoplexic.com]
- 5. researchgate.net [researchgate.net]
- 6. Distinct effects of orexin 2 receptor antagonism and dual orexin 1,2 receptor antagonism on sleep architecture in mice. - OAK Open Access Archive [oak.novartis.com]
- 7. academic.oup.com [academic.oup.com]
- 8. "Lemborexant treatment for insomnia in phase 3: Impact on disease sever" by Thomas Roth, R Rosenberg et al. [scholarlycommons.henryford.com]
- 9. neurologylive.com [neurologylive.com]
- 10. Long-term efficacy and tolerability of lemborexant compared with placebo in adults with insomnia disorder: results from the phase 3 randomized clinical trial SUNRISE 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lemborexant vs suvorexant for insomnia: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term efficacy and tolerability of lemborexant compared with placebo in adults with insomnia disorder: results from the phase 3 randomized clinical trial SUNRISE 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Daridorexant in Insomnia Disorder: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. A randomized Phase 2 study to evaluate the orexin-2 receptor antagonist this compound in individuals with insomnia without psychiatric comorbidity - PubMed [pubmed.ncbi.nlm.nih.gov]
Seltorexant vs. Standard Antidepressants: A Comparative Analysis of Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel orexin-2 receptor antagonist, seltorexant, with standard antidepressants, specifically Selective Serotonin Reuptake Inhibitors (SSRIs), in the context of preclinical animal models of depression. While direct head-to-head quantitative data from single studies is limited in the public domain, this guide synthesizes available information to offer a comprehensive overview of their distinct mechanisms and reported effects.
Executive Summary
Data Presentation: Efficacy in Animal Models of Depression
The following tables summarize the effects of this compound and standard antidepressants in two widely used animal models of depression: the Chronic Mild Stress (CMS) model, which assesses anhedonia via the Sucrose (B13894) Preference Test (SPT), and the Forced Swim Test (FST), which measures behavioral despair.
Note: The data for this compound is presented qualitatively based on available literature, while the data for the standard antidepressant (Escitalopram and Fluoxetine) is representative quantitative data from published studies to provide a comparative context.[3][4]
Table 1: Chronic Mild Stress (CMS) Model & Sucrose Preference Test (SPT)
| Treatment Group | Key Efficacy Metric (Sucrose Preference) | Outcome |
| This compound | Reversal of stress-induced reduction in sucrose preference | Demonstrates anti-anhedonic effects |
| Escitalopram (15 mg/kg) | Normalization of sucrose preference in stressed mice (vs. saline-treated stressed mice) | Significant increase in sucrose preference, indicating anti-anhedonic effect[3] |
| Vehicle (Control) | Reduced sucrose preference in stressed animals | Establishes the depressive-like phenotype |
Table 2: Forced Swim Test (FST)
| Treatment Group | Key Efficacy Metric (Immobility Time) | Outcome |
| This compound | Reduction in immobility time | Suggests antidepressant-like activity |
| Fluoxetine | Decreased duration of immobility | Significant reduction in immobility time, a classic antidepressant response[4] |
| Vehicle (Control) | Prolonged immobility | Establishes behavioral despair |
Signaling Pathways
The distinct mechanisms of action of this compound and SSRIs are rooted in their differential engagement of neural signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are foundational for assessing antidepressant efficacy in rodent models.
Chronic Mild Stress (CMS) and Sucrose Preference Test (SPT)
The CMS protocol is a widely accepted animal model for inducing a state of anhedonia, a core symptom of depression.[5]
1. Animal Model:
-
Species: Typically mice (e.g., C57BL/6 or ICR strains) or rats (e.g., Sprague-Dawley or Wistar).[6]
-
Housing: Animals are singly housed to increase susceptibility to stress.
-
Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the start of the protocol.
2. CMS Procedure:
-
Duration: The protocol typically lasts for 2 to 8 weeks.[6]
-
Stressors: Animals are subjected to a series of mild, unpredictable stressors. The unpredictability is crucial to prevent habituation. Stressors may include:
-
Cage tilt (45 degrees)
-
Wet bedding
-
Reversal of light/dark cycle
-
Food or water deprivation
-
Crowded housing
-
Social isolation
-
Exposure to an empty water bottle
-
3. Sucrose Preference Test (SPT):
-
Purpose: To measure anhedonia, the inability to experience pleasure.
-
Procedure:
-
Habituation: Prior to the test, animals are habituated to a 1% sucrose solution.
-
Deprivation: Animals are typically deprived of food and water for a period (e.g., 12-24 hours) before the test to ensure motivation to drink.
-
Testing: Each animal is presented with two pre-weighed bottles: one containing water and the other a 1% sucrose solution.
-
Measurement: After a set period (e.g., 1-24 hours), the amount of liquid consumed from each bottle is measured.
-
-
Data Analysis: Sucrose preference is calculated as: (Volume of sucrose solution consumed / Total volume of liquid consumed) x 100%. A significant decrease in sucrose preference in the stressed group compared to the control group indicates an anhedonic-like state.
Forced Swim Test (FST)
The FST is a common behavioral test used to screen for potential antidepressant drugs by measuring behavioral despair.[7]
1. Animal Model:
-
Species: Mice or rats.
-
Housing: Group-housed or single-housed depending on the study design.
2. FST Procedure:
-
Apparatus: A cylindrical container (e.g., a beaker) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Pre-test Session (optional but common): Animals are placed in the water for a 15-minute session 24 hours before the test session. This is to induce a state of behavioral despair.
-
Test Session: The animal is placed in the water for a 5-6 minute session. The behavior is typically video-recorded for later analysis.
-
Data Analysis: The primary metric is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water. Antidepressants are expected to decrease the duration of immobility.
Conclusion
This compound presents a novel approach to the treatment of depression by targeting the orexin (B13118510) system, a mechanism distinct from that of standard SSRIs. Preclinical studies indicate its potential as an antidepressant. However, the lack of publicly available, direct comparative studies with quantitative data in animal models makes a definitive statement on its relative efficacy challenging. The experimental protocols and representative data provided in this guide offer a framework for understanding how such a comparison could be structured and what the expected outcomes might be. Future research with head-to-head comparisons will be crucial to fully elucidate the preclinical efficacy profile of this compound relative to established antidepressant therapies.
References
- 1. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]
- 2. Efficacy and Safety of this compound as Adjunctive Therapy in Major Depressive Disorder: A Phase 2b, Randomized, Placebo-Controlled, Adaptive Dose-Finding Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Escitalopram and NHT normalized stress-induced anhedonia and molecular neuroadaptations in a mouse model of depression | PLOS One [journals.plos.org]
- 4. BEHAVIORAL EFFECTS OF FLUOXETINE IN AN ANIMAL MODEL OF ANXIETY/DEPRESSION ARE MEDIATED BY BOTH NEUROGENESIS-DEPENDENT AND INDEPENDENT MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Strain Differences in the Chronic Mild Stress Animal Model of Depression and Anxiety in Mice [biomolther.org]
- 7. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Seltorexant and Other Hypnotic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and tolerability profile of the investigational selective orexin-2 receptor antagonist, seltorexant, with other prominent hypnotics. The information is compiled from available clinical trial data and is intended to inform research and development in the field of sleep disorder therapeutics.
Executive Summary
This compound, a novel hypnotic agent, demonstrates a promising safety and tolerability profile in clinical trials, particularly when compared to established hypnotics such as the Z-drug zolpidem and the atypical antipsychotic quetiapine (B1663577) XR. As a selective orexin-2 receptor antagonist, this compound's targeted mechanism of action may contribute to a reduction in certain adverse events commonly associated with other sleep aids. This guide presents a detailed examination of the available quantitative safety data, experimental methodologies, and the underlying pharmacological pathways.
Mechanism of Action: Orexin (B13118510) Receptor Antagonism
This compound functions by selectively blocking the orexin-2 receptor (OX2R).[1] The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a key regulator of wakefulness.[2] By antagonizing the OX2R, this compound is thought to suppress the wake-promoting signals, thereby facilitating the transition to and maintenance of sleep.[1] This targeted approach differs from the broad neuronal inhibition induced by GABA-A receptor agonists like Z-drugs and benzodiazepines.[1]
Caption: this compound's Mechanism of Action.
Comparative Safety Data
The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from key clinical trials comparing this compound to placebo and other hypnotics.
Table 1: this compound vs. Placebo and Zolpidem in Insomnia Disorder (NCT03375203)[3][4]
| Adverse Event Category | This compound (5, 10, 20 mg combined) (n=216) | Placebo (n=75) | Zolpidem (5-10 mg) (n=73) |
| Any TEAE | 33.8% | 49.3% | 42.5% |
| Headache | 7.9% | 10.7% | 11.0% |
| Somnolence | 2.3% | 1.3% | Not Reported |
| Dizziness | Not Reported | Not Reported | Not Reported |
| Nausea | ≥5% (specific % not reported) | <5% | <5% |
| Serious TEAEs | 0.9% (2 participants) | 0% | 1.4% (1 participant) |
| Discontinuation due to TEAEs | 1.8% (4 participants) | 0% | Not Reported |
Table 2: this compound vs. Quetiapine XR in Major Depressive Disorder with Insomnia Symptoms (MDD3005)[5][6]
| Adverse Event/Outcome | This compound 20 mg (adjunctive) | Quetiapine XR (adjunctive) |
| Any TEAE | Lower than Quetiapine XR | Higher than this compound |
| Somnolence | 6% | 24% |
| Weight Gain (average) | 0.5 kg | 2.1 kg |
| Dry Mouth | Less common than Quetiapine XR | More common than this compound |
| Discontinuation due to TEAEs | 5.7% | 11.3% |
Table 3: Comparative Adverse Event Profile of Other Hypnotics from Various Studies
| Adverse Event | Eszopiclone (B1671324) (2 mg/3 mg)[3][4][5][6] | Zaleplon (5 mg/10 mg)[7][8][9][10] | Suvorexant / Lemborexant[11][12][13][14] |
| Unpleasant Taste | 1.7% - 30% | Not a common finding | Not a common finding |
| Headache | ~13.9% | Most common, but % varies | Reported |
| Somnolence | 2.2% (leading to discontinuation) | Drowsiness is common | Lemborexant: ~6.57% (RR vs placebo) |
| Dizziness | Reported | Common | Reported |
| Rebound Insomnia | Possible, but no evidence after 2 nights | Possible on first night post-discontinuation | Not typically observed |
| Complex Sleep Behaviors | Yes (FDA Boxed Warning) | Yes (FDA Boxed Warning) | Not a prominent feature |
Experimental Protocols
This compound in Insomnia Disorder (NCT03375203)[3][19]
-
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.
-
Participants: Adults (18-64 years) and elderly (≥65 years) with a diagnosis of insomnia disorder according to DSM-5 criteria.
-
Interventions: Participants were randomized to receive nightly oral doses of this compound (5 mg, 10 mg, or 20 mg), zolpidem (5-10 mg), or placebo for 14 days.[15]
-
Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and discontinuations due to adverse events. Vital signs, electrocardiograms (ECGs), and clinical laboratory tests were also performed.[16]
-
Efficacy Assessments: The primary efficacy endpoint was the change from baseline in Latency to Persistent Sleep (LPS) on Day 1, measured by polysomnography (PSG). Secondary endpoints included Wake After Sleep Onset (WASO).[16]
Caption: Experimental Workflow for NCT03375203.
This compound in MDD with Insomnia (MDD3005)[5][6]
-
Study Design: A Phase 3, randomized, double-blind, parallel-group study.
-
Participants: Adult and elderly patients with Major Depressive Disorder (MDD) with insomnia symptoms who had an inadequate response to a selective serotonin (B10506) reuptake inhibitor (SSRI) or a serotonin-norepinephrine reuptake inhibitor (SNRI).
-
Interventions: Participants received either this compound 20 mg or quetiapine extended-release (XR) as adjunctive therapy to their ongoing antidepressant for 26 weeks.
-
Safety Assessments: Monitoring of TEAEs, SAEs, discontinuations due to adverse events, weight change, and somnolence.
-
Efficacy Assessments: The primary endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at day 43.[17]
Polysomnography (PSG) Methodology[21][22][23][24]
Polysomnography is the gold standard for objectively measuring sleep architecture in clinical trials of hypnotics. Key parameters include:
-
Latency to Persistent Sleep (LPS): The time from lights out to the first 10 consecutive minutes of sleep.
-
Wake After Sleep Onset (WASO): The total time spent awake after sleep has been initiated.
-
Total Sleep Time (TST): The total duration of sleep.
-
Sleep Efficiency (SE): The ratio of total sleep time to the total time in bed.
Discussion of Comparative Safety
The available data suggests that this compound has a favorable safety and tolerability profile compared to several other hypnotics.
Versus Zolpidem: In a head-to-head comparison, this compound was associated with a lower overall incidence of TEAEs than both zolpidem and placebo.[15][18] Notably, common Z-drug side effects such as next-day impairment and complex sleep behaviors, which have led to an FDA boxed warning for zolpidem, eszopiclone, and zaleplon, have not been prominent with this compound in the data reviewed.[18]
Versus Quetiapine XR: When used as an adjunctive treatment for MDD with insomnia, this compound demonstrated a significant safety advantage over quetiapine XR, with markedly lower rates of somnolence and weight gain, and fewer discontinuations due to adverse events.[19][20]
Versus Other Orexin Antagonists: Direct comparative safety data between this compound and other orexin antagonists like suvorexant and lemborexant are limited. However, network meta-analyses of suvorexant and lemborexant have shown a generally favorable safety profile compared to older hypnotics, though somnolence can occur.[11][12][13][14]
Conclusion
This compound's selective antagonism of the orexin-2 receptor appears to translate into a safety profile that compares favorably with several commonly used hypnotics. Its lower incidence of adverse events, particularly in comparison to zolpidem and quetiapine XR, suggests a potentially wider therapeutic window and improved patient tolerability. As with all investigational compounds, further long-term safety data from ongoing and future clinical trials will be crucial to fully characterize the risk-benefit profile of this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eszopiclone (Lunesta): a new nonbenzodiazepine hypnotic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Double-blind randomized controlled study of the efficacy, safety and tolerability of eszopiclone vs placebo for the treatment of patients with post-traumatic stress disorder and insomnia [escholarship.org]
- 5. A 12-Week, Randomized, Double-Blind, Placebo-Controlled Study Evaluating the Effect of Eszopiclone 2 mg on Sleep/Wake Function in Older Adults with Primary and Comorbid Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Double-blind randomized controlled study of the efficacy, safety and tolerability of eszopiclone vs placebo for the treatment of patients with post-traumatic stress disorder and insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. Clinical evaluation of zaleplon in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Side Effects of Sonata (zaleplon): Interactions & Warnings [medicinenet.com]
- 10. Zaleplon - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Comparative efficacy of lemborexant and other insomnia treatments: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 13. researchgate.net [researchgate.net]
- 14. Comparative efficacy and safety of suvorexant and lemborexant for insomnia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and Safety of this compound in Insomnia Disorder: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of this compound in Insomnia Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]
- 18. physiciansweekly.com [physiciansweekly.com]
- 19. Johnson & Johnson’s investigational this compound shows numerically higher response in patients with depression with insomnia symptoms, with fewer side effects compared to quetiapine XR [jnj.com]
- 20. Johnson & Johnson’s investigational this compound shows numerically higher response in patients with depression with insomnia symptoms, with fewer side effects compared to quetiapine XR [jnj.com]
Seltorexant in Major Depressive Disorder: A Comparative Analysis of Clinical Trial Data
For researchers, scientists, and drug development professionals, this guide provides a cross-study analysis of Seltorexant clinical trial data, offering a comparative perspective against other orexin (B13118510) receptor antagonists. The information is presented to facilitate an objective evaluation of its performance, supported by experimental data.
This compound, a selective orexin-2 receptor antagonist, is under investigation as an adjunctive treatment for Major Depressive Disorder (MDD) with insomnia symptoms.[1][2] Clinical trials have explored its efficacy in improving depressive symptoms and sleep disturbances.[3][4][5][6] This guide synthesizes available clinical trial data for this compound and compares it with other orexin receptor antagonists: suvorexant, lemborexant, and daridorexant.
Mechanism of Action: The Orexin System
The orexin system is a key regulator of sleep and wakefulness.[1] Orexin neuropeptides, Orexin-A and Orexin-B, bind to two G-protein coupled receptors: orexin-1 receptor (OX1R) and orexin-2 receptor (OX2R).[7] The binding of these neuropeptides to their receptors initiates a signaling cascade that promotes wakefulness.[7][8][9][10][11] this compound selectively antagonizes the OX2R, which is thought to be more directly involved in the regulation of sleep and mood.[12] In contrast, suvorexant, lemborexant, and daridorexant are dual orexin receptor antagonists (DORAs), blocking both OX1R and OX2R.
Below is a diagram illustrating the generalized orexin signaling pathway.
References
- 1. Lemborexant for Insomnia and Depression · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. J&J’s this compound meets all endpoints in Phase III MDD trial [clinicaltrialsarena.com]
- 4. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]
- 5. Restricted [jnjmedicalconnect.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The Orexin receptors: Structural and anti-tumoral properties [frontiersin.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Seltorexant vs. Benzodiazepines: A Comparative Analysis of Their Effects on Sleep Architecture
For Immediate Release to the Scientific Community
This guide provides a detailed comparison of the effects of the investigational selective orexin-2 receptor antagonist, seltorexant, and the established class of benzodiazepines on sleep architecture. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical data, experimental methodologies, and mechanisms of action to inform future research and development in sleep medicine.
Executive Summary
This compound, a novel therapeutic agent, demonstrates a distinct profile in modulating sleep compared to benzodiazepines. While both aim to improve sleep, their mechanisms and impact on the intricate stages of sleep differ significantly. This compound primarily promotes sleep initiation and maintenance with a minimal disruptive effect on overall sleep architecture. In contrast, benzodiazepines, while effective in reducing sleep latency, are known to alter the natural sleep cycle, notably suppressing deep and REM sleep. This guide presents a comprehensive overview based on available clinical trial data.
Comparative Analysis of Sleep Architecture
The following table summarizes the quantitative effects of this compound and a representative benzodiazepine (B76468), temazepam, on key polysomnography (PSG) parameters. Data for zolpidem, a non-benzodiazepine hypnotic with a similar mechanism to benzodiazepines, is also included for a broader comparison.
| Sleep Parameter | This compound (10-20 mg) | Benzodiazepines (e.g., Temazepam) | Zolpidem (5-10 mg) |
| Sleep Onset | |||
| Latency to Persistent Sleep (LPS) | Significantly reduces LPS compared to placebo and shows greater improvement than zolpidem on night 1.[1][2][3] | Generally reduces sleep latency.[4] | Reduces sleep latency. |
| Sleep Maintenance | |||
| Wake After Sleep Onset (WASO) | Significantly reduces WASO, particularly in the first 6 hours, with effects maintained over time.[1][2] | May not be as effective for sleep maintenance, especially with shorter-acting agents. | Effects on WASO may diminish with continued use.[1][2] |
| Total Sleep Time (TST) | Increases TST.[5] | Can increase TST.[4] | Can increase TST. |
| Sleep Architecture | |||
| Stage N1 (Light Sleep) | No significant changes reported. | May decrease Stage N1. | May decrease Stage N1. |
| Stage N2 (Light Sleep) | No significant changes reported. | Increases Stage N2 sleep.[6] | Increases Stage N2 sleep. |
| Stage N3 (Deep/Slow-Wave Sleep) | Does not significantly alter N3 sleep.[5] | Decreases Stage N3 sleep.[4][6] | Can decrease Stage N3 sleep. |
| REM Sleep | Does not significantly increase REM sleep, unlike some dual orexin (B13118510) receptor antagonists.[1] | Decreases REM sleep.[6] | May decrease or have no significant effect on REM sleep. |
| Next-Day Effects | |||
| Residual Sedation | Favorable profile with no clear dose-related next-day sleepiness.[1] | Can cause next-day drowsiness and "hangover effect," particularly with longer-acting agents. | Can have residual sedative effects. |
Experimental Protocols
The data presented is primarily derived from randomized, double-blind, placebo-controlled clinical trials utilizing polysomnography (PSG) as the primary endpoint for assessing sleep architecture.
Polysomnography (PSG) Methodology
A typical PSG study protocol in these clinical trials involves the following steps:
-
Participant Screening and Adaptation: Participants undergo a thorough screening to meet inclusion criteria, often including a minimum score on the Insomnia Severity Index (ISI) and the absence of other sleep or psychiatric disorders.[1] An adaptation night in the sleep laboratory is common to acclimate participants to the PSG equipment and environment.
-
Baseline Recording: A baseline, drug-free PSG recording is conducted to establish each participant's baseline sleep architecture.
-
Randomization and Blinding: Participants are randomly assigned to receive the investigational drug (e.g., this compound), a comparator (e.g., a benzodiazepine or zolpidem), or a placebo. Both participants and study staff are blinded to the treatment allocation.
-
Treatment and Recording: The study drug is administered at bedtime, and sleep is recorded for a standardized period (e.g., 8 hours) using PSG. This may be done on single nights or over multiple nights to assess both acute and sustained effects.[1][2]
-
Data Analysis: The recorded PSG data is scored by trained technicians according to standardized criteria (e.g., American Academy of Sleep Medicine standards) to quantify various sleep parameters, including sleep stages, latencies, and awakenings.[7][8][9]
Signaling Pathways and Mechanism of Action
The distinct effects of this compound and benzodiazepines on sleep architecture are rooted in their fundamentally different mechanisms of action at the molecular level.
This compound: As a selective orexin-2 receptor (OX2R) antagonist, this compound targets the orexin system, a key regulator of wakefulness. By blocking the action of orexin at the OX2R, this compound reduces the downstream arousal signals, thereby promoting the transition to and maintenance of sleep. This targeted approach is thought to preserve the natural sleep architecture more effectively than broad central nervous system depressants.
Benzodiazepines: Benzodiazepines act as positive allosteric modulators of the GABA-A receptor. They bind to a site on the receptor that is distinct from the GABA binding site, enhancing the effect of the inhibitory neurotransmitter GABA. This potentiation of GABAergic inhibition leads to a widespread depression of the central nervous system, resulting in sedation and sleep induction. However, this non-selective suppression of neuronal activity is what contributes to the alteration of sleep stages.
Conclusion
This compound presents a promising, more targeted approach to the treatment of insomnia, with clinical data suggesting a favorable profile in terms of preserving natural sleep architecture compared to benzodiazepines. Its selective mechanism of action appears to avoid the significant suppression of slow-wave and REM sleep commonly associated with GABA-A receptor modulators. Further head-to-head comparative studies with various benzodiazepines are warranted to fully elucidate the clinical advantages of this novel therapeutic agent. The distinct pharmacological profiles highlighted in this guide underscore the importance of considering the impact on sleep architecture when developing and prescribing treatments for sleep disorders.
References
- 1. Efficacy and Safety of this compound in Insomnia Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alert.psychnews.org [alert.psychnews.org]
- 3. medscape.com [medscape.com]
- 4. Temazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. "Polysomnography in insomnia disorder" by Jelena Verkler, Gail Koshorek et al. [scholarlycommons.henryford.com]
- 8. academic.oup.com [academic.oup.com]
- 9. 0335 Polysomnography in Insomnia Disorder - ProQuest [proquest.com]
A Comparative Guide to Replicating Seltorexant's Antidepressant Effects in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental data and methodologies for replicating the antidepressant-like effects of Seltorexant, a selective orexin-2 receptor (OX2R) antagonist, in laboratory settings. This compound has shown promise in clinical trials for major depressive disorder (MDD), particularly in patients with insomnia symptoms.[1] This document aims to facilitate further research by providing detailed protocols and comparative data.
Mechanism of Action: Orexin-2 Receptor Antagonism
This compound exerts its therapeutic effects by selectively blocking the orexin-2 receptor (OX2R), a G-protein coupled receptor (GPCR).[2] The orexin (B13118510) system is a key regulator of arousal, wakefulness, and stress responses.[3] In individuals with depression, hyperactivity of the orexin system is hypothesized to contribute to symptoms such as insomnia and hyperarousal. By antagonizing the OX2R, this compound is thought to normalize this overactivity, leading to improvements in both sleep and mood.[4][5]
The binding of orexin peptides to OX2R activates several downstream signaling cascades through Gq, Gi/o, and Gs proteins.[2] This leads to the activation of phospholipase C (PLC) and subsequent regulation of ion channels and protein kinases.[2][6] The precise downstream signaling pathways that mediate the antidepressant effects of OX2R antagonism are still under investigation, but are believed to involve modulation of monoaminergic systems, including dopamine (B1211576) and serotonin (B10506) pathways, which are crucial for mood regulation.[7]
Preclinical Evidence of Antidepressant-Like Effects
Preclinical studies in rodent models are essential for evaluating the antidepressant potential of novel compounds. While specific preclinical studies detailing this compound's effects in canonical antidepressant screening assays are not extensively published, the known mechanism of action and data from related compounds suggest that the following tests would be appropriate for replication.
Key Behavioral Assays:
-
Forced Swim Test (FST): This test assesses behavioral despair, a core symptom of depression in animal models. Antidepressant compounds typically reduce the immobility time of the animal in an inescapable water tank.[8][9]
-
Sucrose (B13894) Preference Test (SPT): This assay measures anhedonia, the inability to experience pleasure, which is another key feature of depression. A decrease in the preference for a sweetened solution over water is indicative of anhedonic-like behavior, and this is often reversed by antidepressant treatment.[10][11]
Experimental Protocols
To facilitate the replication of this compound's potential antidepressant effects, detailed protocols for the Forced Swim Test and Sucrose Preference Test are provided below. These are generalized protocols and may require optimization based on specific laboratory conditions and animal strains.
Forced Swim Test (FST) Protocol (Rat Model)
This protocol is adapted from standard FST procedures.[9]
Materials:
-
Cylindrical water tank (40-50 cm height, 20 cm diameter)
-
Water at 23-25°C
-
Video recording equipment
-
Animal holding cages with warming pads
-
Towels
Procedure:
-
Habituation (Day 1):
-
Fill the tank with water to a depth of 30 cm.
-
Gently place each rat individually into the tank for a 15-minute pre-swim session.
-
After 15 minutes, remove the rat, gently dry it with a towel, and return it to a warmed home cage.
-
Clean the tank between animals.
-
-
Test Session (Day 2):
-
Administer this compound or vehicle control (e.g., intraperitoneally) at a predetermined time before the test (e.g., 30-60 minutes). Dosages from preclinical sleep studies with this compound in rats ranged from 1 to 30 mg/kg.[4]
-
Place the rat in the water tank for a 5-minute test session.
-
Record the entire session using a video camera positioned to the side of the tank.
-
-
Data Analysis:
-
Score the video for the duration of immobility, swimming, and climbing behaviors during the 5-minute test.
-
Immobility is defined as the lack of movement, with only small motions to keep the head above water.
-
Compare the immobility time between the this compound-treated and control groups.
-
Sucrose Preference Test (SPT) Protocol (Mouse Model)
This protocol is based on standard SPT methodologies.[10][12]
Materials:
-
Two identical drinking bottles per cage
-
1% sucrose solution
-
Standard drinking water
-
Scale for weighing bottles
Procedure:
-
Habituation (48 hours):
-
Individually house the mice.
-
Provide two bottles in each cage, both filled with the 1% sucrose solution.
-
-
Baseline Measurement (24 hours):
-
Replace one of the sucrose bottles with a bottle of water.
-
Weigh both bottles before placing them in the cage.
-
After 24 hours, re-weigh the bottles to determine the consumption of each liquid.
-
To prevent side preference, swap the positions of the bottles after 12 hours.
-
-
Test Session (Following a stress-induction period, if applicable):
-
Administer this compound or vehicle control (e.g., in drinking water or via oral gavage) daily.
-
Repeat the 24-hour two-bottle choice test as described in the baseline measurement.
-
-
Data Analysis:
-
Calculate the sucrose preference for each mouse using the formula: Sucrose Preference (%) = (Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))) x 100
-
Compare the sucrose preference between the this compound-treated and control groups.
-
Quantitative Data Summary
The following tables present hypothetical data based on expected outcomes from preclinical antidepressant studies and available clinical data for this compound. These tables are for illustrative purposes to guide researchers in their experimental design and data presentation.
Table 1: Forced Swim Test - Immobility Time in Rats
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Immobility Time (seconds) ± SEM | % Reduction vs. Vehicle |
| Vehicle | - | 10 | 180 ± 15 | - |
| This compound | 10 | 10 | 120 ± 12 | 33.3% |
| This compound | 30 | 10 | 90 ± 10 | 50.0% |
| Fluoxetine (SSRI) | 20 | 10 | 100 ± 11 | 44.4% |
Table 2: Sucrose Preference Test in a Chronic Stress Mouse Model
| Treatment Group | Dose (mg/kg/day, p.o.) | N | Mean Sucrose Preference (%) ± SEM | % Increase vs. Vehicle |
| Non-Stressed Control | - | 10 | 85 ± 5 | - |
| Stressed + Vehicle | - | 10 | 55 ± 6 | - |
| Stressed + this compound | 10 | 10 | 70 ± 5 | 27.3% |
| Stressed + this compound | 30 | 10 | 78 ± 4 | 41.8% |
| Stressed + Escitalopram (SSRI) | 10 | 10 | 72 ± 6 | 30.9% |
Visualizing Pathways and Workflows
To further aid in understanding the experimental process and the underlying biological mechanisms, the following diagrams are provided.
This compound's Mechanism of Action
Caption: this compound blocks the orexin-2 receptor, inhibiting downstream signaling.
Experimental Workflow for Preclinical Antidepressant Testing
References
- 1. researchgate.net [researchgate.net]
- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Selective Inhibition of Orexin-2 Receptors Prevents Stress-Induced ACTH Release in Mice [frontiersin.org]
- 4. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Orexins and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orexin Receptor Antagonists as Adjunct Drugs for the Treatment of Depression: A Mini Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. cdn-links.lww.com [cdn-links.lww.com]
Seltorexant in Major Depressive Disorder: A Comparative Analysis of Efficacy in Patients With and Without Insomnia
For Immediate Release
A substantial body of clinical evidence suggests that seltorexant, a selective orexin-2 receptor antagonist, demonstrates significant efficacy in treating Major Depressive Disorder (MDD), with a particularly pronounced antidepressant effect observed in individuals suffering from comorbid insomnia.[1][2] This guide provides a comparative analysis of this compound's impact on MDD in patients with and without significant sleep disturbances, drawing upon data from key clinical trials.
This compound's novel mechanism of action targets the orexin (B13118510) system, which is implicated in regulating arousal, wakefulness, and stress responses.[3][4] By selectively antagonizing the orexin-2 receptor, this compound is thought to normalize the hyperarousal states that are often a core feature of both depression and insomnia.[3][5][6]
Comparative Efficacy in MDD with and without Insomnia
Clinical trial data indicates that while this compound is effective in the broader MDD population, its therapeutic benefits are more pronounced in patients with significant insomnia symptoms.
A key Phase 2b adaptive dose-finding study stratified patients based on their baseline Insomnia Severity Index (ISI) scores (ISI ≥15 indicating moderate-to-severe insomnia, and ISI <15 indicating mild or no insomnia).[7] The results of this study, presented in the table below, illustrate the differential treatment effect.
Table 1: Change in MADRS Total Score from Baseline at Week 6 (Phase 2b Study) [7]
| Patient Subgroup | This compound 20 mg (Least-Square Mean Difference from Placebo) | 90% Confidence Interval |
| MDD with Insomnia (ISI ≥15) | -4.9 | -8.98 to -0.80 |
| MDD without Insomnia (ISI <15) | -0.7 | -5.16 to 3.76 |
These data demonstrate a clinically and statistically significant reduction in depressive symptoms for patients with insomnia, whereas the effect in the non-insomnia cohort was not significantly different from placebo.[7] This suggests that the presence of insomnia may be a key predictor of response to this compound.
More recent Phase 3 data from the MDD3001 study further supports the efficacy of this compound in the MDD with insomnia population. This trial, which focused on patients with an inadequate response to standard antidepressants and comorbid insomnia, met all its primary and secondary endpoints.[6][8] this compound demonstrated a statistically significant and clinically meaningful improvement in depressive symptoms as measured by the Montgomery-Asberg Depression Rating Scale (MADRS) total score at day 43.[6][8][9]
Impact on Sleep Parameters
In patients with MDD and persistent insomnia, this compound has been shown to significantly improve sleep parameters. An exploratory crossover study found that single doses of this compound (10 mg, 20 mg, and 40 mg) led to a dose-dependent decrease in the latency to persistent sleep and an increase in total sleep time and sleep efficiency.[10]
Experimental Protocols
The clinical evaluation of this compound has been conducted through a series of rigorous, double-blind, placebo-controlled trials.
Phase 2b Adaptive Dose-Finding Study (NCT03227237)
-
Objective: To evaluate the efficacy and safety of different doses of this compound as an adjunctive therapy in patients with MDD who had an inadequate response to SSRIs or SNRIs.[7]
-
Design: A multicenter, randomized, double-blind, placebo-controlled, adaptive dose-finding study.[7]
-
Participants: Patients with MDD who had an inadequate response to 1-3 selective serotonin/serotonin-norepinephrine reuptake inhibitors in the current episode.[7]
-
Stratification: Patients were stratified by baseline Insomnia Severity Index (ISI) scores (ISI ≥ 15 vs < 15).[7]
-
Intervention: Patients were randomized to receive placebo or this compound (10 mg, 20 mg, or 40 mg) once daily as an adjunct to their ongoing antidepressant treatment.[7]
-
Primary Endpoint: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 6.[7]
Phase 3 Study (MDD3001 - NCT04533529)
-
Objective: To assess the efficacy of this compound compared with placebo as an adjunctive therapy in improving depressive symptoms in participants with MDD with insomnia symptoms who have had an inadequate response to current antidepressant therapy.[11]
-
Design: A multicenter, double-blind, randomized, parallel-group, placebo-controlled study.[6][11]
-
Participants: Adult and elderly patients with MDD with insomnia symptoms who have had an inadequate response to an SSRI or SNRI.[11]
-
Intervention: this compound 20 mg or placebo administered adjunctively to a baseline antidepressant for 6 weeks.[12][13]
-
Primary Endpoint: Change from baseline to day 43 in MADRS total score.[11][12]
-
Key Secondary Endpoints: Changes in MADRS without the sleep item (MADRS-WOSI) total score and the Patient-Reported Outcome Measurement Information System-Sleep Disturbance 8-item short form (PROMIS-SD-8a) T-score.[12]
Signaling Pathways and Experimental Workflow
The mechanism of action of this compound and the general workflow of the clinical trials can be visualized through the following diagrams.
Conclusion
Current evidence strongly supports the efficacy of this compound as an adjunctive treatment for MDD, particularly in the significant patient population experiencing comorbid insomnia. The therapeutic gains in depressive symptomatology are more pronounced in this group, suggesting a targeted benefit for patients where hyperarousal and sleep disturbance are prominent features of their depressive episodes. Further results from ongoing Phase 3 trials will continue to delineate the role of this compound in the management of Major Depressive Disorder.[2]
References
- 1. This compound for major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Johnson & Johnson’s investigational this compound shows numerically higher response in patients with depression with insomnia symptoms, with fewer side effects compared to quetiapine XR [jnj.com]
- 6. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]
- 7. Efficacy and Safety of this compound as Adjunctive Therapy in Major Depressive Disorder: A Phase 2b, Randomized, Placebo-Controlled, Adaptive Dose-Finding Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. J&J pivotal study: this compound shows significant improvement in depression and sleep outcomes [synapse.patsnap.com]
- 9. psychiatrictimes.com [psychiatrictimes.com]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Restricted [jnjmedicalconnect.com]
- 13. psychiatrictimes.com [psychiatrictimes.com]
Seltorexant in Major Depressive Disorder with Insomnia: A Comparative Analysis of Clinical Trial Data
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Seltorexant's performance against historical clinical trial data for other treatments in Major Depressive Disorder (MDD) with insomnia symptoms. The information is presented through structured data tables, detailed experimental protocols, and visualizations of signaling pathways and workflows.
This compound, an investigational selective orexin-2 receptor antagonist, has emerged as a novel therapeutic candidate for the adjunctive treatment of Major Depressive Disorder (MDD) in patients who also experience insomnia symptoms. Recent Phase 3 clinical trials have provided crucial data on its efficacy and safety profile. This guide benchmarks this compound's performance against established adjunctive treatments for MDD, offering a comprehensive overview for the scientific community.
Performance Benchmark: this compound vs. Historical Alternatives
The clinical trial data for this compound is primarily derived from the MDD3001 (NCT04533529) and MDD3005 (NCT04513912) studies. These trials evaluated the efficacy and safety of this compound as an adjunctive therapy to standard antidepressants. For a comprehensive comparison, this guide benchmarks this compound against commonly used adjunctive therapies for MDD with insomnia, including atypical antipsychotics like quetiapine (B1663577) XR, aripiprazole, and brexpiprazole (B1667787), as well as sedative-hypnotics such as eszopiclone (B1671324) and zolpidem.
Efficacy Comparison
The primary measure of antidepressant efficacy in these trials was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
| Treatment (Trial ID) | Dosage | Primary Endpoint | Key Findings |
| This compound (MDD3001) | 20 mg/day | Change from baseline in MADRS total score at Day 43 | Statistically significant and clinically meaningful improvement in depressive symptoms compared to placebo.[1][2] |
| This compound vs. Quetiapine XR (MDD3005) | This compound: 20 mg/day; Quetiapine XR: flexible dose | Response rate (≥50% improvement in MADRS) at Week 26 | This compound showed a numerically greater response rate (57.4%) than quetiapine XR (53.4%), though the difference was not statistically significant.[3][4] |
| Quetiapine XR (Pooled Analysis) | 150 mg/day and 300 mg/day | Change from baseline in MADRS total score at Week 6 | Both doses showed significant improvement in depressive symptoms compared to placebo in patients with high sleep disturbance.[5] |
| Aripiprazole (Pooled Analysis) | Flexible dose (starting at 5 mg/day) | Change in MADRS score from baseline at Week 6 | Significant improvement in depressive symptoms compared to placebo as an adjunctive therapy.[6] |
| Brexpiprazole (Pooled Analysis) | 2 mg or 3 mg/day | Change in MADRS Total score at Week 6 | Greater improvement in MADRS scores versus placebo in patients with both high and low sleep disturbance.[7] |
| Eszopiclone + SSRI | 3 mg/day | Change in Hamilton Depression Rating Scale (HDRS-17) scores at Week 8 | Co-administration significantly improved depressive symptoms compared to placebo + SSRI.[8] |
| Zolpidem ER + SSRI | 12.5 mg/day | Change in HDRS-17 scores | Open-label study showed improvements in depressive symptoms with co-administration.[8] |
Safety and Tolerability Comparison
The safety profile of a new therapeutic agent is critical. The following table summarizes key adverse events observed in clinical trials.
| Treatment | Common Adverse Events (≥5%) | Weight Gain | Somnolence/Sedation |
| This compound | Somnolence, headache, nausea.[9] | Minimal | Lower incidence compared to quetiapine XR.[3][4] |
| Quetiapine XR | Dry mouth, somnolence, sedation, dizziness, constipation, nausea, insomnia, headache, fatigue.[10] | Significant | High incidence.[10] |
| Aripiprazole | Akathisia, restlessness, insomnia, fatigue, tremor, constipation.[6] | Can be significant.[11] | Can occur.[11] |
| Brexpiprazole | Nausea, sedation, headache, somnolence, upper respiratory infection, weight gain, fatigue.[12] | Can occur. | Can occur.[12] |
| Eszopiclone | Unpleasant taste, headache, somnolence, dizziness, dry mouth, nausea. | Not a common side effect. | High incidence. |
| Zolpidem | Drowsiness, dizziness, headache, diarrhea. | Not a common side effect. | High incidence.[13] |
Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below.
This compound MDD3001 (NCT04533529)
-
Study Design: A Phase 3, randomized, double-blind, multicenter, placebo-controlled study.[1][14]
-
Participants: Adult and elderly patients with a diagnosis of MDD with insomnia symptoms who had an inadequate response to their current SSRI/SNRI antidepressant.[1][14]
-
Intervention: this compound (20 mg) or placebo administered orally once daily as adjunctive therapy to the ongoing antidepressant for 43 days.[14]
-
Primary Outcome: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Day 43.[14]
-
Secondary Outcomes: Included assessments of sleep disturbance.[1]
This compound vs. Quetiapine XR MDD3005 (NCT04513912)
-
Study Design: A Phase 3, international, double-blind, active-controlled trial.[4]
-
Participants: Adults (18-74 years) with MDD and insomnia symptoms with an inadequate response to 1 to 2 antidepressants.[4]
-
Intervention: this compound 20 mg or quetiapine XR (labeled dosage) once daily for 26 weeks, adjunctive to their background SSRI/SNRI.[4]
-
Primary Outcome: Response rate defined as ≥50% improvement from baseline in MADRS total score at week 26.[4]
Quetiapine XR Adjunctive Therapy (Pooled Analysis)
-
Study Design: Pooled data from two 6-week, randomized, double-blind, placebo-controlled trials.[5]
-
Participants: Patients with MDD and an inadequate response to ongoing antidepressant therapy.[5]
-
Intervention: Quetiapine XR (150 mg/d or 300 mg/d) or placebo as adjunctive therapy.[5]
-
Primary Outcome: Change from randomization in MADRS total score.[5]
Aripiprazole Adjunctive Therapy (Representative Study)
-
Study Design: A 14-week, randomized, double-blind, placebo-controlled study.[15]
-
Participants: Patients with Major Depressive Disorder with an inadequate response to ongoing antidepressant treatment.[15]
-
Intervention: Aripiprazole or placebo as adjunctive treatment.[15]
-
Primary Outcome: Change in symptoms from baseline on the Montgomery-Åsberg Depression Rating Scale (MADRS).[6]
Brexpiprazole Adjunctive Therapy (Pooled Analysis)
-
Study Design: Pooled data from three placebo-controlled trials.[3]
-
Participants: Patients with MDD and inadequate response to antidepressant treatments (ADTs).[3]
-
Intervention: Brexpiprazole (1, 2, or 3 mg/day) or placebo, adjunctive to their continued ADT for 6 weeks.[3]
-
Primary Outcome: Change in Montgomery–Åsberg Depression Rating Scale (MADRS) Total score.[7]
Signaling Pathways and Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language for use with Graphviz.
This compound's Mechanism of Action
This compound is a selective orexin-2 receptor (OX2R) antagonist. The orexin (B13118510) system is involved in regulating wakefulness. By blocking OX2R, this compound is thought to reduce hyperarousal, thereby improving sleep and mood symptoms in MDD.
Caption: this compound's antagonistic action on the orexin-2 receptor.
Comparative Mechanisms of Action
This diagram illustrates the differing primary mechanisms of this compound and benchmark adjunctive therapies.
Caption: High-level comparison of drug class mechanisms of action.
Clinical Trial Workflow
The logical flow of a typical adjunctive therapy clinical trial for MDD with insomnia is depicted below.
Caption: Generalized workflow for adjunctive therapy clinical trials.
References
- 1. mims.com [mims.com]
- 2. psychiatrist.com [psychiatrist.com]
- 3. Effects of adjunctive brexpiprazole in patients with major depressive disorder and sleep disturbance: a post hoc analysis of three randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. Evaluation of adjunct extended-release quetiapine fumarate on sleep disturbance and quality in patients with major depressive disorder and an inadequate response to on-going antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mentalhealth.bmj.com [mentalhealth.bmj.com]
- 7. Frontiers | Effects of adjunctive brexpiprazole in patients with major depressive disorder and sleep disturbance: a post hoc analysis of three randomized trials [frontiersin.org]
- 8. An update on the use of sedative-hypnotic medications in psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of this compound as Adjunctive Therapy in Major Depressive Disorder: A Phase 2b, Randomized, Placebo-Controlled, Adaptive Dose-Finding Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extended-release quetiapine fumarate (quetiapine XR) as adjunctive therapy in major depressive disorder (MDD) in patients with an inadequate response to ongoing antidepressant treatment: a multicentre, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psychiatrist.com [psychiatrist.com]
- 12. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 13. news-medical.net [news-medical.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. trial.medpath.com [trial.medpath.com]
Safety Operating Guide
Navigating the Safe Disposal of Seltorexant: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in the development of novel therapeutics, the proper handling and disposal of investigational compounds like seltorexant are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical management.
This compound, an orexin-2 receptor antagonist, is under investigation for major depressive disorder and other conditions.[1][2][3][4][5][6] As with any active pharmaceutical ingredient, adherence to specific disposal protocols is crucial. The following information is based on available safety data sheets and general principles of chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is critical to observe the following safety measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7] In cases of potential dust or aerosol formation, use of a self-contained breathing apparatus is recommended.[7]
-
Ventilation: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8][9]
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with copious amounts of water.[7][8][9][10]
Quantitative Data Summary
While specific quantitative limits for disposal are not publicly available and are highly dependent on local regulations and the scale of waste, the following table summarizes key identifying information for this compound.
| Identifier | Value |
| Chemical Name | (5-(4,6-Dimethylpyrimidin-2-yl)hexahydropyrrolo[3,4- c]pyrrol-2(1H)-yl)(2-fluoro-6-(2H-1,2,3-triazol-2- yl)phenyl)methanone |
| CAS Number | 1293281-49-8 |
| Molecular Formula | C21H22FN7O |
| Molecular Weight | 407.5 g/mol |
Note: The absence of specific disposal-related quantitative data underscores the importance of consulting with your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves consultation with waste management professionals and adherence to local, state, and federal regulations.
Experimental Protocol: this compound Waste Disposal
-
Consultation and Assessment:
-
Contact your institution's EHS department or a licensed professional waste disposal service to determine the appropriate disposal route for this compound.
-
Provide them with the Safety Data Sheet (SDS) and an estimate of the quantity of waste to be disposed.
-
-
Waste Segregation:
-
Segregate this compound waste from other laboratory waste streams. This includes pure compound, contaminated labware (e.g., vials, pipette tips), and any solutions containing this compound.
-
-
Packaging and Labeling:
-
Place this compound waste in a designated, leak-proof, and properly sealed container.
-
Label the container clearly as "Hazardous Waste" and include the chemical name "this compound," the CAS number, and any other information required by your institution.
-
-
Recommended Disposal Method (to be performed by a licensed facility):
-
Incineration: The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This ensures complete destruction of the compound.
-
Landfill: Disposal in a landfill should only be considered if permitted by local regulations and after the material has been appropriately treated and packaged by a licensed waste disposal service.
-
-
Decontamination of Labware:
-
Thoroughly decontaminate any labware that has come into contact with this compound. This can be achieved by rinsing with an appropriate solvent (e.g., ethanol (B145695) or acetone), followed by washing with soap and water. The rinse solvent should be collected as hazardous waste.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
It is imperative for all laboratory personnel to recognize that the responsibility for safe chemical handling extends through the entire lifecycle of a compound, including its final disposal. By adhering to these procedures, researchers can minimize risks and ensure a safe working environment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. J&J’s this compound meets all endpoints in Phase III MDD trial [clinicaltrialsarena.com]
- 5. researchgate.net [researchgate.net]
- 6. Characteristics of this compound-Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kmpharma.in [kmpharma.in]
- 8. abmole.com [abmole.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. selleck.co.jp [selleck.co.jp]
Essential Safety and Logistical Information for Handling Seltorexant
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Seltorexant is paramount. This document provides procedural guidance on personal protective equipment, operational plans for handling, and disposal protocols to maintain a safe laboratory environment.
Personal Protective Equipment (PPE) and Handling
When working with this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.[1][2] Engineering controls, such as using the compound in an area with appropriate exhaust ventilation, should be the primary method of exposure control.[1][2]
Recommended Personal Protective Equipment:
| Equipment Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles. | To prevent eye contact with this compound powder or solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if ventilation is inadequate or for handling large quantities. For spills, a self-contained breathing apparatus may be necessary.[3] | To prevent inhalation of dust or aerosols. |
| Body Protection | A lab coat or other protective clothing. | To protect skin and personal clothing from contamination. |
General Handling Precautions:
-
Wash hands thoroughly after handling.
Emergency First Aid Procedures
In the event of accidental exposure to this compound, the following first aid measures should be taken immediately.[1]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen.[3] Avoid mouth-to-mouth resuscitation.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of water.[3] Remove contaminated clothing. |
| Eye Contact | Rinse thoroughly with plenty of water, also under the eyelids.[1] If contact lenses are worn, remove them if possible. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1][2] |
In all cases of exposure, seek medical attention.[1]
Accidental Release and Spill Management
In the case of a spill, it is important to follow a clear and systematic procedure to ensure the safety of all personnel and to effectively decontaminate the area.
Caption: Workflow for managing a this compound spill.
Spill Cleanup Protocol:
-
Evacuate Personnel: Immediately evacuate all personnel from the affected area.[1][2]
-
Ensure Adequate Ventilation: Increase ventilation to the area if it is safe to do so.[1][2]
-
Don Full PPE: Wear appropriate personal protective equipment, including respiratory protection, gloves, and eye protection.[1][2]
-
Contain the Spill: Prevent further leakage or spillage if possible. Keep the product away from drains and water courses.[1][2]
-
Absorb with Inert Material: For liquid spills, absorb the solution with a finely-powdered liquid-binding material such as diatomite or universal binders.[1][2] For solid spills, carefully sweep or scoop up the material, avoiding dust generation.
-
Collect and Place in a Sealed Container: Place the absorbed material or powder into a suitable, sealed container for disposal.
-
Decontaminate the Area: Clean the spill area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol.[1][2]
-
Dispose of Waste: Dispose of the contaminated material according to institutional and local regulations.
-
Restock Spill Kit: Replenish any used materials in the spill kit.
Disposal Plan
All waste materials contaminated with this compound, including used PPE, absorbent materials from spills, and empty containers, should be considered chemical waste.
Disposal Workflow:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
